(S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
Description
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Properties
Molecular Formula |
C36H51BN4O6S |
|---|---|
Molecular Weight |
678.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H51BN4O6S/c1-22-30(48-21-39-22)25-13-9-24(10-14-25)19-38-32(44)28-18-27(42)20-41(28)33(45)31(34(2,3)4)40-29(43)17-23-11-15-26(16-12-23)37-46-35(5,6)36(7,8)47-37/h9-10,13-15,21,23,27-28,31,42H,11-12,16-20H2,1-8H3,(H,38,44)(H,40,43)/t23?,27-,28+,31-/m1/s1 |
InChI Key |
RUHMWNHWIUSBRU-RCDPSQEBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties and Applications of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-CO-C-Cyclohexene-Bpin is a key chemical entity in the rapidly advancing field of targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, its critical role as an E3 ligase ligand-linker conjugate, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing similar building blocks are presented, alongside a visualization of the targeted protein degradation pathway it initiates. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the domain of oncology and genetic diseases.
Core Chemical Properties of this compound
This compound is a synthetic chemical compound designed as a versatile building block for the assembly of PROTACs. Its structure incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, a cyclohexene (B86901) moiety functionalized with a boronic acid pinacol (B44631) ester (Bpin), and a linker component. The Bpin group is particularly significant as it facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the attachment of a target protein-binding ligand.
A variant of this compound, (S,R,S)-AHPC-Ac-CO-cyclohexene-Bpin, is instrumental in the synthesis of PROTAC SMARCA2/4-degrader-22.[1] The core structure's primary function is to recruit the VHL E3 ligase, a crucial step in the PROTAC-mediated protein degradation pathway.[2]
Table 1: Quantitative Chemical Data for this compound and Related Structures
| Property | This compound | (S,R,S)-AHPC-Ac-CO-cyclohexene-Bpin |
| Molecular Formula | C36H51BN4O6S | C37H51BN4O7S |
| Molecular Weight | 678.69 g/mol | 706.70 g/mol [1] |
| Appearance | Solid | Not specified |
| Storage Conditions | Store at -20°C for long-term stability | Room temperature in the continental US; may vary elsewhere.[1] |
| Solubility | Soluble in DMSO | Not specified |
Role in PROTAC-Mediated Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[3] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound serves as a precursor to the E3 ligase-recruiting and linker portions of a PROTAC. The (S,R,S)-AHPC component is a well-established ligand for the VHL E3 ligase.[2] By incorporating this moiety, the resulting PROTAC can effectively bring the target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
This technology is particularly promising for targeting proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins.[3] A key application of PROTACs derived from AHPC-based linkers is the degradation of the chromatin remodeling proteins SMARCA2 and SMARCA4, which are implicated in various cancers.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for the synthesis and evaluation of a PROTAC derived from an (S,R,S)-AHPC-based linker.
Caption: PROTAC-mediated degradation of SMARCA2/4.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis and evaluation of VHL-based PROTACs targeting SMARCA2, such as A947, and are representative of the procedures that would be employed for a PROTAC synthesized from this compound.[5]
General Protocol for PROTAC Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of a boronic ester-containing linker, such as this compound, with a halogenated SMARCA2/4-binding ligand.
Materials:
-
This compound
-
Halogenated SMARCA2/4-binding ligand (e.g., a bromo- or iodo-functionalized ligand)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
In a round-bottom flask, dissolve the halogenated SMARCA2/4-binding ligand (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.1 equivalents) and the base (2.0-3.0 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.
-
Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Western Blot Analysis of SMARCA2/4 Degradation
This protocol details the procedure to assess the in-cell degradation of SMARCA2 and SMARCA4 proteins following treatment with a synthesized PROTAC.
Materials:
-
Cancer cell line of interest (e.g., SW1573, a SMARCA4-mutant non-small cell lung cancer line)[5]
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or with DMSO as a vehicle control. Incubate for a specified time (e.g., 18-24 hours).[5]
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-SMARCA2, anti-SMARCA4, and anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control to determine the extent of protein degradation at each PROTAC concentration.
Conclusion
This compound represents a pivotal chemical tool for the development of next-generation therapeutics based on targeted protein degradation. Its well-defined chemical properties and strategic design facilitate the efficient synthesis of VHL-recruiting PROTACs. The ability to induce the degradation of challenging drug targets like SMARCA2 and SMARCA4 underscores the immense potential of this technology in addressing unmet medical needs, particularly in oncology. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs, thereby accelerating the discovery of new and effective medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin: A Technical Primer for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-CO-C-Cyclohexene-Bpin is a specialized chemical entity crucial in the field of targeted protein degradation. It serves as a high-value intermediate, specifically an E3 ligase ligand-linker conjugate, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its primary application lies in the development of degraders targeting the SMARCA2 and SMARCA4 proteins, key components of the SWI/SNF chromatin remodeling complex implicated in various cancers.
This technical guide provides a comprehensive overview of this compound, its role in the formation of potent PROTACs, and the methodologies used to assess their efficacy.
Core Chemical Identity and Function
At its core, this compound is a bifunctional molecule. The "(S,R,S)-AHPC" (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) component is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The "CO-C-Cyclohexene-Bpin" portion constitutes a linker with a reactive boronate ester (Bpin) group. This complex is a precursor for the synthesis of the PROTAC known as PROTAC SMARCA2/4-degrader-22 .[2]
The fundamental principle of a PROTAC is to induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. In this context, the (S,R,S)-AHPC moiety of the final PROTAC binds to VHL, while the other end of the molecule, derived from the linker, attaches to a ligand that binds to the SMARCA2/4 proteins. This induced proximity facilitates the ubiquitination of SMARCA2/4 by the VHL E3 ligase, marking them for degradation by the proteasome.
Quantitative Data Summary
The efficacy of PROTACs derived from this compound is determined through rigorous quantitative analysis. The key metrics for "PROTAC SMARCA2/4-degrader-22" (also identified as SMARCA2 degrader-14) are summarized below.
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC₅₀ (Half-maximal Degradation Concentration) | <100 nM | A549 | 24 hours | [3] |
| Dₘₐₓ (Maximum Degradation) | >90% | A549 | 24 hours | [3] |
Signaling and Experimental Workflow
The mechanism of action for PROTACs synthesized from this conjugate follows a well-defined pathway leading to the targeted degradation of SMARCA2/4. The general experimental workflow to confirm this activity involves synthesis, biochemical validation, and cellular characterization.
Caption: Workflow from synthesis to cellular degradation of SMARCA2/4.
Experimental Protocols
Detailed methodologies are critical for the synthesis and evaluation of PROTACs derived from this compound. Below are representative protocols.
Synthesis of (S,R,S)-AHPC-based PROTACs
While the precise, multi-step synthesis of this compound is proprietary and detailed within patent literature such as WO2020251971A1, a general protocol for coupling an AHPC-linker conjugate to a target protein ligand is outlined below.[4][5]
General Amide Coupling Protocol:
-
Activation: Dissolve the carboxylic acid-functionalized SMARCA2/4 ligand in a suitable solvent such as dimethylformamide (DMF). Add a coupling agent (e.g., HATU or HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
-
Coupling: To the activated SMARCA2/4 ligand, add a solution of the amine-derivatized (S,R,S)-AHPC-linker in DMF. The cyclohexene-Bpin moiety would have been previously modified to present a reactive amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis for SMARCA2/4 Degradation
This protocol is used to quantify the reduction in SMARCA2/4 protein levels in cells treated with the PROTAC.[1][6]
-
Cell Culture and Treatment: Plate a suitable human cancer cell line (e.g., A549) and allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Caption: Key steps in the Western Blot analysis workflow.
Conclusion
This compound represents a sophisticated and essential building block in the development of VHL-based PROTACs. Its application in the synthesis of SMARCA2/4 degraders highlights a promising therapeutic strategy for cancers with specific genetic vulnerabilities. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to leverage this technology in their drug discovery endeavors. Further exploration of the patent literature will provide more granular details on the synthesis of this and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 5. WO2020251972A1 - Smarca degraders and uses thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Elucidation of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin: A Technical Overview for Drug Development Professionals
(S,R,S)-AHPC-CO-C-Cyclohexene-Bpin , also identified as SMARCA2/4-ligand-Linker Conjugate-4 , is a key chemical entity in the rapidly advancing field of targeted protein degradation. This molecule serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically those designed to induce the degradation of the chromatin remodeling proteins SMARCA2 and SMARCA4. This technical guide provides a comprehensive overview of its structure, its role in the broader context of PROTAC technology, and representative methodologies for its synthesis and characterization, based on established principles in medicinal chemistry.
Disclaimer: Detailed, step-by-step experimental protocols and specific analytical data for the synthesis and structure elucidation of this compound are not publicly available in the reviewed scientific literature and patents. The experimental protocols and quantitative data presented herein are representative examples based on common laboratory practices for structurally related compounds and should be regarded as illustrative.
Molecular Structure and Function
This compound is a hetero-bifunctional molecule comprising two key moieties connected by a linker:
-
The (S,R,S)-AHPC core: This is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific stereochemistry of (S,R,S)-AHPC is crucial for its high-affinity and selective binding to the VHL protein.
-
The Cyclohexene-Bpin linker: This component serves as a reactive handle for conjugation to a ligand that targets a protein of interest (POI). The boronic acid pinacol (B44631) ester (Bpin) group is a versatile functional group in organic synthesis, often utilized in cross-coupling reactions to attach the final POI-targeting warhead.
The primary function of this molecule is to act as an intermediate in the construction of PROTACs. Once conjugated to a SMARCA2/4-targeting ligand, the resulting PROTAC can simultaneously bind to both the SMARCA2/4 protein and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the SMARCA2/4 protein by the proteasome.
Hypothetical Physicochemical and Spectroscopic Data
Based on its chemical structure, the following table summarizes the expected physicochemical and spectroscopic properties of this compound.
| Property | Expected Value |
| Molecular Formula | C₃₆H₅₁BN₄O₆S |
| Molecular Weight | 678.69 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| ¹H NMR (400 MHz, CDCl₃) | Expected peaks in the aromatic, aliphatic, and vinyl regions, consistent with the (S,R,S)-AHPC core, the cyclohexene (B86901) ring, and the pinacol ester group. |
| ¹³C NMR (100 MHz, CDCl₃) | Expected signals for carbonyl, aromatic, aliphatic, and alkene carbons. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 679.36 |
Representative Synthetic Pathway
The synthesis of this compound would likely involve a multi-step sequence. A plausible synthetic workflow is outlined below. This would typically start from the commercially available or synthetically prepared (S,R,S)-AHPC core, which is then coupled to the cyclohexene-Bpin linker.
An In-depth Technical Guide to VH032-Based VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, enabling the pharmacological knockdown of proteins previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3][4] The von Hippel-Lindau (VHL) E3 ligase is a frequently exploited component of the ubiquitin-proteasome system in PROTAC design.[5][6] Central to the development of VHL-recruiting PROTACs is the potent and selective small molecule ligand, VH032.[1][7]
VH032 functions as a competitive inhibitor of the protein-protein interaction (PPI) between VHL and the Hypoxia-Inducible Factor 1α (HIF-1α).[1][8] It effectively mimics the hydroxylated proline residue of HIF-1α, occupying its binding pocket on VHL.[8] This high-affinity, non-covalent interaction is the cornerstone of its utility in PROTACs, where it serves as the "hitch" to engage the VHL E3 ligase.[1][8] This guide provides a comprehensive technical overview of VH032-based VHL ligands, including their binding characteristics, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.
Quantitative Binding Affinity Data
The binding affinity of VH032 and its derivatives for the VHL complex (typically a ternary complex with Elongin B and Elongin C, denoted as VCB) is a critical parameter for its application in PROTACs. This interaction has been quantified using various biophysical techniques.
| Compound/Complex | Method | Affinity Constant (Kd) | IC50 | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM | [1][7][9] | |
| VH032 | Fluorescence Polarization (FP) Assay | 454 nM | [10] | |
| VH101 | 44 nM | [5] | ||
| Me-VH032 (Inhibitor 39) | FP Assay | 196 nM | [10] | |
| VH298 | 288.2 nM | [11] | ||
| MZ1 (PROTAC) | 226.2 nM | [11] | ||
| BODIPY FL VH032 | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | ~3.0 nM | [12] |
Signaling Pathways
VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs).[13][14] This post-translational modification allows for its recognition and binding by the VHL E3 ligase complex.[1][14] VHL, as part of the CRL2VHL complex, then polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[2] This process keeps HIF-1α levels low. In hypoxic conditions, PHDs are inactive, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[14][15][16]
Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Mechanism of Action for VH032-Based PROTACs
VH032-based PROTACs hijack the VHL-mediated ubiquitination pathway to induce the degradation of a specific target protein.[1] The PROTAC simultaneously binds to the VHL E3 ligase (via the VH032 moiety) and the protein of interest (POI) via a separate ligand, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the role of VHL-HIF signaling in DNA repair and apoptosis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 15. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Critical Role of Stereochemistry in AHPC Ligands for von Hippel-Lindau (VHL) E3 Ligase Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery responsible for protein degradation and has emerged as a key target in the development of Proteolysis Targeting Chimeras (PROTACs). The recruitment of VHL by small molecule ligands, particularly those based on the (S,R,S)-α-hydroxy-γ-prolyl-cinnamoyl (AHPC) scaffold, is a cornerstone of this technology. The precise three-dimensional arrangement of atoms—the stereochemistry—of these ligands is paramount for effective VHL binding and subsequent target protein degradation. This technical guide provides an in-depth analysis of the stereochemical requirements for active AHPC-based VHL ligands, supported by quantitative binding data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction: The VHL-E3 Ligase and the Significance of Ligand Stereochemistry
The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^).[1][2] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the hydroxylated proline residues within the oxygen-dependent degradation domain of Hypoxia-Inducible Factor 1α (HIF-1α).[1][3] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, preventing the transcription of hypoxia-responsive genes.[1][3]
Small molecule VHL ligands, such as those derived from the AHPC core, mimic the key interactions of the hydroxylated HIF-1α peptide, thereby enabling the hijacking of the VHL E3 ligase for targeted protein degradation via PROTACs.[1][2] The binding affinity of these ligands to VHL is exquisitely sensitive to their stereochemistry. Even minor changes in the spatial orientation of functional groups can lead to a dramatic loss of binding, rendering the ligand inactive.[1] This guide will delve into the specific stereochemical features that govern the activity of AHPC ligands.
The (S,R,S)-AHPC Scaffold: A Stereochemical Blueprint for VHL Binding
The prototypical and highly potent AHPC-based VHL ligand, often referred to as VH032 or a derivative thereof, possesses the (S,R,S) stereoconfiguration.[4][5][6] This specific arrangement is crucial for fitting into the VHL binding pocket and forming the necessary hydrogen bonds and van der Waals interactions.
The importance of the stereochemistry at the hydroxyproline (B1673980) (Hyp) core is particularly critical. The trans-hydroxyproline, specifically the (2S,4R)-4-hydroxyproline, is essential for recapitulating the binding of the native HIF-1α substrate.[7] A key example illustrating this is the comparison between the active ligand VH298 and its inactive diastereomer, cis-VH298. The inversion of the stereochemistry at the hydroxyl group in cis-VH298 results in a complete loss of binding affinity to VHL.[1]
Quantitative Analysis of VHL Ligand Binding Affinity
The binding affinity of various AHPC ligands to the VHL-ElonginB-ElonginC (VBC) complex is a key determinant of their efficacy in PROTACs. Several biophysical techniques are employed to quantify this interaction, with the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) being the most common metrics.
| Ligand/Compound | Stereochemistry | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| VH032 | (2S,4R) Hyp core | Kd: 185 ± 7 nM | Isothermal Titration Calorimetry (ITC) | [8] |
| VH101 | (2S,4R) Hyp core | Kd: 44 nM | Fluorescence Polarization (FP) | [7] |
| Ligand 14a | (3S,4S)-F-Hyp core | Kd: within two-fold of VH032 | Isothermal Titration Calorimetry (ITC) | [8] |
| VHL-IN-1 | Not specified | Kd: 37 nM | Not specified | [9] |
| VH298 | Active diastereomer | Kd: 80-90 nM | Not specified | [9] |
| cis-VH298 | Inactive diastereomer | No binding | Not specified | [1] |
| VHL Ligand 14 | Not specified | IC50: 196 nM | Not specified | [9] |
| VL285 | Not specified | IC50: 0.34 µM | Not specified | [9] |
Experimental Protocols for Assessing VHL Ligand Binding
Accurate determination of binding affinity is crucial for structure-activity relationship (SAR) studies and the optimization of VHL ligands. The following are detailed protocols for commonly used binding assays.
Fluorescence Polarization (FP) Binding Assay
This competitive assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by an unlabeled test compound.[1]
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)[10]
-
Unlabeled test ligand (e.g., (S,R,S)-AHPC)
-
Assay Buffer: VHL Assay Buffer (FP)[11]
-
Black, low-volume 384-well microplates
Procedure:
-
Prepare serial dilutions of the unlabeled test ligand in Assay Buffer.
-
In a microplate, add a fixed concentration of the VBC complex and the fluorescent tracer.
-
Add the serially diluted unlabeled test ligand to the wells. Include controls for no inhibitor (maximum polarization) and no VBC complex (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to reach equilibrium, protected from light.[11]
-
Measure the fluorescence polarization using a suitable plate reader (e.g., excitation at 485 nm and emission at 528 nm).[11]
-
Plot the fluorescence polarization values against the logarithm of the test ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[3]
Materials:
-
Purified VBC complex
-
Test ligand
-
ITC instrument and corresponding cells
-
Dialysis buffer
Procedure:
-
Thoroughly dialyze the VBC protein against the ITC buffer. Dissolve the test ligand in the final dialysis buffer.
-
Load the VBC protein into the sample cell of the calorimeter and the test ligand into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat evolved or absorbed.
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (association and dissociation rates) and affinity data.[3]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified VBC complex
-
Test ligand
-
Running buffer
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilize the VBC complex onto the surface of a sensor chip.
-
Prepare a series of dilutions of the test ligand in running buffer.
-
Inject the ligand solutions over the sensor surface at a constant flow rate and monitor the binding response (in Resonance Units, RU).
-
After the association phase, inject running buffer to monitor the dissociation of the ligand.
-
Regenerate the sensor surface to remove the bound ligand.
-
Fit the association and dissociation curves to a suitable kinetic model to determine the on-rate (ka), off-rate (kd), and the dissociation constant (Kd = kd/ka).
Visualizing the Molecular Logic and Experimental Processes
VHL-Mediated Ubiquitination Pathway
The following diagram illustrates the natural signaling pathway involving VHL and how it is co-opted by PROTACs containing an AHPC-based ligand.
Caption: VHL-mediated ubiquitination pathway and its hijacking by an AHPC-PROTAC.
Experimental Workflow for VHL Ligand Binding Affinity Determination
The following diagram outlines the general workflow for determining the binding affinity of a novel AHPC ligand to VHL.
Caption: Workflow for determining the binding affinity of AHPC ligands to VHL.
Conclusion
The stereochemistry of AHPC-based ligands is a critical determinant of their binding affinity to the VHL E3 ligase. The (S,R,S) configuration, particularly the (2S,4R)-4-hydroxyproline core, is essential for achieving high-affinity binding and, consequently, for the successful design of potent PROTACs. A thorough understanding of these stereochemical requirements, coupled with robust biophysical and biochemical assays, is indispensable for researchers in the field of targeted protein degradation. This guide provides a foundational framework of the key concepts, quantitative data, and experimental methodologies to aid in the rational design and evaluation of novel VHL ligands.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Boronic Esters in the Synthesis of Bifunctional Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic deployment of boronic esters in the synthesis of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), represents a significant advancement in the field of targeted protein degradation. Their unique chemical properties, including their role as versatile synthetic intermediates and their potential for reversible covalent interactions, offer innovative avenues for the construction of these complex therapeutic agents. This technical guide provides an in-depth overview of the synthesis, application, and evaluation of bifunctional degraders incorporating boronic ester chemistry.
Introduction to Boronic Esters and Bifunctional Degraders
Bifunctional degraders are chimeric molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These molecules typically consist of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Boronic acids and their corresponding esters have emerged as valuable tools in medicinal chemistry due to their low toxicity, stability, and versatile reactivity.[3] In the context of bifunctional degraders, boronic esters are primarily utilized as key intermediates in the synthesis of complex linker structures, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] Furthermore, the reversible nature of boronate ester formation has been explored for the in situ assembly of PROTACs.[4]
Synthesis of Boronic Ester-Containing Building Blocks and Degraders
The synthesis of bifunctional degraders is a multi-step process that involves the preparation of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation. The incorporation of a boronic ester into the linker is a key strategy for building molecular diversity and complexity.
Preparation of N-Methyliminodiacetic Acid (MIDA) Boronates
A significant challenge in working with boronic acids is their propensity for dehydration to form boroxines and their instability under certain reaction conditions. To circumvent these issues, boronic acids are often protected as N-methyliminodiacetic acid (MIDA) boronates. MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, yet can be readily deprotected to the corresponding boronic acid under mild aqueous basic conditions.
Experimental Protocol: Synthesis of MIDA Boronates
This protocol describes a general procedure for the synthesis of MIDA boronates from boronic acids.
Materials:
-
Arylboronic acid
-
N-Methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.2 eq).
-
Add a mixture of toluene and a minimal amount of DMSO (to dissolve the MIDA) to the flask.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
Add acetone to the residue to dissolve the product, and then add diethyl ether to precipitate the MIDA boronate.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the pure MIDA boronate.
Suzuki-Miyaura Cross-Coupling for Linker Elaboration
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used to connect the boronic ester-containing fragment to other parts of the linker or to one of the ligands.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a MIDA boronate with an aryl halide.
Materials:
-
MIDA boronate (1.1 eq)
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 eq)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, with a small amount of water)
-
Schlenk flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or pressure vessel, add the MIDA boronate, aryl halide, and base under an inert atmosphere.
-
Add the anhydrous solvent and water.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the mixture and continue to degas for another 5-10 minutes.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
The filtrate can then be subjected to a standard aqueous workup and purification by column chromatography.
Quantitative Data on Bifunctional Degrader Performance
The efficacy of a bifunctional degrader is assessed by several key parameters, including its degradation concentration 50 (DC₅₀), maximum degradation (Dₘₐₓ), and inhibitory concentration 50 (IC₅₀) if the POI is an enzyme. While specific data for boronic ester-linked degraders is not extensively compiled in the literature, the following table presents representative data for various PROTACs to illustrate the typical performance metrics.
| PROTAC | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Citation |
| A13 | FAK | CRBN | <10 | ~85 | A549 | [5][6] |
| PROTAC-3 | FAK | VHL | 3.0 | >90 | PC3 | [6] |
| RC-2 | BTK | CRBN | <10 | ~90 | Mino | [7] |
| NC-1 | BTK | CRBN | 2.2 | 97 | Mino | [7] |
| 28 | Brd4 | VHL | 31 | >90 | HEK293 | [4] |
Biological Evaluation of Bifunctional Degraders
A comprehensive evaluation of a novel bifunctional degrader involves a series of cellular and biochemical assays to determine its potency, selectivity, and mechanism of action.
Experimental Protocol: Western Blotting for Protein Degradation
Western blotting is the most common method to quantify the degradation of the target protein.
Materials:
-
Cultured cells
-
Bifunctional degrader compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the bifunctional degrader or DMSO for the desired time period (e.g., 24 hours).
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot and quantify the band intensities. Normalize the POI band intensity to the loading control.
Visualizations
The following diagrams illustrate key concepts and workflows in the synthesis and evaluation of bifunctional degraders.
Caption: Mechanism of action of a bifunctional degrader.
Caption: Synthetic workflow for a boronic ester-containing degrader.
Caption: Experimental workflow for biological evaluation.
Conclusion
Boronic esters serve as powerful and versatile intermediates in the synthesis of bifunctional degraders. The stability and reactivity of protected forms like MIDA boronates, coupled with the efficiency of modern cross-coupling reactions, enable the construction of complex and diverse linker architectures. A thorough understanding of the synthetic methodologies and a robust pipeline for biological evaluation are critical for the successful development of novel protein degraders. While the full potential of boronic esters as integral and functional components of the final degrader structure is still being explored, their role in the synthetic workflow is firmly established and continues to be a cornerstone of innovation in this exciting therapeutic modality.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005097809A2 - Synthesis of boronic ester and acid compounds - Google Patents [patents.google.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Application of Cyclohexene and Cyclohexyl Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] While often considered a simple spacer, the linker's composition and three-dimensional structure are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] This technical guide provides an in-depth exploration of the application of cyclohexene (B86901) and its saturated counterpart, cyclohexane, as rigid linker components in PROTAC design. By imposing conformational constraints, these cyclic structures offer a powerful strategy to optimize ternary complex formation and enhance degradation activity.
The Role of Linker Rigidity in PROTAC Efficacy
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase, facilitating the transfer of ubiquitin to the POI. The flexibility or rigidity of the linker plays a crucial role in this process. While flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, allow for a broad sampling of conformational space, this can come at an entropic cost upon binding.[4]
Rigid linkers, including those incorporating cyclic moieties like cyclohexane, can pre-organize the PROTAC into a conformation that is more amenable to forming a stable ternary complex.[5] This can lead to enhanced cooperativity in ternary complex formation and, consequently, more efficient protein degradation.[6] Cycloalkanes, such as piperidine, piperazine, and cyclohexane, are frequently employed to improve the solubility and stability of the ternary complex.[7]
Case Study: The LRRK2-Targeting PROTAC XL01126
A prime example of the strategic use of a cyclohexyl linker is the development of XL01126, a potent and selective degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[6] XL01126 is composed of the LRRK2 inhibitor HG-10-102-01 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by a linker containing a trans-cyclohexyl group.[8][9]
The Critical Impact of Cyclohexyl Stereochemistry
The development of XL01126 highlighted the profound impact of linker stereochemistry on PROTAC activity. A comparative analysis of XL01126 and its diastereomer, cis-XL01126, revealed that despite having significantly weaker binary binding affinities for both LRRK2 and VHL, the trans-cyclohexyl-containing XL01126 was a markedly more potent and cooperative degrader.[6][10]
High-resolution co-crystal structures provided a molecular basis for this observation. The trans-cyclohexyl linker adopts a rigid, extended conformation, which is highly favorable for the formation of a productive ternary complex. In contrast, the cis-cyclohexyl linker collapses into a folded-back conformation, leading to intramolecular interactions that are less conducive to stable ternary complex formation.[10] This demonstrates that subtle changes in linker stereochemistry can dramatically influence the conformational properties of the PROTAC and its ability to induce protein degradation.
Quantitative Data for LRRK2-Targeting PROTACs
The following tables summarize the key quantitative data for XL01126 and its analogues, illustrating the structure-activity relationships discussed.
Table 1: Degradation Activity of LRRK2 PROTACs [8][9]
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) |
| XL01126 | G2019S LRRK2 | MEFs | 14 | 90 | 4 |
| XL01126 | WT LRRK2 | MEFs | 32 | 82 | 4 |
| XL01134 (cis-isomer) | G2019S LRRK2 | MEFs | 7 | 81 | 4 |
| XL01134 (cis-isomer) | WT LRRK2 | MEFs | 32 | 59 | 4 |
| XL01126 | LRRK2 | PBMCs | 72 | 83 | 4 |
| XL01126 | LRRK2 | PBMCs | 17 | 89 | 24 |
Table 2: Binary and Ternary Complex Formation [6][9]
| Compound | Binary Binding Affinity to VHL (Kᵢ, nM) | Binary Binding Affinity to LRRK2 (NanoBRET IC₅₀, nM) | Ternary Complex Cooperativity (α) |
| XL01126 (trans-isomer) | >10-fold weaker than cis | Weakest among tested | 5.7 |
| XL01134 (cis-isomer) | Stronger than trans | Stronger than trans | 1.4 |
| SD75 (PEG linker) | - | - | Negative |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which cyclohexene-based PROTACs operate, the following diagrams illustrate the relevant biological and experimental processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Jostling for position: optimizing linker location in the design of estrogen receptor-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to (S,R,S)-AHPC-Based PROTACs for Targeted Protein Degradation of SMARCA2/4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.
This technical guide focuses on the application of (S,R,S)-AHPC-based E3 ligase ligand-linker conjugates, specifically exemplified by molecules like (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin, in the development of PROTACs targeting the chromatin remodeling proteins SMARCA2 and SMARCA4. The core of this strategy lies in exploiting the synthetic lethal relationship between these two proteins in certain cancers, presenting a promising avenue for novel oncology therapeutics.
The (S,R,S)-AHPC moiety is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] When incorporated into a PROTAC, it serves as the "harness" for the cellular degradation machinery. The linker component, in this case, a cyclohexene (B86901) with a boronic acid pinacol (B44631) ester (Bpin), provides a versatile chemical handle for conjugation to a ligand targeting the desired protein. This modular design allows for the systematic development and optimization of potent and selective protein degraders.
The SMARCA2/4 Synthetic Lethal Target
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[2][3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.
In a significant subset of cancers, particularly non-small cell lung cancer, the SMARCA4 gene is inactivated through mutations.[4][5] These cancer cells become critically dependent on its paralog, SMARCA2, for survival.[4][5] This dependency creates a synthetic lethal vulnerability: targeting SMARCA2 for degradation in SMARCA4-deficient cancer cells leads to cell death, while largely sparing healthy cells where both SMARCA2 and SMARCA4 are functional.[4][5] This selective vulnerability makes SMARCA2 an attractive therapeutic target for cancers harboring SMARCA4 mutations.
PROTAC-Mediated Degradation of SMARCA2
The development of PROTACs that selectively degrade SMARCA2 is a promising therapeutic strategy. These molecules typically consist of three components:
-
A SMARCA2/4 Ligand: A molecule that binds to the bromodomain of SMARCA2 and SMARCA4.
-
A Linker: A chemical moiety that connects the SMARCA2/4 ligand to the E3 ligase ligand. The composition and length of the linker are critical for optimal ternary complex formation and degradation efficiency.
-
An E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase. In the context of this guide, this is (S,R,S)-AHPC, which binds to VHL.
The PROTAC brings SMARCA2 and the VHL E3 ligase into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Quantitative Data on SMARCA2/4 Degraders
Several potent and selective SMARCA2 degraders have been developed. The following table summarizes key quantitative data for some of these molecules.
| Compound | Target(s) | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Binding Affinity (Kd, nM) |
| A947 | SMARCA2 (selective) | VHL | 0.039 | >90 | SW1573 | SMARCA2: 93, SMARCA4: 65[6] |
| ACBI2 | SMARCA2 (preferential) | VHL | 1-13 | >90 | RKO, NCI-H1568 | SMARCA2: 208 (SPR), 42 (ternary)[7][8] |
| SMD-3040 | SMARCA2 (selective) | VHL | <10 | >90 | NCI-H838 | Not Reported |
| YDR1 | SMARCA2 (selective) | Cereblon | 60-69 | 87-94 | H1792 | Not Reported |
| YD54 | SMARCA2 (selective) | Cereblon | Not Reported | Not Reported | Not Reported | Not Reported |
| SMARCA2/4 degrader-2 | SMARCA2/4 | Not Specified | <100 | >90 | A549 | Not Reported[9] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Experimental Protocols
Synthesis of a Representative SMARCA2 PROTAC
The synthesis of a SMARCA2 PROTAC using an (S,R,S)-AHPC-based building block typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction joins the boronic acid pinacol ester (Bpin) on the linker with a halogenated SMARCA2/4 ligand.
Figure 2: General workflow for the synthesis of a SMARCA2 PROTAC.
Materials:
-
This compound
-
Halogenated SMARCA2/4 ligand (e.g., brominated or iodinated)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., dioxane/water or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel, add the this compound, the halogenated SMARCA2/4 ligand, the palladium catalyst, and the base.
-
Degas the vessel and backfill with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
In-Cell Western Assay for Protein Degradation
The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format, allowing for higher throughput than traditional Western blotting.[10]
Materials:
-
Adherent cells cultured in 96-well plates
-
PROTAC compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-SMARCA2)
-
Primary antibody for normalization (e.g., anti-GAPDH or anti-tubulin)
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for the desired time (e.g., 24 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific binding with the blocking buffer.
-
Incubate with the primary antibodies diluted in blocking buffer.
-
Wash the plate with wash buffer (e.g., TBST).
-
Incubate with the fluorescently labeled secondary antibodies diluted in blocking buffer.
-
Wash the plate with wash buffer and then with PBS.
-
Scan the plate using an imaging system to detect the fluorescent signals.
-
Quantify the signal intensity for the target protein and the normalization control.
-
Normalize the target protein signal to the loading control signal and calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11]
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
PROTAC compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for the desired time (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Global Proteomics by LC-MS/MS
Global proteomics analysis can be used to assess the selectivity of a PROTAC by measuring changes in the abundance of thousands of proteins following treatment.
Figure 3: General workflow for global proteomics analysis.
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC compound or vehicle control.
-
Lyse the cells and extract the proteins.
-
Quantify the protein concentration.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Clean up and desalt the peptide samples.
-
-
LC-MS/MS Analysis:
-
Inject the peptide samples into a liquid chromatography system coupled to a mass spectrometer.
-
Separate the peptides by reverse-phase chromatography.
-
Ionize the eluting peptides and analyze them in the mass spectrometer.
-
Acquire MS1 spectra for peptide precursor ions and MS2 spectra for fragmented peptides.
-
-
Data Analysis:
-
Use a database search engine to identify peptides and proteins from the MS/MS spectra.
-
Quantify the relative abundance of proteins between the PROTAC-treated and control samples.
-
Identify proteins that are significantly downregulated upon PROTAC treatment to assess selectivity.
-
SMARCA2/4 Downstream Signaling
The SWI/SNF complex, with either SMARCA2 or SMARCA4 as its catalytic subunit, regulates the expression of a wide range of genes involved in critical cellular processes.
Figure 4: Simplified signaling pathway of the SWI/SNF complex.
In SMARCA4-mutant cancers, the degradation of the remaining SMARCA2 by a PROTAC leads to the collapse of the SWI/SNF complex's function. This results in widespread changes in gene expression, ultimately leading to cell cycle arrest and apoptosis in these cancer cells.
Conclusion
The use of (S,R,S)-AHPC-based building blocks has enabled the development of potent and selective PROTACs targeting SMARCA2 for degradation. This approach, grounded in the principle of synthetic lethality, represents a highly promising strategy for the treatment of SMARCA4-deficient cancers. The modular nature of PROTACs, facilitated by versatile building blocks like this compound, allows for the fine-tuning of degrader properties to achieve optimal efficacy and selectivity. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these next-generation cancer therapeutics. As our understanding of targeted protein degradation deepens, the continued development of innovative PROTACs holds immense potential for transforming the landscape of cancer treatment.
References
- 1. promega.com [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 4. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. promega.com [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
The Advent of Novel E3 Ligase Ligand-Linker Conjugates: A Technical Guide to Accelerating Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this revolution are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery. The efficacy of these molecules is critically dependent on their constituent parts: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker to bridge the two. While the initial focus has been on a limited set of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL), the vast landscape of over 600 E3 ligases in the human genome presents a wealth of untapped potential for developing more selective and potent degraders. This technical guide provides an in-depth exploration of the discovery and development of novel E3 ligase ligand-linker conjugates, offering a comprehensive resource for researchers in this dynamic field.
The Expanding Armamentarium of E3 Ligase Ligands
The discovery of new E3 ligase ligands is paramount to expanding the scope of TPD. The majority of early PROTACs utilized well-characterized ligands for CRBN (e.g., thalidomide (B1683933) and its analogs) and VHL.[1][2] However, the field is rapidly advancing with the identification and validation of ligands for a growing number of E3 ligases, including MDM2, IAPs, DCAF16, RNF4, RNF114, and FEM1B.[1][3][4] This diversification offers the potential for tissue-specific protein degradation by leveraging the differential expression patterns of E3 ligases.[5]
The discovery of these novel ligands has been facilitated by a range of screening technologies, including fragment-based screening, high-throughput screening (HTS), and DNA-encoded libraries (DELs).[6] Fragment-based approaches, for instance, have been successfully employed to identify small molecule binders for previously "undruggable" E3 ligases.[6] Furthermore, covalent ligand screening has emerged as a powerful strategy to identify reactive fragments that can be optimized into potent and selective E3 ligase recruiters.[3]
The Critical Role of the Linker in PROTAC Design
The linker component of a PROTAC is far from being a passive spacer. Its length, composition, and attachment points are critical determinants of the ternary complex formation between the POI, PROTAC, and E3 ligase, ultimately dictating the efficiency and selectivity of degradation.[7] The most common linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains.[7] However, more sophisticated linker chemistries are being explored to enhance PROTAC properties.
Types of Linkers and Their Impact:
-
Flexible Linkers (e.g., PEG, alkyl chains): These are the most common and synthetically accessible linkers. Their flexibility can accommodate various protein topologies, but may also lead to suboptimal ternary complex formation.[7][8]
-
Rigid Linkers (e.g., containing triazole, cycloalkane, or phenyl groups): These linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing cooperativity and degradation efficiency.[7][9]
-
Photoswitchable Linkers (e.g., containing azobenzene): These innovative linkers allow for spatiotemporal control of PROTAC activity. Light of a specific wavelength can be used to switch the linker, and thus the PROTAC, between an active and inactive state.[4][9]
The optimal linker is target- and E3 ligase-dependent, and its selection often requires empirical testing of a library of PROTACs with varying linker lengths and compositions.[7]
Quantitative Analysis of Novel E3 Ligase Ligand-PROTAC Efficacy
The evaluation of PROTAC efficacy relies on a suite of quantitative assays to determine key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a summary of representative quantitative data for PROTACs utilizing both established and novel E3 ligase ligands.
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line | Reference |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | [10] |
| BRD4 | VHL | PROTAC 17 | Low nM range | >90% | Not specified | [10] |
| ALK | CRBN | PROTAC-7 | 27 nM | Not specified | H3122 NSCLC cell line | [11] |
| HDAC3 | VHL | 22 (JPS036) | 0.44 ± 0.03 µM | 77% | HCT116 | [12][13] |
| H-PGDS | CRBN | PROTAC1 | Potent degradation | Not specified | Not specified | [14][15] |
| PI3Kα | VHL | GP262 | 227.4 nM | 71.3% | MDA-MB-231 | [8] |
| mTOR | VHL | GP262 | 45.4 nM | 74.9% | MDA-MB-231 | [8] |
| ERα | CRBN | ARV-471 | 1.8 nM | Not specified | MCF-7 | |
| ERα | CRBN | Compound 41 | 0.41 nM | Not specified | MCF-7 | |
| EGFR L858R | VHL | Degrader 68 | 5.0 nM | Not specified | HCC-827 | |
| EGFR L858R | CRBN | Compound 69 | 11 nM | Not specified | HCC-827 | |
| FKBP12 | DCAF16 | KB02-SLF | < 2 µM | Not specified | Not specified | [16] |
Key Experimental Protocols in the Discovery and Characterization of Novel E3 Ligase Ligand-Linker Conjugates
A robust and multifaceted experimental workflow is essential for the successful development of novel PROTACs. This includes methods for ligand discovery, biophysical characterization of ternary complexes, and cellular assessment of protein degradation.
Ligand Discovery and Binding Affinity Determination
a) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is a powerful high-throughput screening method for identifying new E3 ligase ligands.
-
Principle: Donor and acceptor beads are brought into proximity when a biotinylated E3 ligase and a GST-tagged substrate protein interact. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to a luminescent signal. Small molecules that disrupt this interaction will lead to a decrease in the signal.
-
Protocol Outline:
-
Prepare a mixture of biotinylated E3 ligase and GST-tagged substrate protein.
-
Add streptavidin-coated donor beads and anti-GST-coated acceptor beads.
-
Incubate to allow for complex formation.
-
Add test compounds from a chemical library.
-
Read the luminescence signal on a plate reader.
-
A decrease in signal indicates a potential hit.
-
Biophysical Characterization of Ternary Complex Formation
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the formation and stability of the ternary complex.
-
Principle: One of the interacting partners (e.g., the E3 ligase) is immobilized on a sensor chip. The binding of the PROTAC and the POI to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).
-
Protocol Outline:
-
Immobilize the E3 ligase on the sensor chip.
-
Inject the PROTAC at various concentrations to measure the binary interaction.
-
Inject a pre-incubated mixture of the PROTAC and the POI at various concentrations to measure the ternary complex formation.
-
Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
-
Principle: A solution of one binding partner (e.g., the PROTAC) is titrated into a solution of the other binding partner (e.g., the E3 ligase or the POI) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
-
Protocol Outline:
-
Place the E3 ligase or POI in the sample cell.
-
Fill the injection syringe with the PROTAC solution.
-
Perform a series of injections of the PROTAC into the sample cell.
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the data to a binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Cellular Target Engagement and Protein Degradation
a) NanoBRET™ Target Engagement Assay
This bioluminescence resonance energy transfer (BRET)-based assay allows for the quantification of target engagement in living cells.
-
Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (the donor). A fluorescently labeled tracer that binds to the target protein serves as the acceptor. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that competes with the tracer for binding to the target protein will disrupt BRET, leading to a decrease in the signal.
-
Protocol Outline:
-
Transfect cells with a plasmid encoding the NanoLuc®-target protein fusion.
-
Add the fluorescent tracer to the cells.
-
Add the test compound at various concentrations.
-
Measure the BRET signal using a plate reader.
-
A decrease in the BRET signal indicates target engagement by the test compound.
-
b) Cellular Thermal Shift Assay (CETSA®)
CETSA assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
-
Principle: The binding of a ligand to its target protein can stabilize the protein, leading to an increase in its melting temperature.
-
Protocol Outline:
-
Treat intact cells with the test compound.
-
Heat the cell lysate to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blot or other methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
c) Mass Spectrometry-Based Proteomics
This powerful technique provides an unbiased, global view of protein degradation events within the cell.
-
Principle: Cells are treated with the PROTAC, and the total proteome is extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of each protein is quantified by comparing the peptide intensities between treated and untreated samples.
-
Protocol Outline:
-
Culture and treat cells with the PROTAC and a vehicle control.
-
Lyse the cells and extract the proteins.
-
Reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin).
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis (optional).
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify the proteins using proteomics software.
-
Proteins that show a significant decrease in abundance in the PROTAC-treated samples are identified as degradation targets.
-
Synthesis of E3 Ligase Ligand-Linker Conjugates
Solid-phase synthesis has emerged as a versatile and efficient method for the rapid generation of PROTAC libraries.[9][10][17]
a) General Solid-Phase Synthesis Workflow
-
Principle: One of the PROTAC components (either the E3 ligase ligand or the POI ligand) is immobilized on a solid support (resin). The linker and the other ligand are then sequentially added through a series of chemical reactions. The final PROTAC is cleaved from the resin and purified.
-
Protocol Outline:
-
Resin Loading: Attach the first building block (e.g., an E3 ligase ligand with a suitable functional group) to the resin.
-
Deprotection: Remove any protecting groups to expose a reactive site for the next coupling step.
-
Linker Coupling: Couple the linker to the immobilized building block.
-
Second Ligand Coupling: Couple the second ligand (POI ligand) to the linker.
-
Cleavage: Cleave the final PROTAC from the resin using a cleavage cocktail (e.g., trifluoroacetic acid).
-
Purification: Purify the PROTAC using techniques such as high-performance liquid chromatography (HPLC).
-
Signaling Pathways and Experimental Workflows
The intricate signaling pathways governed by E3 ligases and the experimental workflows for PROTAC development can be effectively visualized using diagrams.
Signaling Pathways
1. The Ubiquitin-Proteasome System (UPS)
The UPS is the central pathway for protein degradation in eukaryotic cells. E3 ligases play a crucial role in substrate recognition and ubiquitination.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 16. Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory | Annual Reviews [annualreviews.org]
- 17. E3 Ubiquitin Ligases: Key Regulators of TGFβ Signaling in Cancer Progression | MDPI [mdpi.com]
Technical Guide: (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While a specific CAS number for this compound is not publicly registered, it is recognized as a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a cyclohexene-Bpin linker. This functionalized molecule is instrumental in the synthesis of PROTACs aimed at inducing the degradation of specific target proteins, notably SMARCA2 and SMARCA4, which are crucial components of the SWI/SNF chromatin-remodeling complex. This guide details its chemical properties, supplier information, and its application in the synthesis of potent protein degraders. Furthermore, it outlines relevant experimental protocols, presents key quantitative data from studies on similar PROTACs, and illustrates the underlying signaling pathways and experimental workflows.
Compound Identification and Properties
This compound is a synthetic chemical entity designed for use in targeted protein degradation. It comprises the (S,R,S)-AHPC moiety, which serves as a high-affinity ligand for the VHL E3 ubiquitin ligase, connected to a cyclohexene-Bpin chemical linker. The Bpin (boronic acid pinacol (B44631) ester) group provides a reactive handle for conjugation to a target protein ligand, thus facilitating the creation of a bifunctional PROTAC molecule.
Table 1: Compound Details
| Property | Value | Reference |
| Full Chemical Name | This compound | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C35H49BN4O6S | [1] |
| Molecular Weight | 664.66 g/mol | [1] |
| Synonyms | SMARCA2/4-ligand-Linker Conjugate-5 | [1] |
Suppliers
This compound is available from various chemical suppliers specializing in reagents for drug discovery and chemical biology.
Table 2: Supplier Information
| Supplier | Catalog Number |
| MedChemExpress | HY-159549 |
| Pharmacy Research | PR000327 |
| InvivoChem | V97080 (for the resulting PROTAC) |
Application in PROTAC Synthesis
This compound is a precursor for the synthesis of PROTACs. For instance, it is used to synthesize PROTAC SMARCA2/4-degrader-22 (HY-163875)[2]. The general principle involves a coupling reaction between the Bpin group of the linker and a suitable functional group on the target protein ligand.
General Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a convergent synthetic route where the E3 ligase ligand-linker conjugate is coupled with the target protein ligand in the final steps.
Caption: General workflow for synthesizing a PROTAC using the VHL ligand-linker conjugate.
Mechanism of Action: VHL-Mediated Protein Degradation
PROTACs synthesized from this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ubiquitin ligase, while the other end of the PROTAC binds to the target protein (e.g., SMARCA2/4). This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein by the E3 ligase complex. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
Caption: Signaling pathway of VHL-mediated targeted protein degradation by a PROTAC.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., A549 or SW1573) in appropriate growth medium and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO as a vehicle control for a specified duration (e.g., 18-24 hours)[4].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., SMARCA2, SMARCA4) and a loading control (e.g., β-actin, HDAC1). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
In-Cell Western™ for High-Throughput Quantification
This method allows for a more high-throughput quantification of protein degradation.
-
Cell Plating and Treatment: Seed cells in 96-well plates and treat with a dose-response of the PROTAC for the desired time[4].
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block the cells and then incubate with primary antibodies for the target protein and a normalization control. Follow this with incubation with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the target protein and the normalization control. Calculate the normalized target protein levels.
Quantitative Data
The following tables summarize key quantitative data for a potent and selective VHL-based SMARCA2 PROTAC, A947, which shares a similar mechanism of action[3]. This data provides a benchmark for the expected performance of PROTACs synthesized from this compound.
Table 3: In Vitro Degradation Potency of A947 in SW1573 Cells [3]
| Parameter | SMARCA2 | SMARCA4 |
| DC50 (Concentration for 50% Degradation) | 39 pM | 1.1 nM |
| Dmax (Maximum Degradation) | 96% | 92% |
Table 4: Binding Affinity of A947 to SMARCA Bromodomains [3]
| Target Bromodomain | Kd (Binding Affinity) |
| SMARCA2 | 93 nM |
| SMARCA4 | 65 nM |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the evaluation of a novel PROTAC synthesized from this compound.
Caption: A standard experimental workflow for the preclinical evaluation of a novel PROTAC.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its pre-functionalized nature as a VHL ligand-linker conjugate simplifies the synthesis of potent PROTACs for the degradation of target proteins such as SMARCA2/4. The experimental protocols and quantitative data provided in this guide, based on analogous compounds, offer a solid foundation for the design and execution of studies aimed at developing novel therapeutics based on this technology. As the field of targeted protein degradation continues to expand, such well-characterized building blocks will be essential for the rapid development of new and effective treatments for a wide range of diseases.
References
Physicochemical Properties of Azetidine-3-Carboxylic Acid (AHPC) Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of azetidine-3-carboxylic acid (AHPC) derivatives. The azetidine (B1206935) ring is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional structure that can impart favorable pharmacological properties. Understanding the physicochemical characteristics of AHPC derivatives is crucial for optimizing their drug-like properties, including solubility, permeability, and metabolic stability, which are key determinants of a candidate's success in drug development.
This guide summarizes key quantitative data, details relevant experimental protocols for their determination, and visualizes a key signaling pathway modulated by bioactive AHPC derivatives.
Quantitative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Calculated) |
| Azetidine-3-carboxylic acid | C₄H₇NO₂ | 101.10 | 286 (dec.)[1] | -3.2[2] |
| N-Boc-azetidine-3-carboxylic acid | C₉H₁₅NO₄ | 201.22 | Not Available | 0.4[3] |
| Fmoc-azetidine-3-carboxylic acid | C₁₉H₁₇NO₄ | 323.35 | 162 - 165[4] | Not Available |
| 1-[(4-methoxyphenyl)methyl]azetidine-3-carboxylic acid | C₁₂H₁₅NO₃ | 221.25 | Not Available | Not Available |
| 1-[[2-Fluoro-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methyl]azetidine-3-carboxylic acid | C₁₉H₁₇F₄NO₃ | 383.3 | Not Available | 1.2[5] |
Note: "dec." indicates decomposition.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery. Below are detailed methodologies for key experiments commonly employed for the characterization of small molecule drug candidates like AHPC derivatives.
Determination of Lipophilicity (LogP/LogD)
Lipophilicity, a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties, is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a high-throughput and reproducible means of estimating LogP values.
-
System Preparation:
-
An HPLC system equipped with a C18 column and a UV detector is used.
-
The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
The column is equilibrated with the mobile phase until a stable baseline is achieved.
-
-
Calibration:
-
A series of standard compounds with known LogP values are injected into the HPLC system.
-
The retention time (t_R_) for each standard is recorded.
-
The retention factor (k) is calculated using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known LogP values of the standards.
-
-
Sample Analysis:
-
A solution of the AHPC derivative of interest is prepared in a suitable solvent and injected into the HPLC system under the same conditions used for the standards.
-
The retention time of the AHPC derivative is measured, and its log k is calculated.
-
The LogP of the AHPC derivative is then determined from the calibration curve.[6][7]
-
Determination of Aqueous Solubility
Aqueous solubility is a crucial factor for drug absorption and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Sample Preparation:
-
An excess amount of the solid AHPC derivative is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed vial.
-
-
Equilibration:
-
The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
-
Phase Separation:
-
The suspension is filtered or centrifuged to remove any undissolved solid.
-
-
Quantification:
-
The concentration of the AHPC derivative in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.[8] A calibration curve is prepared using standard solutions of the compound to ensure accurate quantification.
-
A higher-throughput kinetic solubility assay is often used in early drug discovery, where the compound is dissolved in DMSO first and then diluted into an aqueous buffer.[9][10][11]
Determination of Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and is critical for understanding a compound's solubility and permeability at different physiological pH values.
Methodology: Potentiometric Titration
-
Sample Preparation:
-
A precise amount of the AHPC derivative is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO for compounds with low aqueous solubility.[3][12][13] A constant ionic strength is maintained using an electrolyte such as KCl.[12]
-
-
Titration:
-
Data Analysis:
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[12][13]
-
Signaling Pathway and Mechanism of Action
Certain AHPC derivatives have been identified as potent inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1).[9] GAT-1 is a key protein responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[1][4][14] By blocking GAT-1, these AHPC derivatives increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1][15] This mechanism of action is a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[15]
The following diagram illustrates the workflow for determining the pKa of an AHPC derivative using potentiometric titration.
The following diagram illustrates the mechanism of action of AHPC derivatives as GABA uptake inhibitors.
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-[[2-Fluoro-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methyl]azetidine-3-carboxylic acid | C19H17F4NO3 | CID 49830723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 15. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin: A Key Building Block for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
Core Concepts: Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby removing it from the cell. The this compound molecule provides the E3 ligase ligand and a versatile linker attachment point for the synthesis of potent and specific protein degraders.
Molecular Profile and Physicochemical Properties
The nomenclature "this compound" specifies a complex chemical entity. The "(S,R,S)-AHPC" core, also known as VH032-NH2, is a well-characterized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The "CO-C-Cyclohexene-Bpin" portion represents a linker terminating in a boronate pinacol (B44631) ester (Bpin), a versatile chemical handle for further synthetic modifications, typically to conjugate a ligand for a protein of interest.
It is critical to note that commercial suppliers may use this nomenclature for structurally similar but distinct molecules, leading to discrepancies in reported molecular weights and formulas. The primary difference often lies in the precise composition of the linker. Below is a summary of the data for the most commonly referenced variants associated with this name.
| Parameter | Variant 1 (SMARCA2/4-ligand-Linker Conjugate-4) | Variant 2 (SMARCA2/4-ligand-Linker Conjugate-5) |
| Molecular Formula | C36H51BN4O6S | C35H49BN4O6S |
| Molecular Weight | 678.69 g/mol | 664.66 g/mol [4][5] |
| Core E3 Ligase Ligand | (S,R,S)-AHPC (von Hippel-Lindau) | (S,R,S)-AHPC (von Hippel-Lindau) |
| Linker Terminus | Cyclohexene-Boronate Pinacol Ester (Bpin) | Cyclohexene-Boronate Pinacol Ester (Bpin) |
| Primary Function | Intermediate for PROTAC Synthesis | Intermediate for PROTAC Synthesis |
Mechanism of Action: The Ubiquitin-Proteasome Pathway
The ultimate function of a PROTAC synthesized from this compound is to induce the degradation of a specific target protein. The process is catalytic and leverages the cell's endogenous ubiquitin-proteasome system (UPS).
References
The Advent of AHPC-based PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. Among the various E3 ligase ligands utilized in PROTAC design, (S,R,S)-AHPC (a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase) has become a cornerstone in the development of potent and selective degraders. This technical guide provides an in-depth review of AHPC-based PROTACs, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental frameworks.
Quantitative Analysis of AHPC-based PROTAC Performance
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of prominent AHPC-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription and are implicated in various cancers.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [1] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [1][2] |
| PROTAC | Target Protein | Binding Affinity (Kd, nM) | Reference(s) |
| ARV-771 | BRD2(1) | 34 | [3][4] |
| BRD2(2) | 4.7 | [3][4] | |
| BRD3(1) | 8.3 | [3][4] | |
| BRD3(2) | 7.6 | [3][4] | |
| BRD4(1) | 9.6 | [3][4] | |
| BRD4(2) | 7.6 | [3][4] | |
| MZ1 | BRD2, BRD3, BRD4 | 13-60 | [2] |
Core Signaling Pathways Modulated by AHPC-based BET Degraders
The degradation of BET proteins by AHPC-based PROTACs has profound effects on cellular signaling, primarily through the downregulation of the proto-oncogene c-Myc and the induction of apoptosis.
Experimental Workflow for AHPC-based PROTAC Development
The development and evaluation of a novel AHPC-based PROTAC follows a systematic workflow, from initial design and synthesis to in vivo efficacy studies.
Detailed Experimental Protocols
Ternary Complex Formation Assay (Qualitative)
Objective: To qualitatively assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Methodology: Co-immunoprecipitation (Co-IP) followed by Western Blot
Materials and Reagents:
-
Cell line expressing the target protein and VHL.
-
AHPC-based PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against the target protein or a tag (e.g., HA, FLAG).
-
Antibody against VHL.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer).
-
SDS-PAGE gels, transfer apparatus, PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary and secondary antibodies for Western blotting.
-
ECL substrate.
Protocol:
-
Cell Treatment: Treat cells with the AHPC-based PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody against the target protein overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against both the target protein and VHL.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate.
-
Interpretation: The presence of a band for VHL in the sample immunoprecipitated with the target protein antibody (and vice-versa) indicates the formation of a ternary complex.
Protein Degradation Assay
Objective: To quantify the degradation of the target protein induced by the AHPC-based PROTAC.
Methodology: Western Blotting
Materials and Reagents:
-
Cell line expressing the target protein.
-
AHPC-based PROTAC.
-
Cell lysis buffer.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, transfer apparatus, PVDF membrane.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Protocol:
-
Cell Treatment: Seed cells and treat with a serial dilution of the AHPC-based PROTAC for a fixed time point (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein per lane.
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control.
-
Detection and Analysis: Incubate with secondary antibodies and visualize the bands. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Cell Viability Assay
Objective: To assess the effect of the AHPC-based PROTAC on cell proliferation and viability.
Methodology: MTT/MTS Assay
Materials and Reagents:
-
Cell line of interest.
-
AHPC-based PROTAC.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the AHPC-based PROTAC. Include a vehicle control and a positive control for cell death if available.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT/MTS Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals. Then, add the solubilization solution and incubate until the crystals are fully dissolved.
-
MTS: Add the MTS reagent (which is typically combined with an electron coupling agent like PES) to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
This guide provides a foundational understanding of AHPC-based PROTACs, offering a blend of quantitative data, mechanistic insights, and practical experimental guidance. As the field of targeted protein degradation continues to expand, the principles and methodologies outlined here will serve as a valuable resource for researchers dedicated to advancing this transformative therapeutic modality.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin is a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a cyclohexene-Bpin moiety via an amide linker. This molecule serves as a versatile building block for the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins. These application notes provide a detailed protocol for a plausible synthetic route to this compound, based on established chemical transformations. The synthesis is divided into two main parts: the preparation of an amino-functionalized cyclohexene (B86901) boronic ester and its subsequent coupling with a commercially available (S,R,S)-AHPC-acid derivative.
Overall Synthetic Workflow:
Caption: Overall synthetic workflow for this compound.
Section 1: Synthesis of (4-aminocyclohex-1-en-1-yl)boronic acid pinacol (B44631) ester
This section details the three-step synthesis of the amine-functionalized cyclohexene boronic ester precursor.
Protocol 1.1: Synthesis of tert-butyl (4-((trifluoromethyl)sulfonyl)oxy)cyclohex-3-en-1-yl)carbamate (Enol Triflate)
This protocol describes the conversion of a ketone to an enol triflate, which is a versatile intermediate for palladium-catalyzed cross-coupling reactions.
Experimental Protocol:
-
To a solution of Boc-4-aminocyclohexanone (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv., 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv.) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate gradient) to afford the enol triflate.
Table 1.1: Quantitative Data for Enol Triflate Synthesis
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Typical Yield (%) | Purity (%) |
| Boc-4-aminocyclohexanone | 213.28 | 10.0 | 1.0 | - | >98 |
| LDA | 107.12 | 11.0 | 1.1 | - | - |
| N-Phenyl-bis(trifluoromethanesulfonimide) | 357.26 | 12.0 | 1.2 | - | - |
| Enol Triflate Product | 345.33 | - | - | 85-95 | >95 (NMR) |
Protocol 1.2: Palladium-Catalyzed Borylation
This protocol details the Miyaura borylation reaction to install the pinacol boronate ester.
Experimental Protocol:
-
To a flask charged with the enol triflate (1.0 equiv.), bis(pinacolato)diboron (B136004) (1.2 equiv.), and potassium acetate (3.0 equiv.), add anhydrous 1,4-dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Boc-protected product.
Table 1.2: Quantitative Data for Borylation Reaction
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Typical Yield (%) | Purity (%) |
| Enol Triflate | 345.33 | 5.0 | 1.0 | - | >95 |
| Bis(pinacolato)diboron | 253.94 | 6.0 | 1.2 | - | - |
| Potassium Acetate | 98.14 | 15.0 | 3.0 | - | - |
| PdCl₂(dppf) | 731.73 | 0.15 | 0.03 | - | - |
| Boc-protected Cyclohexene-Bpin | 323.23 | - | - | 70-85 | >95 (LC-MS) |
Protocol 1.3: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.
Experimental Protocol:
-
Dissolve the Boc-protected cyclohexene-Bpin (1.0 equiv.) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (10 equiv.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine, which is often used in the next step without further purification.
Table 1.3: Quantitative Data for Boc Deprotection
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Typical Yield (%) | Purity (%) |
| Boc-protected Cyclohexene-Bpin | 323.23 | 4.0 | 1.0 | - | >95 |
| Trifluoroacetic Acid (TFA) | 114.02 | 40.0 | 10.0 | - | - |
| Amino-Cyclohexene-Bpin | 223.12 | - | - | >95 (crude) | >90 (NMR) |
Section 2: Amide Coupling to form this compound
This section describes the final amide bond formation to couple the two key fragments.
Protocol 2.1: HATU-mediated Amide Coupling
This protocol utilizes HATU as a coupling agent, which is known for its efficiency and low rate of side reactions.
Experimental Protocol:
-
Dissolve (S,R,S)-AHPC-C1-COOH (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.1 equiv.) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of (4-aminocyclohex-1-en-1-yl)boronic acid pinacol ester (1.2 equiv.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Section 3.
Table 2.1: Quantitative Data for Amide Coupling
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Typical Yield (%) | Purity (%) |
| (S,R,S)-AHPC-C1-COOH | 516.65 | 1.0 | 1.0 | - | >95 |
| Amino-Cyclohexene-Bpin | 223.12 | 1.2 | 1.2 | - | >90 |
| HATU | 380.23 | 1.1 | 1.1 | - | - |
| DIPEA | 129.24 | 3.0 | 3.0 | - | - |
| This compound | 721.75 | - | - | 60-75 | >95 (HPLC) |
Amide Coupling Reaction Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
Section 3: Purification and Characterization
Boronic esters can be prone to decomposition on standard silica gel. This section provides a protocol for their effective purification.
Purification Protocol:
-
Preparation of Boric Acid-Impregnated Silica Gel: Prepare a slurry of silica gel in a saturated aqueous solution of boric acid. Remove the water under reduced pressure to obtain a free-flowing powder.
-
Column Chromatography: Pack a column with the boric acid-impregnated silica gel.
-
Load the crude product onto the column and elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or DCM/methanol). The boric acid helps to suppress the hydrolysis of the boronic ester on the stationary phase.
-
Collect fractions and monitor by TLC or LC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, this compound.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC: To determine the purity of the final product.
Conclusion: This document provides a comprehensive set of protocols for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable E3 ligase ligand-linker conjugate for use in the development of novel PROTAC degraders. The methodologies are based on well-established and robust chemical reactions, and the provided quantitative data serves as a benchmark for expected outcomes.
Application Notes and Protocols for the Synthesis of SMARCA2/4 Degraders using (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.
This document provides a detailed protocol for the synthesis of PROTACs targeting the chromatin remodeling proteins SMARCA2 and SMARCA4, key components of the SWI/SNF complex. The protocol utilizes the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin . The boronic acid pinacol (B44631) ester (Bpin) functionality of this linker enables a facile and efficient Suzuki-Miyaura coupling reaction for the conjugation of a POI ligand, offering a robust method for the synthesis of potent and selective SMARCA2/4 degraders. Such degraders have shown significant therapeutic potential, particularly in cancers with mutations in SMARCA4, where a synthetic lethal relationship with SMARCA2 exists.
PROTAC-Mediated Degradation of SMARCA2/4
The mechanism of action for a PROTAC synthesized with this compound is initiated by the simultaneous binding of the PROTAC to the VHL E3 ligase via the (S,R,S)-AHPC moiety and to the SMARCA2 or SMARCA4 protein via the POI ligand. This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated SMARCA2/4 is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated degradation of SMARCA2/4.
Experimental Protocols
Synthesis of SMARCA2/4 Degrader via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a SMARCA2/4 degrader by coupling the this compound linker with a suitable aryl halide-functionalized SMARCA2/4 ligand. The following is a general procedure and may require optimization based on the specific POI ligand used.
Materials:
-
This compound
-
Aryl halide-functionalized SMARCA2/4 ligand (e.g., a brominated or iodinated derivative of a known SMARCA2/4 bromodomain inhibitor)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)
-
Degassed water
-
Nitrogen or Argon atmosphere
-
Reaction vessel
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate (B1210297), dichloromethane, methanol)
-
Analytical instruments: LC-MS, HPLC, NMR
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide-functionalized SMARCA2/4 ligand (1.0 eq) and this compound (1.1 - 1.5 eq).
-
Inert Atmosphere: Purge the vessel with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 - 0.1 eq) and the base (2.0 - 3.0 eq).
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Stir the mixture at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS), ¹H NMR, and ¹³C NMR. Assess the purity by HPLC analysis.
In Vitro Evaluation of PROTAC Activity
Cell Culture:
-
Culture a suitable cell line (e.g., A549, a human lung carcinoma cell line) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis for Protein Degradation:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Experimental Workflow and Data Presentation
The overall workflow for the synthesis and evaluation of a SMARCA2/4 PROTAC using this compound is depicted below.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Quantitative Data Summary
The following table summarizes the degradation data for representative SMARCA2/4 PROTACs. This data is crucial for comparing the potency and efficacy of different PROTAC constructs.
| PROTAC Compound | Target(s) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| SMARCA2/4-degrader-1 | SMARCA2/4 | A549 | <100 | >90 | 24 |
| SMARCA2/4-degrader-2 | SMARCA2/4 | A549 | <100 | >90 | 24 |
| SMARCA2-degrader-4 | SMARCA2 | A549 | <100 | >90 | 24 |
| SMARCA2/4-degrader-14 | SMARCA2/4 | A549 | <100 | >90 | 24 |
| SMARCA2/4-degrader-22 | SMARCA2/4 | A549 | <250 (EC₅₀) | 94 at 100nM | 24 |
Note: DC₅₀ is the concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved. EC₅₀ refers to the half-maximal effective concentration in a cell proliferation assay.
Conclusion
The use of this compound provides a streamlined and efficient method for the synthesis of VHL-based PROTACs targeting SMARCA2/4. The Suzuki-Miyaura coupling reaction offers a versatile and high-yielding approach to conjugate a wide variety of POI ligands. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize, purify, and evaluate the activity of novel SMARCA2/4 degraders. The development of potent and selective SMARCA2/4 PROTACs holds significant promise for advancing targeted protein degradation as a therapeutic strategy for cancers and other diseases driven by aberrant SWI/SNF complex function.
How to conjugate a protein ligand to (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
Topic: Conjugation of a Protein Ligand to (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
For: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of a protein of interest (POI) to the E3 ligase ligand-linker conjugate, this compound. This linker is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins. The described methodology leverages a photo-initiated thiol-ene "click" reaction, a highly efficient and selective bioconjugation strategy that targets cysteine residues on the protein surface. This approach ensures a stable thioether linkage under biocompatible conditions.[1][2][3][4]
The (S,R,S)-AHPC moiety serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The cyclohexene (B86901) group acts as a reactive handle for conjugation to the POI, while the boronic acid pinacol (B44631) ester (Bpin) group is a common feature in medicinal chemistry, often used for its stability and potential for further diversification, though in this protocol it is treated as a stable end group.
Overview of the Conjugation Strategy
The conjugation of this compound to a protein is achieved through a radical-mediated thiol-ene reaction. This reaction involves the addition of a thiol group from a cysteine residue on the protein to the alkene of the cyclohexene ring on the linker molecule. The reaction is initiated by a photoinitiator upon exposure to UV light, which generates thiyl radicals that propagate the reaction, resulting in a stable thioether bond. This method is particularly advantageous due to its high selectivity for cysteine over other amino acid residues and its ability to proceed under mild, aqueous conditions, which helps to preserve the protein's structure and function.[5][6][7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of a PROTAC created using this linker and the experimental workflow for the conjugation process.
Caption: Conceptual signaling pathway of a PROTAC.
Caption: Experimental workflow for protein-ligand conjugation.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the conjugation reaction.
Table 1: Reagent Concentrations and Ratios
| Parameter | Recommended Value | Range | Purpose |
| Protein Concentration | 50 µM | 20-100 µM | To ensure efficient reaction kinetics while maintaining protein solubility. |
| This compound Molar Excess | 10-fold | 5 to 20-fold | To drive the reaction to completion. |
| TCEP Molar Excess (for disulfide reduction) | 2-fold (over cysteines) | 1 to 5-fold | To ensure complete reduction of disulfide bonds to free thiols. |
| Photoinitiator (e.g., LAP) Concentration | 1 mM | 0.1-5 mM | To efficiently initiate the radical reaction upon UV exposure.[5][9] |
Table 2: Reaction Conditions and Expected Outcomes
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.4 | Maintains physiological pH to preserve protein stability. |
| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions to prevent protein denaturation. |
| UV Light Source | 365 nm UV lamp | Standard wavelength for many common photoinitiators. |
| Irradiation Time | 10-30 minutes | Dependent on light intensity and reaction scale; should be optimized. |
| Expected Conjugation Efficiency | > 80% | Highly dependent on protein accessibility of cysteine residues. |
| Degree of Labeling (DOL) | 1-2 | Can be controlled by stoichiometry and reaction time. |
Experimental Protocols
Materials and Equipment
-
Protein of Interest (POI): Must contain at least one surface-accessible cysteine residue.
-
This compound: (e.g., from a commercial supplier).
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or similar water-soluble photoinitiator.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Reaction Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4, degassed.
-
Solvent for Ligand: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching Reagent: N-acetylcysteine or Dithiothreitol (DTT).
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis tubing (with appropriate molecular weight cutoff).
-
UV Lamp: 365 nm wavelength, with controlled intensity.
-
Standard laboratory equipment: Pipettes, microcentrifuge tubes, vortexer, spectrophotometer.
Detailed Methodology
Step 1: Preparation of Protein Solution
-
Prepare a 50 µM solution of the POI in degassed PBS, pH 7.4.
-
If the protein contains disulfide bonds that need to be reduced to free cysteines for conjugation, add a 2-fold molar excess of TCEP relative to the number of cysteine residues.
-
Incubate at room temperature for 1 hour. Note: If the protein is already in a reduced state and free of disulfides, this step can be omitted.
Step 2: Preparation of Ligand and Photoinitiator Stock Solutions
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of LAP photoinitiator in sterile, deionized water. Note: Protect the photoinitiator solution from light.
Step 3: Conjugation Reaction
-
To the protein solution from Step 1, add the this compound stock solution to achieve a final 10-fold molar excess over the protein. Mix gently by pipetting.
-
Add the LAP stock solution to the reaction mixture to a final concentration of 1 mM.
-
Incubate the reaction mixture in the dark for 10 minutes at room temperature to allow for equilibration.
-
Expose the reaction mixture to 365 nm UV light for 15-30 minutes. The distance from the lamp and the intensity should be kept consistent. Note: The optimal irradiation time may need to be determined empirically.
Step 4: Quenching the Reaction
-
After irradiation, quench the reaction by adding a 100-fold molar excess of a thiol-containing compound like N-acetylcysteine or DTT to scavenge any remaining unreacted linker and free radicals.
-
Incubate for 15 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove the excess unreacted small molecules and byproducts by either size-exclusion chromatography or dialysis.
-
For SEC: Equilibrate a PD-10 desalting column with PBS, pH 7.4. Apply the quenched reaction mixture to the column and elute with PBS. Collect the fractions containing the protein conjugate, which will elute in the void volume.
-
For Dialysis: Transfer the reaction mixture to a dialysis cassette with a suitable molecular weight cutoff (e.g., 10 kDa) and dialyze against 1L of PBS, pH 7.4, at 4°C with at least three buffer changes over 24-48 hours.
-
Step 6: Characterization of the Conjugate
-
SDS-PAGE Analysis: Compare the conjugated protein to the unconjugated protein. A slight increase in molecular weight may be observable for the conjugate.
-
Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to confirm the covalent modification and determine the degree of labeling (DOL). The mass of the conjugate should be equal to the mass of the protein plus the mass of the attached ligand(s).
-
UV-Vis Spectroscopy: If the ligand has a unique absorbance signature, the DOL can be estimated using spectrophotometry.
Conclusion
The photo-initiated thiol-ene reaction is a robust and efficient method for conjugating this compound to proteins containing cysteine residues. This protocol provides a comprehensive guide for researchers to generate protein-ligand conjugates for applications in targeted protein degradation and other areas of chemical biology. Successful conjugation and subsequent purification will yield a valuable tool for studying protein function and developing novel therapeutics.
References
- 1. Chemical- and photo-activation of protein-protein thiol-ene coupling for protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radical-mediated thiol–ene ‘click’ reactions in deep eutectic solvents for bioconjugation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SMARCA2/4 Degradation Using AHPC-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] This document provides detailed application notes and experimental protocols for researchers investigating the degradation of SMARCA2 and SMARCA4, two key ATPase subunits of the SWI/SNF chromatin remodeling complex, using PROTACs based on the (S,R,S)-AHPC (aminohydroxypiperidine-carboxamide) scaffold for von Hippel-Lindau (VHL) E3 ligase recruitment. The selective degradation of SMARCA2 is a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4.[2][3][4] These protocols are intended to guide researchers in the setup and execution of key experiments to characterize the efficacy and mechanism of action of novel SMARCA2/4-targeting PROTACs.
Mechanism of Action & Signaling Pathway
AHPC-based PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (SMARCA2 or SMARCA4), a linker, and a VHL E3 ligase recruiting ligand ((S,R,S)-AHPC). The PROTAC simultaneously binds to both the target protein and the VHL E3 ligase, forming a ternary complex.[5] This proximity induces the ubiquitination of the target protein by the E3 ligase complex.[6] The polyubiquitinated SMARCA2/4 is then recognized and degraded by the 26S proteasome.[7] This targeted degradation leads to the depletion of the SMARCA2/4 protein, which can induce synthetic lethality in SMARCA4-mutant cancer cells, leading to cell cycle arrest and apoptosis.[2][8]
Caption: Mechanism of AHPC-based PROTAC-mediated SMARCA2/4 degradation.
Quantitative Data Summary
The following table summarizes the reported degradation potency and selectivity of representative SMARCA2/4-targeting PROTACs. This data is crucial for comparing the efficacy of different compounds.
| PROTAC | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Selectivity (SMARCA4/SMARCA2 DC50) | Reference |
| A947 | SMARCA2/4 | SW1573 | SMARCA2: 0.039 | >95 | 28.2 | [3][9] |
| SMARCA4: 1.1 | ||||||
| ACBI1 | SMARCA2/4 | Various | SMARCA2: 6 | >90 | 1.8 | [3][10] |
| SMARCA4: 11 | ||||||
| Compound 5 | SMARCA2 | RKO | 78 | 46 | Selective for SMARCA2 | [11] |
| ACBI2 | SMARCA2 | RKO | ~10 | >90 | Highly Selective for SMARCA2 | [11] |
Experimental Protocols
Cell Culture and PROTAC Treatment
A crucial first step is the appropriate handling and treatment of cell lines.
Workflow:
Caption: General workflow for cell treatment with PROTACs.
Protocol:
-
Cell Seeding: Plate cells (e.g., SMARCA4-mutant non-small cell lung cancer cell line SW1573) at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.[12]
-
PROTAC Preparation: Prepare a stock solution of the AHPC-based PROTAC in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with a dose-response of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).[9] Include controls such as a negative control PROTAC (inactive epimer) and a proteasome inhibitor (e.g., MG-132) to confirm proteasome-dependent degradation.[9]
Western Blot Analysis for SMARCA2/4 Degradation
Western blotting is a fundamental technique to visualize and quantify the degradation of target proteins.[12]
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7][12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin, or Vinculin).[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] Densitometry analysis can be performed to quantify protein levels relative to the loading control and vehicle-treated samples.
Cell Viability Assay (e.g., CellTiter-Glo®)
Cell viability assays are essential for assessing the functional consequences of SMARCA2/4 degradation, such as inhibition of cell proliferation.[15][16]
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).[12]
-
Assay Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the half-maximal inhibitory concentration (IC50).
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[7][17]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT):[7]
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)[6]
-
Recombinant VHL E3 ligase complex
-
Recombinant SMARCA2 or SMARCA4 protein (the substrate)
-
Biotinylated-ubiquitin
-
AHPC-based PROTAC or DMSO vehicle control
-
-
Initiate Reaction: Add ATP to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Detect the biotinylated-ubiquitinated SMARCA2/4 using streptavidin-HRP and a chemiluminescent substrate. An increase in higher molecular weight bands indicates polyubiquitination.
-
Alternatively, AlphaLISA® or TR-FRET based assays can be used for a more high-throughput analysis.[6]
-
Controls for Ubiquitination Assay:
-
No E1: To confirm ATP and E1-dependence.[7]
-
No E3: To confirm the reaction is E3-dependent.[7]
-
No PROTAC: To show that ubiquitination is PROTAC-dependent.[7]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the preclinical evaluation of AHPC-based PROTACs targeting SMARCA2 and SMARCA4. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, facilitating the discovery and development of novel targeted protein degraders for cancer therapy.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Application of Selective SMARCA2/4 PROTAC for Mutant Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. preludetx.com [preludetx.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifesensors.com [lifesensors.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Cyclohexene Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclohexene (B86901) boronic esters, valuable intermediates in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The palladium-catalyzed Miyaura borylation of cyclohexenyl halides and triflates is a key method for accessing these compounds, offering a versatile and functional group-tolerant approach.
Introduction
Cyclohexene boronic esters are important building blocks in organic synthesis, primarily serving as coupling partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Their utility extends to other transformations, making their efficient and selective synthesis a topic of significant interest. Palladium catalysis offers a powerful tool for the formation of the C-B bond on a cyclohexene scaffold. This document outlines the primary palladium-catalyzed methods for this transformation, provides detailed experimental protocols, and summarizes key reaction data.
The most common and versatile method for synthesizing cyclohexene boronic esters is the Miyaura borylation, which involves the cross-coupling of a cyclohexenyl halide (e.g., chloride, bromide) or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[3]
Reaction Mechanisms
The generally accepted mechanism for the Miyaura borylation of a cyclohexenyl halide or triflate proceeds through a catalytic cycle involving a Pd(0) species.
Catalytic Cycle for Miyaura Borylation
The catalytic cycle can be summarized in three main steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the cyclohexenyl halide or triflate, forming a Pd(II) intermediate.
-
Transmetalation: The Pd(II) complex then reacts with the diboron reagent, a process often facilitated by a base (e.g., potassium acetate), to form a borylated Pd(II) species. The base is thought to activate the palladium complex rather than the diboron reagent.[1]
-
Reductive Elimination: The final step is the reductive elimination of the desired cyclohexene boronic ester from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle of the Miyaura borylation.
Experimental Protocols
The following are representative protocols for the palladium-catalyzed synthesis of cyclohexene boronic esters.
Protocol 1: Synthesis of Cyclohexene-1-boronic acid pinacol (B44631) ester from 1-Chlorocyclohexene (B1361362)
This protocol is adapted from a patented procedure and provides a direct method for the borylation of a cyclic alkenyl chloride.[4]
Materials:
-
1-Chlorocyclohexene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) chloride (PdCl₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine (B1218219) ligand
-
Potassium acetate (B1210297) (KOAc)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-chlorocyclohexene (1.0 equiv), bis(pinacolato)diboron (1.0-1.2 equiv), palladium(II) chloride (0.01-0.03 equiv), and the phosphine ligand (0.02-0.06 equiv).
-
Add potassium acetate (3.0 equiv) and toluene as the solvent.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth, washing with toluene.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Protocol 2: Miyaura Borylation of a Cyclohexenyl Triflate
This protocol is a general method applicable to various cyclic alkenyl triflates.[1]
Materials:
-
Cyclohexenyl triflate
-
Bis(pinacolato)diboron (B₂pin₂)
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or a similar palladium catalyst
-
Potassium acetate (KOAc)
-
Dioxane or Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the cyclohexenyl triflate (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous dioxane or toluene as the solvent.
-
Seal the vial and heat the mixture at 80 °C for the required time (typically 2-16 hours), with stirring.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or diethyl ether) and filter through a short plug of silica (B1680970) gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired cyclohexene boronic ester.
Data Presentation
The following tables summarize representative data for the palladium-catalyzed synthesis of cyclohexene boronic esters.
Table 1: Borylation of 1-Chlorocyclohexene
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂ | Tricyclohexylphosphine | KOAc | Toluene | 110 | 12 | High (not specified) |
| PdCl₂ | XPhos | KOAc | Toluene | 110 | 12 | High (not specified) |
Data adapted from a patented procedure; specific yield values were not provided but described as "high".[4]
Table 2: Borylation of Substituted Dienallenes to form Cyclohexene Boronic Esters
This method provides access to more complex, substituted cyclohexene boronic esters through a palladium-catalyzed carbocyclization/borylation cascade.[5]
| Substrate | R¹ | R² | Yield (%) | Diastereomeric Ratio (dr) |
| 1a | H | Ph | 95 | 15:1 |
| 1b | H | 4-Me-C₆H₄ | 97 | 16:1 |
| 1c | H | 4-MeO-C₆H₄ | 97 | 16:1 |
| 1d | H | 4-CF₃-C₆H₄ | 84 | 14:1 |
| 1e | H | 4-F-C₆H₄ | 87 | 14:1 |
| 1f | H | 4-Br-C₆H₄ | 93 | 14:1 |
| 1g | H | 2-Naphthyl | 95 | 15:1 |
Reaction Conditions: Substrate (0.2 mmol), B₂pin₂ (0.24 mmol), Pd(OAc)₂ (5.0 mol%), Ligand (6.0 mol%), Solvent (2.0 mL), room temperature, 18 h.[5]
Logical Workflow for Synthesis and Application
The synthesis of cyclohexene boronic esters is often the first step in a multi-step synthetic sequence. The following diagram illustrates a typical workflow from starting materials to a final cross-coupled product.
Caption: Workflow from synthesis to application.
Conclusion
The palladium-catalyzed synthesis of cyclohexene boronic esters, particularly through the Miyaura borylation of cyclohexenyl halides and triflates, is a robust and versatile method. The mild reaction conditions and broad functional group tolerance make it a highly valuable tool for the synthesis of complex organic molecules. The provided protocols and data serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to effectively utilize this important transformation.
References
Application Notes and Protocols for the Stereoselective Synthesis of (S,R,S)-AHPC Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC, or (2S,3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, and its derivatives are crucial chiral building blocks in medicinal chemistry. They form the core structure of various biologically active molecules, including inhibitors of enzymes such as renin and HIV protease. The precise stereochemical control of the three contiguous stereocenters is paramount for their therapeutic efficacy. These application notes provide a detailed protocol for the stereoselective synthesis of the (S,R,S)-AHPC core structure, primarily employing an Evans aldol (B89426) reaction for diastereoselective control, followed by subsequent functional group manipulations.
Synthetic Strategy Overview
The overall strategy for the stereoselective synthesis of the (S,R,S)-AHPC core relies on a convergent approach. A chiral auxiliary is utilized to control the stereochemistry of the two adjacent stereocenters (C3 and C4). The key steps involve:
-
Preparation of a Chiral N-Acyl Oxazolidinone: A chiral oxazolidinone, derived from a readily available amino acid, is acylated to prepare for the key stereoselective reaction.
-
Diastereoselective Evans Aldol Reaction: A boron-mediated Evans aldol reaction is employed to condense the chiral N-acyl oxazolidinone with an appropriate aldehyde, establishing the desired syn relationship between the hydroxyl and the subsequent amino group.
-
Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved to yield the corresponding β-hydroxy carboxylic acid.
-
Functional Group Transformations: The carboxylic acid is then converted to the final AHPC derivative through a series of standard organic transformations, including protection of the amino group and potential modification of the carboxylic acid moiety.
This workflow is depicted in the following diagram:
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the synthesis of a (3R,4S)-β-hydroxy-γ-amino acid precursor, which is the core of (S,R,S)-AHPC. The yields and diastereoselectivity can vary depending on the specific substrates and reaction conditions.
| Step | Substrate | Reagents | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans Aldol Reaction | N-propionyl-(S)-4-benzyl-2-oxazolidinone | 3-Phenylpropanal (B7769412), Bu₂BOTf, Et₃N | Aldol Adduct | >95:5 | 85-95 | [1][2] |
| Chiral Auxiliary Cleavage | Aldol Adduct | LiOH, H₂O₂ | (3R,4S)-3-Hydroxy-2-methyl-5-phenylpentanoic Acid | N/A | ~90 | [3] |
| Curtius Rearrangement & Boc Protection | Carboxylic Acid | DPPA, Et₃N; t-BuOH; then (Boc)₂O, base | N-Boc-(S,R,S)-AHPC derivative | N/A | 70-80 (2 steps) |
Note: The yields and diastereomeric ratios are representative and may vary based on the specific experimental conditions and substrates used.
Experimental Protocols
Protocol 1: Preparation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise via syringe, and stir the mixture for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Protocol 2: Diastereoselective Evans Aldol Reaction
This protocol details the key stereochemistry-defining step to form the desired syn-aldol adduct.[1][4]
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
3-Phenylpropanal
-
Anhydrous Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add 3-phenylpropanal (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour. Monitor the reaction by TLC.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to separate the diastereomers and obtain the desired syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the β-hydroxy carboxylic acid.[3]
Materials:
-
syn-Aldol adduct
-
Lithium hydroxide (B78521) (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified syn-aldol adduct (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3R,4S)-3-hydroxy-2-methyl-5-phenylpentanoic acid. The product can be further purified by crystallization or chromatography if necessary.
Protocol 4: Conversion to N-Boc-(S,R,S)-AHPC Derivative
This protocol outlines the conversion of the carboxylic acid to the corresponding N-Boc protected amino acid derivative via a Curtius rearrangement.
Materials:
-
(3R,4S)-3-Hydroxy-2-methyl-5-phenylpentanoic acid
-
Diphenylphosphoryl azide (B81097) (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Anhydrous Toluene (B28343)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Curtius Rearrangement: a. Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene in a round-bottom flask. b. Add Et₃N (1.1 eq) and DPPA (1.1 eq) and stir the mixture at room temperature for 1 hour. c. Add t-BuOH (excess) and heat the reaction mixture to reflux for 12-16 hours. d. Cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Dissolve the residue in EtOAc and wash with water and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude Boc-protected amine.
-
Optional: Re-protection if necessary a. If the Curtius rearrangement does not proceed cleanly to the Boc-protected amine, the resulting amine can be isolated and then protected. b. Dissolve the crude amine in a mixture of DCM and aqueous NaHCO₃ solution. c. Add (Boc)₂O (1.1 eq) and stir vigorously at room temperature for 4-6 hours. d. Separate the organic layer and extract the aqueous layer with DCM. e. Combine the organic layers, wash with 1 M HCl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. f. Purify the crude product by silica gel column chromatography to obtain the final N-Boc-(S,R,S)-AHPC derivative.
Logical Relationship of Key Stereocontrol
The stereochemical outcome of the synthesis is primarily determined during the Evans aldol reaction. The chiral auxiliary directs the facial selectivity of the enolate addition to the aldehyde, leading to the desired syn diastereomer.
References
Application Notes: Suzuki-Miyaura Coupling of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides with high efficiency and functional group tolerance.[1] This powerful reaction is widely used in the pharmaceutical industry to construct complex molecular scaffolds found in novel drug candidates.[2]
This document provides detailed application notes and protocols for a hypothetical Suzuki-Miyaura coupling reaction utilizing (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin . It is critical to note that this molecule is primarily an E3 Ligase Ligand-Linker Conjugate , designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically as a precursor to SMARCA2/4-degrader-22. Its intended use is in the field of targeted protein degradation.
However, the molecule contains a cyclohexenyl boronic acid pinacol (B44631) ester (Cyclohexene-Bpin) moiety. This functional group can act as the organoboron partner in a Suzuki-Miyaura coupling. The following protocols are therefore presented as a guide for the hypothetical application of this molecule as a substrate to couple its cyclohexene (B86901) ring with an aryl halide, a strategy that could be employed in the synthesis of complex PROTACs or other advanced molecules.
Data Presentation: Substrate Scope and Reaction Yields
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions between various vinyl or cyclic boronic esters and aryl halides under different conditions. This data provides a baseline for expected outcomes when coupling this compound.
| Entry | Boronic Ester Substrate | Aryl Halide Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 80 | 95 |
| 2 | (E)-1-Propenylboronic acid pinacol ester | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane | 100 | 92 |
| 3 | 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ | THF | 40 | 88[3] |
| 4 | (Z)-1-Hexenylboronic acid pinacol ester | Bromobenzene | PdCl₂(dppf) (3) | - | CsF | Isopropanol | 60 | 85[4] |
| 5 | 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene | Methyl 4-bromobenzoate | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Toluene | RT | 91[5] |
Experimental Protocols
This section details a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide.
Materials and Equipment
-
Reagents:
-
This compound (Substrate)
-
Aryl Bromide (e.g., 4-Bromoanisole, 1.0 equiv.)
-
Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (Catalyst, 2 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (Ligand, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (Base, 3.0 equiv.)
-
Anhydrous Toluene
-
Degassed Water
-
-
Equipment:
-
Schlenk flask or pressure vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Syringes and needles
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
TLC plates
-
Detailed Reaction Procedure
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.2 equiv.), the chosen aryl bromide (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (3.0 equiv.).
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio, e.g., 2.5 mL Toluene and 0.5 mL H₂O per 0.25 mmol of aryl halide) to the flask via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Due to the chiral nature of the starting material, the stereochemical integrity of the (S,R,S)-AHPC moiety should be assessed, if necessary, using chiral HPLC.
Visualizations
Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Cell-Based Assays of PROTACs Derived from (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This document provides detailed application notes and protocols for cell-based assays to evaluate the efficacy of PROTACs derived from the E3 ligase ligand-linker conjugate (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin . This conjugate incorporates the well-characterized (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The cyclohexene-Bpin component serves as a versatile linker with a boronate pinacol (B44631) ester for conjugation to a ligand targeting a specific POI.
For the purpose of these application notes, we will focus on a representative PROTAC, hereafter referred to as SMARCA-PROTAC-VHL , which is designed to target the chromatin remodeling proteins SMARCA2 and SMARCA4 for degradation. SMARCA2/4 are key components of the SWI/SNF complex, and their degradation is a promising therapeutic strategy in certain cancers.[1][2]
Mechanism of Action: PROTAC-Mediated Degradation
The fundamental mechanism of a PROTAC derived from this compound involves the formation of a ternary complex between the target protein (e.g., SMARCA2/4), the PROTAC itself, and the VHL E3 ligase complex. This proximity, induced by the PROTAC, leads to the polyubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
Key Cell-Based Assays & Data Presentation
A series of cell-based assays are essential to characterize the activity of a novel PROTAC. The primary goal is to quantify target protein degradation and assess its downstream functional consequences.
Table 1: Representative Degradation Potency and Selectivity Data
| Parameter | SMARCA2 | SMARCA4 |
| DC₅₀ (nM) | < 100 | < 100 |
| Dₘₐₓ (%) | > 90 | > 90 |
DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved. (Data is representative for a potent SMARCA2/4 degrader and should be determined empirically for each new molecule.[3][4][5])
Table 2: Representative Cellular Activity Data
| Assay | Cell Line | Parameter | Value |
| Cell Viability | NCI-H1693 (SMARCA4-mutant) | IC₅₀ (nM) | Correlates with DC₅₀ |
| Target Engagement | HEK293 (Live Cells) | IC₅₀ (nM) | To be determined |
IC₅₀: Concentration of PROTAC causing 50% inhibition of cell viability. In synthetic lethal contexts, this is expected to correlate with degradation potency.[6]
Experimental Protocols
Western Blot for Target Protein Degradation
This assay provides a direct and robust measurement of the reduction in target protein levels.
Methodology:
-
Cell Seeding and Treatment: Seed target cells (e.g., A549, NCI-H1693) in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-SMARCA2, anti-SMARCA4) and a loading control (e.g., anti-GAPDH, anti-Actin) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
HiBiT Lytic Assay for Quantitative Degradation Kinetics
This luminescence-based assay allows for high-throughput, quantitative measurement of protein degradation in a lytic format. It requires CRISPR/Cas9 engineering to insert an 11-amino-acid HiBiT tag onto the endogenous POI.
Methodology:
-
Cell Seeding: Seed HiBiT-tagged cells in a white, opaque 96-well plate. Incubate for 18-24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the PROTAC solutions to the cells and incubate for the desired time course (e.g., 0 to 24 hours).
-
Lytic Detection: At each time point, add Nano-Glo® HiBiT Lytic Reagent, which contains the complementary LgBiT protein and substrate.
-
Luminescence Reading: Shake the plate for 10 minutes to ensure complete lysis and measure the luminescent signal on a plate reader.
-
Data Analysis: Normalize the signal to vehicle-treated wells. Plot percent degradation vs. PROTAC concentration to determine DC₅₀ and Dₘₐₓ values at a fixed time point.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of the PROTAC to its intended target (either the POI or the E3 ligase) within the physiological context of the cell.
Methodology:
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase and a HaloTag®-E3 ligase fusion protein (or vice-versa).
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor) to the cells and incubate.
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
Substrate Addition & Reading: Add the NanoBRET™ Nano-Glo® Substrate (the energy donor) and immediately measure the BRET signal (ratio of acceptor emission to donor emission). A competing PROTAC will disrupt the BRET signal in a dose-dependent manner if it engages the NanoLuc-fused target.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC₅₀ value for target engagement.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells. It is crucial for assessing the cytotoxic effects of the PROTAC.
Methodology:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Signal Stabilization and Reading: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.[7]
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the IC₅₀ for cytotoxicity.
Signaling Pathway: SMARCA2/4 Degradation
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby altering the accessibility of DNA to transcription factors. By controlling gene accessibility, the SWI/SNF complex plays a critical role in regulating the expression of genes involved in cell cycle progression, proliferation, and DNA repair.[1] In cancers with mutations in one paralog (e.g., SMARCA4), the cells become dependent on the other (SMARCA2) for survival—a concept known as synthetic lethality.[2] Degrading the remaining paralog leads to cell cycle arrest and apoptosis.
Conclusion
The successful development of PROTACs derived from this compound requires a systematic and multi-faceted evaluation of their cellular activity. The protocols and assays outlined in this document provide a comprehensive framework for characterizing novel degraders, from confirming target engagement and quantifying degradation potency to assessing downstream functional outcomes like cytotoxicity. By employing these methods, researchers can effectively advance promising PROTAC candidates through the drug discovery pipeline.
References
- 1. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. preludetx.com [preludetx.com]
- 7. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Binding Assays of VHL and AHPC Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for in vitro binding assays targeting the Von Hippel-Lindau (VHL) and Adenomatous Polyposis Coli (APC) proteins. VHL is a critical component of the ubiquitin-proteasome system, acting as the substrate recognition subunit of an E3 ubiquitin ligase complex that targets hypoxia-inducible factor-alpha (HIF-α) for degradation.[1][2][3] Its role in cellular oxygen sensing and cancer has made it a prime target for therapeutic intervention, including the development of Proteolysis Targeting Chimeras (PROTACs).[4][5]
APC is a large tumor suppressor protein that plays a central role in the Wnt signaling pathway by forming a destruction complex that targets β-catenin for degradation.[6][7] Mutations in APC are a primary cause of colorectal cancer. While direct-binding small molecule ligands for APC are not well-established in the scientific literature, this guide will cover methods to study its crucial protein-protein interactions.
These notes offer a summary of quantitative binding data and detailed protocols for key experimental techniques, including Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and AlphaLISA.
VHL Ligand Binding Assays
Data Presentation: Quantitative Binding Affinities of VHL Ligands
The binding affinity of small molecules to the VHL protein is a crucial parameter in the development of inhibitors and PROTACs. The following table summarizes the binding affinities of several common VHL ligands.
| Ligand | Binding Affinity (Kd) | Measurement Method | Reference |
| VH032 | 185 nM | Not Specified | [8] |
| VH101 | 44 nM | Not Specified | [8] |
| VH298 | 80-90 nM | ITC & FP | [8][9] |
| VHL-IN-1 | 37 nM | Not Specified | [9] |
| Ligand 15 | 5.4 µM | ITC | [10] |
| Ligand 7 | < 40 nM | FP & SPR | [11] |
VHL Signaling Pathway
The VHL protein is a key regulator of the hypoxia response pathway. Under normoxic conditions, VHL recognizes hydroxylated HIF-α subunits, leading to their ubiquitination and subsequent proteasomal degradation. In hypoxic conditions or when VHL is mutated, HIF-α accumulates, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[12][13][14]
Experimental Protocols for VHL Ligand Binding Assays
Objective: To determine the binding affinity (Kd or IC50) of VHL ligands by measuring the displacement of a fluorescently labeled tracer.[4][15][16]
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex[13]
-
Fluorescently labeled VHL ligand (e.g., BDY FL VH032)[13]
-
Test VHL ligands
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the VBC complex in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.
-
Prepare a stock solution of the fluorescently labeled VHL ligand. The final concentration should be at or below its Kd for VHL to ensure assay sensitivity.
-
Prepare serial dilutions of the test VHL ligands in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the fluorescently labeled VHL ligand to all wells except the blank.
-
Add the VBC complex to all wells except the negative control and blank.
-
Add the serially diluted test VHL ligands to the appropriate wells.
-
Add assay buffer to the positive control (no competitor) and negative control (no VBC) wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
Subtract the background fluorescence (blank wells).
-
Plot the fluorescence polarization values against the logarithm of the test ligand concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the fluorescent ligand is known.
-
Objective: To determine the binding kinetics (kon, koff) and affinity (Kd) of VHL ligands in real-time.[17][18]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified VBC complex
-
Test VHL ligands
-
Running buffer (e.g., HBS-EP)
-
Immobilization reagents (e.g., EDC, NHS)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified VBC complex over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test VHL ligand in running buffer.
-
Inject the ligand dilutions sequentially over the immobilized VBC surface, starting with the lowest concentration.
-
Include a buffer-only injection as a blank for background subtraction.
-
-
Regeneration: After each ligand injection, inject a regeneration solution (e.g., low pH glycine) to remove the bound ligand and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference surface and blank injection sensorgrams from the active surface sensorgrams.
-
Fit the resulting binding curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Objective: To determine the thermodynamic parameters (Kd, enthalpy [ΔH], and stoichiometry [n]) of the interaction between a VHL ligand and the VBC complex.[19][20][21]
Materials:
-
ITC instrument
-
Purified VBC complex
-
Test VHL ligand
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze the VBC complex and dissolve the test ligand in the same buffer to minimize buffer mismatch effects.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the VBC complex into the sample cell of the calorimeter.
-
Load the test ligand into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
APC Ligand Binding Assays
Direct in vitro binding assays for small molecule ligands targeting the APC protein are not well-established in the scientific literature. The primary role of APC in cellular signaling is mediated through its interactions with other proteins, most notably in the β-catenin destruction complex. Therefore, in vitro assays for APC are typically focused on these protein-protein interactions.
APC in the Wnt Signaling Pathway
APC is a central component of the canonical Wnt signaling pathway. In the absence of a Wnt signal, APC forms a "destruction complex" with Axin, GSK3β, and CK1, which facilitates the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin. When Wnt ligands bind to their receptors, this complex is disrupted, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[2][22][23]
Potential In Vitro Assays for APC Protein-Protein Interactions
While direct small molecule binding assays are not common, the interactions of APC with its protein partners can be investigated using various in vitro techniques.
Objective: To quantify the interaction between APC and a binding partner (e.g., Axin or β-catenin) and to screen for molecules that disrupt this interaction.
Principle: AlphaLISA technology uses donor and acceptor beads that, when in close proximity (due to a binding event), generate a chemiluminescent signal. One protein is conjugated to the donor bead and the other to the acceptor bead. A decrease in signal indicates disruption of the protein-protein interaction.
Protocol Outline:
-
Reagent Preparation:
-
Obtain or prepare purified, tagged versions of APC (or a relevant fragment) and its binding partner (e.g., His-tagged APC and GST-tagged Axin).
-
Prepare AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-GST) and streptavidin-coated donor beads to bind a biotinylated antibody against the other tag (e.g., anti-His).
-
-
Assay Setup:
-
In a 384-well plate, incubate the purified proteins with the acceptor beads.
-
Add the biotinylated antibody.
-
Add the streptavidin-coated donor beads.
-
For a competition assay, add test compounds before the incubation steps.
-
-
Incubation: Incubate the plate at room temperature in the dark.
-
Measurement: Read the plate on an Alpha-compatible reader.
-
Data Analysis: A decrease in the AlphaLISA signal in the presence of a test compound indicates potential disruption of the protein-protein interaction.
Conclusion
This document provides a comprehensive overview of in vitro binding assays for VHL and APC ligands. For VHL, a variety of robust assays are available to quantify the binding of small molecules, supported by a wealth of publicly available data. The provided protocols for FP, SPR, and ITC offer a starting point for researchers to establish these assays in their own laboratories. In contrast, the study of small molecule ligands directly binding to APC is less developed. The focus for APC remains on its critical protein-protein interactions within the Wnt signaling pathway, and assays such as AlphaLISA provide a powerful tool to investigate these interactions and screen for potential disruptors. As research progresses, new methods for directly targeting APC with small molecules may emerge, opening new avenues for therapeutic development.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of β-catenin/cyclic AMP response element-binding protein transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Normal biology of the VHL-HIF axis in the setting of (A) normoxia and (B) hypoxia [pfocr.wikipathways.org]
- 15. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 18. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 19. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 20. huck.psu.edu [huck.psu.edu]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. researchgate.net [researchgate.net]
- 23. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
Introduction:
(S,R,S)-AHPC-CO-C-Cyclohexene-Bpin is an E3 Ligase Ligand-Linker Conjugate, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) such as SMARCA2/4-degrader-22.[1][2] As a critical building block in drug development, rigorous analytical characterization is essential to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this molecule using modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, confirming the presence of key functional groups and the overall molecular structure.
Experimental Protocol: ¹H, ¹³C, and ¹¹B NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For boronic esters, aprotic solvents are preferred to minimize hydrolysis.[3]
-
Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, a quartz tube is recommended to avoid background signals from borosilicate glass.[4]
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
¹¹B NMR:
-
Pulse Program: Standard single pulse, proton-decoupled.
-
Acquisition Time: 0.1-0.2 seconds.
-
Relaxation Delay: 0.5-1 second.
-
Number of Scans: 128-512.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard like BF₃·OEt₂ (for ¹¹B).[4]
-
Data Presentation: Expected Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic protons | 7.0 - 8.5 |
| Cyclohexene protons | 5.5 - 6.5 | |
| AHPC core protons | 1.0 - 4.5 | |
| Pinacol (B44631) methyl protons | ~1.3 | |
| ¹³C | Carbonyl carbons | 165 - 180 |
| Aromatic carbons | 110 - 150 | |
| Cyclohexene carbons | 120 - 140 | |
| Pinacol carbons | ~84 | |
| Pinacol methyl carbons | ~25 | |
| ¹¹B | Boronic ester | 20 - 35 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and specific electronic environment.
Visualization: NMR Workflow
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns for structural confirmation.
Experimental Protocol: LC-MS (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters XTerra MS C18) is often suitable. To minimize on-column hydrolysis of the boronic ester, columns with low silanol (B1196071) activity are recommended.[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
Note: For sensitive boronic esters, non-aqueous or highly basic mobile phases might be necessary to prevent degradation.[3]
-
-
Gradient: A typical gradient would be from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Data Presentation: Expected Mass Spectrometry Data
| Ion | Expected m/z (Calculated) | Observed m/z (Hypothetical) |
| [M+H]⁺ | 679.38 | 679.38XX |
| [M+Na]⁺ | 701.36 | 701.36XX |
| [M-Bpin+H]⁺ | 553.32 | 553.32XX |
Note: The molecular formula of this compound is C₃₆H₅₁BN₄O₆S, with a monoisotopic mass of 678.37.
Visualization: LC-MS Logical Diagram
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the primary method for determining the purity of this compound and for identifying any related impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 stationary phase with low silanol activity (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18).[5]
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
B: Acetonitrile with 0.1% TFA or formic acid.
-
Note: For particularly reactive boronate esters, a mobile phase with a high pH (e.g., using ammonium (B1175870) bicarbonate) might be required to prevent on-column degradation.[3][6]
-
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | 10
-
20 | 90
-
25 | 90
-
26 | 10
-
30 | 10
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Data Presentation: Purity Analysis Summary
| Parameter | Specification | Result (Hypothetical) |
| Retention Time | Report | ~15.2 min |
| Purity (by area %) | ≥ 95.0% | 98.5% |
| Major Impurity | Report RRT and Area % | RRT 0.88, 0.5% |
| Boronic Acid Hydrolysate | ≤ 1.0% | 0.2% |
Visualization: HPLC Purity Analysis Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boron NMR [chem.ch.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Boronic Ester-Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the proper handling, storage, and stability assessment of boronic ester-containing linkers, which are crucial components in various therapeutic and diagnostic agents. Adherence to these protocols is essential to ensure the integrity and efficacy of these sensitive compounds.
Introduction to Boronic Ester Stability
Boronic esters are valued for their unique ability to form reversible covalent bonds, particularly in response to changes in pH or the presence of specific biomolecules. However, they are susceptible to degradation through hydrolysis and oxidation, which can impact their performance and shelf-life.[1][2][3] The stability of a boronic ester is influenced by several factors, including the electronic and steric properties of both the boronic acid and the diol protecting group, as well as the pH and temperature of the environment.[1][2][3]
Key Degradation Pathways
The two primary degradation pathways for boronic ester linkers are hydrolysis and oxidation. Understanding these pathways is critical for developing appropriate handling and storage strategies.
2.1. Hydrolysis:
Boronic esters can hydrolyze to the corresponding boronic acid and diol. This reaction is highly dependent on pH, with accelerated hydrolysis often observed at physiological pH (7.4).[1][2][3] The presence of moisture is a key factor in initiating hydrolysis. The general mechanism involves the attack of water on the electron-deficient boron atom.
2.2. Oxidation:
The carbon-boron bond in boronic esters is susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[4][5][6] This oxidative cleavage results in the formation of a hydroxyl group at the position of the boron moiety, leading to the irreversible degradation of the linker.
Below is a diagram illustrating the main degradation pathways.
Caption: Major degradation pathways for boronic ester linkers.
Quantitative Stability Data
The stability of boronic esters can vary significantly based on their structure and the conditions to which they are exposed. The following tables summarize the hydrolytic stability of various phenylboronic pinacol (B44631) esters at physiological pH.
Table 1: Hydrolytic Stability of Phenylboronic Pinacol Esters with Different para-Substituents at pH 7.4
| para-Substituent | Time to 50% Hydrolysis (t½) (minutes) | Time to >90% Hydrolysis (minutes) |
| -H | ~20 | ~60 |
| -NH₂ | ~5 | ~15 |
| -OH | ~10 | ~30 |
| -NHCOCH₃ | ~30 | ~90 |
Data extracted and estimated from graphical representations in literature.[1][7]
Table 2: General Influence of Substituents on Hydrolytic Stability
| Substituent Type on Phenyl Ring | Effect on Hydrolysis Rate | Rationale |
| Electron-donating groups (e.g., -OCH₃, -NH₂) | Increase | Stabilize the electron-deficient boron, making it more susceptible to nucleophilic attack by water. |
| Electron-withdrawing groups (e.g., -NO₂, -CN) | Decrease | Destabilize the transition state of hydrolysis. |
Experimental Protocols
To ensure the quality and stability of boronic ester-containing linkers, the following experimental protocols are recommended.
Protocol for Assessing Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol provides a method for determining the rate of hydrolysis of a boronic ester in an aqueous solution by monitoring the change in concentration of the parent compound and its hydrolysis products over time.
Materials:
-
Boronic ester of interest
-
Deuterated buffer of desired pH (e.g., phosphate (B84403) buffer in D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronic ester in a deuterated organic solvent (e.g., DMSO-d₆) to ensure solubility.
-
In an NMR tube, add the deuterated buffer.
-
Initiate the hydrolysis reaction by adding a small, known volume of the boronic ester stock solution to the NMR tube containing the buffer. The final concentration should be suitable for NMR analysis (typically 1-10 mM).
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular intervals. The frequency of acquisition will depend on the rate of hydrolysis.
-
Integrate the signals corresponding to the boronic ester and the boronic acid product in each spectrum.
-
Calculate the percentage of boronic ester remaining at each time point.
-
Plot the percentage of remaining boronic ester versus time to determine the hydrolysis kinetics and the half-life (t½).
Protocol for Stability Assessment by HPLC
This protocol outlines a general procedure for a forced degradation study to assess the stability of boronic ester linkers under various stress conditions.
Materials:
-
Boronic ester of interest
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH
-
Hydrogen peroxide solution (30%)
-
Temperature-controlled chambers
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare stock solutions of the boronic ester in a suitable solvent. For hydrolysis studies, dilute the stock solution in aqueous buffers of different pH values (e.g., pH 2, 7, 10). For oxidative stability, add hydrogen peroxide to an aqueous solution of the boronic ester. For thermal stability, expose solid or solution samples to elevated temperatures. For photostability, expose samples to light according to ICH Q1B guidelines.
-
HPLC Method: Develop an HPLC method that can separate the parent boronic ester from its degradation products. To minimize on-column hydrolysis, consider using aprotic diluents for sample preparation and a mobile phase with a high pH (e.g., pH 10-12) or no pH modifier.[8][9][10]
-
Analysis: At specified time points, withdraw aliquots from the stressed samples, quench the degradation if necessary (e.g., by adding a reducing agent to the oxidation sample), and analyze by HPLC.
-
Data Evaluation: Quantify the amount of the parent boronic ester remaining and the amount of each degradation product formed. This data can be used to determine degradation rates and pathways.
Below is a workflow diagram for a typical forced degradation study.
Caption: Workflow for a forced degradation study of boronic ester linkers.
Handling and Storage Recommendations
Proper handling and storage are paramount to maintaining the integrity of boronic ester-containing linkers.
5.1. Handling:
-
Handle boronic esters in a dry, inert atmosphere (e.g., under argon or nitrogen) whenever possible to minimize exposure to moisture and air.[11]
-
Use anhydrous solvents for all manipulations.
-
Avoid contact with protic solvents unless hydrolysis is intended.
-
Wear appropriate personal protective equipment, including gloves and safety glasses.
5.2. Storage:
-
Short-term storage: Store in a tightly sealed container in a desiccator at room temperature.
-
Long-term storage: For extended periods, store under an inert atmosphere at low temperatures (-20°C or -80°C).[11]
-
Protect from light, as some boronic esters may be light-sensitive.
-
Store away from strong oxidizing agents, acids, and bases.
The following decision tree provides guidance on the appropriate storage conditions for boronic ester-containing linkers.
Caption: Decision tree for selecting appropriate storage conditions.
Purification of Boronic Esters
If purification is necessary, care must be taken to avoid degradation.
-
Chromatography: Column chromatography on silica (B1680970) gel can be challenging due to the potential for hydrolysis on the stationary phase. Using silica gel treated with boric acid or employing a less polar solvent system can mitigate this issue. For some sterically hindered boronic esters, purification on standard silica gel is possible.[12] Neutral alumina (B75360) can also be a suitable alternative to silica gel.
-
Recrystallization: For solid boronic esters, recrystallization from an anhydrous solvent system is a preferred method of purification.
-
Derivatization: In some cases, temporary derivatization to a more stable form (e.g., as a trifluoroborate salt) can facilitate purification, followed by deprotection to regenerate the boronic ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-up Synthesis of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented in a modular fashion, involving the preparation of two key intermediates: the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a functionalized linker, 4-(pinacolboryl)cyclohex-1-enecarboxylic acid. These intermediates are subsequently coupled to yield the final product. This protocol is designed to be scalable and reproducible for researchers in drug discovery and development.
Introduction
This compound is a valuable E3 ligase ligand-linker conjugate used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC moiety serves as a ligand for the VHL E3 ligase, while the cyclohexene-Bpin group provides a versatile handle for further chemical modification and coupling to a target protein ligand. This document outlines a robust synthetic route amenable to scale-up production.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a convergent three-stage process. The first stage involves the multi-step synthesis of the VHL ligand, (S,R,S)-AHPC (also known as VH032-NH2). The second stage focuses on the preparation of the linker, 4-(pinacolboryl)cyclohex-1-enecarboxylic acid. The final stage is the amide coupling of these two fragments to afford the desired product.
Experimental Protocols
Stage 1: Synthesis of (S,R,S)-AHPC (VH032-NH2)
The synthesis of the VHL ligand (S,R,S)-AHPC is a multi-step process starting from commercially available trans-4-hydroxy-L-proline. A detailed, scalable process has been described in the literature.[1]
Step 1.1: Boc-protection of trans-4-hydroxy-L-proline
A suspension of trans-4-hydroxy-L-proline in a suitable solvent such as dioxane is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) to yield (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.[2]
Step 1.2: Amide coupling with (S)-tert-butyl 2-amino-3,3-dimethylbutanoate
The Boc-protected hydroxyproline is coupled with (S)-tert-butyl 2-amino-3,3-dimethylbutanoate using a peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (B109758) (DCM).
Step 1.3: Cyclization and subsequent reduction
This step involves a series of transformations to form the core bicyclic structure of the AHPC ligand.
Step 1.4: Final amide coupling and deprotection
The intermediate from the previous step is coupled with 4-(4-methylthiazol-5-yl)benzylamine. The resulting product is then deprotected to yield (S,R,S)-AHPC. A detailed protocol for a similar synthesis on a multi-gram scale has been published, which can be adapted for this synthesis.[1]
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1.1 | trans-4-hydroxy-L-proline, Boc₂O | NaOH | Dioxane/H₂O | RT | 24 | ~95 | >98 |
| 1.2 | Boc-protected hydroxyproline, (S)-tert-butyl 2-amino-3,3-dimethylbutanoate | HATU, DIPEA | DCM | 0 to RT | 12 | ~85-90 | >95 |
| 1.3 | Intermediate from 1.2 | Various | Various | Various | Various | - | - |
| 1.4 | Intermediate from 1.3, 4-(4-methylthiazol-5-yl)benzylamine, HCl | - | Dioxane | RT | 12 | ~90 | >98 |
Table 1: Exemplary reaction parameters for the synthesis of (S,R,S)-AHPC. Data is representative and should be optimized for scale-up.
Stage 2: Synthesis of 4-(pinacolboryl)cyclohex-1-enecarboxylic acid
This stage involves the preparation of the functionalized cyclohexene (B86901) linker.
Protocol 2.1: Esterification of 4-oxocyclohexanecarboxylic acid
To a solution of 4-oxocyclohexanecarboxylic acid in ethanol, a catalytic amount of sulfuric acid is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS). The solvent is removed under reduced pressure, and the residue is purified to give ethyl 4-oxocyclohexanecarboxylate.
Protocol 2.2: Synthesis of the vinyl triflate
The ketone from the previous step is converted to its corresponding vinyl triflate. To a solution of ethyl 4-oxocyclohexanecarboxylate in anhydrous THF at -78 °C, a solution of LiHMDS is added dropwise. After stirring, Comins' reagent is added, and the reaction is allowed to warm to room temperature. The product, ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate, is isolated after aqueous workup and purification.
Protocol 2.3: Miyaura Borylation
A mixture of the vinyl triflate, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl₂ in dioxane is heated at 80 °C under an inert atmosphere.[3] After completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate.
Protocol 2.4: Hydrolysis of the ester
The pinacol (B44631) boronate ester is dissolved in a mixture of THF and water, and lithium hydroxide is added. The reaction is stirred at room temperature until the hydrolysis is complete. The reaction mixture is then acidified, and the product, 4-(pinacolboryl)cyclohex-1-enecarboxylic acid, is extracted with an organic solvent and purified.
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 2.1 | 4-Oxocyclohexanecarboxylic acid | Ethanol, H₂SO₄ | Ethanol | Reflux | 12 | ~95 | >98 |
| 2.2 | Ethyl 4-oxocyclohexanecarboxylate | LiHMDS, Comins' reagent | THF | -78 to RT | 4 | ~80 | >95 |
| 2.3 | Vinyl triflate, Bis(pinacolato)diboron | Pd(dppf)Cl₂, KOAc | Dioxane | 80 | 16 | ~70-80 | >95 |
| 2.4 | Ethyl ester intermediate | LiOH | THF/H₂O | RT | 6 | ~90 | >98 |
Table 2: Exemplary reaction parameters for the synthesis of 4-(pinacolboryl)cyclohex-1-enecarboxylic acid. Data is representative and should be optimized for scale-up.
Stage 3: Amide Coupling of (S,R,S)-AHPC and the Cyclohexene-Bpin Linker
The final step is the coupling of the VHL ligand with the synthesized linker to produce the target molecule.
Protocol 3.1: HATU-mediated amide coupling
To a solution of 4-(pinacolboryl)cyclohex-1-enecarboxylic acid in an anhydrous aprotic solvent such as DMF, are added HATU and DIPEA. The mixture is stirred for a short period to activate the carboxylic acid. Then, a solution of (S,R,S)-AHPC in DMF is added, and the reaction mixture is stirred at room temperature until completion.[4][5] The product is isolated by aqueous workup and purified by flash column chromatography or preparative HPLC.
| Reactants | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| (S,R,S)-AHPC, 4-(pinacolboryl)cyclohex-1-enecarboxylic acid | HATU (1.2 eq) | DIPEA (3 eq) | DMF | RT | 12 | ~75-85 | >98 (by HPLC) |
Table 3: Exemplary reaction parameters for the final amide coupling. Data is representative and should be optimized for scale-up.
Conclusion
The synthetic route and protocols detailed in this document provide a comprehensive guide for the scale-up synthesis of this compound. The modular approach allows for the efficient preparation of the key intermediates, and the final amide coupling is a robust and high-yielding reaction. These application notes are intended to support researchers in the field of targeted protein degradation by providing a practical and scalable method for obtaining this important PROTAC building block.
References
- 1. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Applications of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin in oncology research
Clarification on (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
Initial research indicates that the requested molecule, This compound , is not an active anti-cancer agent but rather an E3 Ligase Ligand-Linker Conjugate .[1][2][3] Such molecules serve as advanced chemical building blocks for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[4][5]
Given that this compound is an intermediate component, detailed application notes and protocols for its direct use in oncology research are not available. Instead, this document will provide comprehensive application notes for ACBI1 , a well-characterized and potent PROTAC that degrades the cancer-relevant proteins SMARCA2, SMARCA4, and PBRM1.[3][6][7][8] ACBI1 utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase, conceptually similar to the AHPC component of the requested building block, making it a highly relevant example for understanding the application of such molecules in oncology research.[6][8]
Application Notes: ACBI1, a SMARCA2/4-Degrading PROTAC
Audience: Researchers, scientists, and drug development professionals in oncology.
Introduction: ACBI1 is a potent, selective, and cooperative PROTAC that induces the degradation of the BAF chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[3][5][7] Subunits of the BAF complex are mutated in approximately 20% of human cancers, making them a key therapeutic target.[5][7] For instance, some SMARCA4-mutant cancers exhibit a synthetic lethal dependency on SMARCA2.[7][9] ACBI1 provides a powerful chemical tool to study the therapeutic effects of acute BAF complex inactivation in vitro and in vivo.[5][7]
Data Presentation
The following tables summarize the quantitative data for ACBI1 from preclinical studies.
Table 1: In Vitro Degradation Potency (DC50) The DC50 value represents the concentration of the compound required to degrade 50% of the target protein.
| Target Protein | Cell Line | DC50 Value (nM) | Citation(s) |
| SMARCA2 | MV-4-11 | 6 | [3][6][8][10][11] |
| SMARCA4 | MV-4-11 | 11 | [3][6][8][10][11] |
| PBRM1 | MV-4-11 | 32 | [3][6][8][10][11] |
| SMARCA2 | NCI-H1568 | 3.3 | [11] |
| PBRM1 | NCI-H1568 | 15.6 | [11] |
Table 2: In Vitro Anti-proliferative Activity (IC50) The IC50 value represents the concentration of the compound required to inhibit 50% of cell proliferation.
| Cell Line | Cancer Type | IC50 Value (nM) | Citation(s) |
| MV-4-11 | Acute Myeloid Leukemia | 28 - 29 | [3][10] |
| NCI-H1568 | Lung Carcinoma (SMARCA4-deficient) | 68 | [10] |
| SK-MEL-5 | Melanoma (SMARCA4-deficient) | N/A (Potent activity reported) | [3] |
Table 3: Pharmacokinetic Profile of ACBI1
| Species | Administration Route | Dose (mg/kg) | Key Parameters | Citation(s) |
| Mouse | Intravenous (i.v.) | 5 | Suitable for in vivo studies | [7][12] |
| Mouse | Subcutaneous (s.c.) | 5 | Suitable for in vivo studies | [7][12] |
| Rat | Intravenous (i.v.) | 5 | Suitable for in vivo studies | [7][12] |
| Rat | Subcutaneous (s.c.) | 5 | Suitable for in vivo studies | [7][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Protein Degradation Assay via Western Blot
This protocol is used to quantify the degradation of target proteins (SMARCA2, SMARCA4, PBRM1) in cancer cells following treatment with ACBI1.
-
Cell Culture and Seeding:
-
Culture cancer cells (e.g., MV-4-11) in appropriate media and conditions.
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of ACBI1 in DMSO, then further dilute in cell culture medium. Final DMSO concentration should not exceed 0.1%.
-
Treat cells with varying concentrations of ACBI1 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 18 hours).[11]
-
Include a vehicle control (DMSO only) and a negative control (e.g., cis-ACBI1, an inactive isomer that does not bind VHL).[3]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[1]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-Actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize target protein levels to the loading control.
-
Plot the percentage of remaining protein against the log concentration of ACBI1 to determine the DC50 value.
-
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of ACBI1 in a mouse xenograft model.
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD-SCID or NSG). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ NCI-H1568 cells) mixed with Matrigel into the flank of each mouse.[4]
-
-
Tumor Growth and Group Randomization:
-
PROTAC Formulation and Administration:
-
Formulate ACBI1 for the desired route of administration (e.g., intraperitoneal injection, oral gavage). A common vehicle for intraperitoneal (i.p.) injection may consist of DMSO, PEG300, and saline.[4] For in vivo studies with ACBI1, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been suggested.[10]
-
Administer ACBI1 at a predetermined dose and schedule (e.g., 25 mg/kg, daily). The control group receives the vehicle only.
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[4]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.[4]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot to confirm target degradation in tumor tissue).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Perform statistical analysis to determine the significance of the anti-tumor effect compared to the vehicle control group.
-
Mandatory Visualization
Signaling Pathway and Workflow Diagrams
Caption: ACBI1-mediated degradation of SMARCA2/4 proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Pardon Our Interruption [opnme.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin in Non-Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-C-Cyclohexene-Bpin is a key chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It functions as a von Hippel-Lindau (VHL) E3 ligase ligand connected to a linker, which can be further conjugated to a target protein ligand. PROTACs are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. While PROTAC technology has been extensively explored in oncology, its application in other therapeutic areas is a rapidly growing field of interest.[1]
This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs for non-oncology targets, with a specific focus on a dual-function PROTAC for renal disease.
Application Highlight: A Dual-Function PROTAC for Renal Fibrosis and Anemia
A notable non-oncology application involves the synthesis of a PROTAC, (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine , which is designed to simultaneously address two key pathologies in chronic kidney disease: renal fibrosis and anemia.[2]
-
Anti-Fibrotic Action: The PROTAC targets Smad3 for degradation. Smad3 is a key mediator in the transforming growth factor-beta (TGF-β) signaling pathway, which is a major driver of fibrosis.[2]
-
Anemia Treatment: By recruiting the VHL E3 ligase, the PROTAC competitively inhibits the binding of Hypoxia-Inducible Factor-alpha (HIF-α) to VHL, leading to the stabilization and accumulation of HIF-α. This, in turn, promotes the production of erythropoietin (EPO), offering a therapeutic strategy for renal anemia.[2]
This dual-action mechanism presents a promising therapeutic strategy for complex diseases like chronic kidney disease.
Quantitative Data Summary
The following tables summarize the quantitative data for the dual-function PROTAC, (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine, in relevant cell and animal models.
Table 1: In Vitro Smad3 Degradation
| Cell Line | Concentration Range | Treatment Duration | Outcome | Reference |
| Rat Renal Fibroblasts | 1-125 nM | 48 hours | Concentration-dependent degradation of Smad3 protein. | [2] |
| CWR22Rv1 | 0-50 µM | 24 hours | Degradation of Smad3 protein levels. | [2] |
Table 2: In Vitro HIF-2α Stabilization
| Cell Line | Concentration Range | Treatment Duration | Outcome | Reference |
| Rat Renal Fibroblasts | 1-125 nM | 48 hours | Significant upregulation of HIF-2α protein level. | [2] |
Table 3: In Vivo Efficacy in a Mouse Model of Renal Fibrosis
| Animal Model | Treatment | Outcome on Smad3 | Outcome on HIF-2α | Reference |
| Unilateral Ureteral Obstruction (UUO) Mice | PROTAC | ~40% down-regulation of Smad3 protein in obstructed kidneys. | ~2-fold increase in HIF-2α protein level. | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Dual-Function PROTAC using this compound
This protocol outlines the general steps for synthesizing a PROTAC like (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine. The starting material, this compound, provides the VHL ligand and a linker for conjugation to a Smad3-targeting ligand.
Diagram of Synthetic Workflow
Caption: A generalized workflow for the synthesis of a dual-function PROTAC.
Materials:
-
This compound
-
A suitable Smad3 ligand with a reactive functional group (e.g., an amine or carboxylic acid)
-
Coupling reagents (e.g., HATU, EDC/HOBt)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve this compound and the Smad3 ligand in an anhydrous solvent under an inert atmosphere.
-
Add the appropriate coupling reagents to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature as required, monitoring the progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using a suitable chromatographic method (e.g., reverse-phase HPLC) to obtain the final PROTAC.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Evaluation of Smad3 Degradation and HIF-α Stabilization
This protocol describes the use of Western Blotting to assess the efficacy of the synthesized PROTAC in a relevant cell line, such as rat renal fibroblasts.
Diagram of Western Blotting Workflow
Caption: Step-by-step workflow for Western Blot analysis.
Materials:
-
Rat renal fibroblast cell line (or other relevant cell line)
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Smad3, anti-HIF-2α, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed rat renal fibroblasts in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of the PROTAC for the desired time (e.g., 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Smad3, HIF-2α, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Smad3 and HIF-2α band intensities to the loading control.
-
Calculate the percentage of Smad3 degradation and HIF-2α stabilization relative to the vehicle control.
-
Signaling Pathway Diagrams
Smad3 Degradation Pathway
Caption: Mechanism of Smad3 degradation by the dual-function PROTAC.
HIF-α Stabilization Pathway
Caption: Mechanism of HIF-α stabilization by the dual-function PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New strategy for renal fibrosis: Targeting Smad3 proteins for ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing PROTACs with (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI.[4] This "kiss of death" marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC can catalytically repeat the process.[1][4]
The molecule of interest, (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin , is a key building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (S,R,S)-AHPC moiety is a potent VHL ligand, while the cyclohexene-Bpin (boronic acid pinacol (B44631) ester) serves as a reactive handle for conjugation to a warhead ligand for the target protein, typically via a Suzuki-Miyaura coupling reaction. This application note will provide a step-by-step guide to designing, synthesizing, and evaluating a PROTAC using this versatile building block, with a focus on targeting the SMARCA2 protein, a key therapeutic target in certain cancers.
Mechanism of Action: A VHL-Recruiting PROTAC
A PROTAC synthesized from this compound functions by hijacking the VHL E3 ligase to induce the degradation of the target protein. The process begins with the PROTAC entering the cell and simultaneously binding to both the target protein (via its "warhead") and the VHL E3 ligase (via the AHPC ligand). This proximity induces the formation of a stable ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides. The PROTAC molecule is then released and can participate in another degradation cycle.
Step-by-Step Guide to PROTAC Design and Synthesis
Step 1: Warhead Selection
The first and most critical step is the selection of a suitable "warhead" - a ligand that binds with high affinity and selectivity to the protein of interest (POI). For this guide, we will consider targeting SMARCA2 , a component of the SWI/SNF chromatin remodeling complex. In cancers with mutations in the related SMARCA4 gene, cancer cells become dependent on SMARCA2 for survival, making it an attractive therapeutic target.[5][6] A potent and selective ligand for the SMARCA2 bromodomain is required. For the purpose of this protocol, we will assume the use of a hypothetical SMARCA2 ligand with an available aryl halide (e.g., bromo- or iodo-) functional group for the Suzuki-Miyaura coupling.
Step 2: PROTAC Synthesis via Suzuki-Miyaura Coupling
The Bpin group on this compound is designed for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an aryl halide-functionalized warhead.[7][8] This reaction is robust and tolerates a wide range of functional groups, making it ideal for the final step in PROTAC synthesis.
Protocol for Suzuki-Miyaura Coupling:
-
Materials:
-
This compound (1.0 eq)
-
Aryl halide-functionalized warhead (1.1 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 eq)
-
Base (e.g., K2CO3 or Cs2CO3, 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction flask, add this compound, the aryl halide-functionalized warhead, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Confirm the structure and purity of the final PROTAC using NMR and high-resolution mass spectrometry.
-
Experimental Protocols for PROTAC Evaluation
Assessment of Target Protein Degradation by Western Blot
Western blotting is a fundamental technique to quantify the degradation of the target protein.[4][9]
Protocol:
-
Cell Culture and Treatment:
-
Plate a human cancer cell line expressing the target protein (e.g., a SMARCA4-mutant non-small cell lung cancer line for a SMARCA2-targeting PROTAC) at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-SMARCA2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
-
Evaluation of Ternary Complex Formation with NanoBRET™ Assay
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify this interaction.[9][10][11]
Protocol:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL) fused to HaloTag® (acceptor).
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Treat the cells with serial dilutions of the PROTAC. To observe stable ternary complex formation without subsequent degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Measurement of Binding Affinities by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinities (Kd) of the PROTAC to both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.[12][13][14]
Protocol:
-
Sample Preparation:
-
Purify the target protein (e.g., SMARCA2 bromodomain) and the VHL-ElonginB-ElonginC (VBC) complex.
-
Prepare solutions of the proteins and the PROTAC in the same dialysis buffer to minimize heats of dilution.
-
-
ITC Titrations:
-
Binary Binding:
-
Titrate the PROTAC into the target protein solution to determine the Kd of the PROTAC for the target protein.
-
Titrate the PROTAC into the VBC complex solution to determine the Kd of the PROTAC for the E3 ligase.
-
-
Ternary Complex Formation:
-
Titrate the target protein into a solution of the PROTAC pre-saturated with the VBC complex to measure the affinity of the target protein for the binary PROTAC-VBC complex.
-
-
-
Data Analysis:
-
Analyze the titration data to obtain the dissociation constants (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.
-
Calculate the cooperativity factor (α), which indicates the extent to which the binding of one protein to the PROTAC influences the binding of the other.
-
Data Presentation
Quantitative data from the experimental evaluation should be summarized in tables for clear comparison.
Table 1: Degradation Efficiency of a SMARCA2-Targeting PROTAC
| Cell Line | DC50 (nM) | Dmax (%) |
| SMARCA4-mutant | 8.1 | 98.9 |
| SMARCA4-WT | 135 | 79 |
| Representative data based on published literature for similar SMARCA2 degraders.[15] |
Table 2: Ternary Complex Formation and Binding Affinities
| Parameter | Value (nM) |
| Binary Kd (PROTAC to SMARCA2) | 150 |
| Binary Kd (PROTAC to VHL) | 250 |
| Ternary Complex EC50 (NanoBRET™) | 50 |
| Ternary Complex Kd (ITC) | 30 |
| Cooperativity (α) | 5 |
| Illustrative data to demonstrate typical values. |
Downstream Signaling Pathway of SMARCA2 Degradation
In SMARCA4-mutant cancers, the degradation of SMARCA2 leads to the suppression of key cell cycle genes and the induction of apoptosis.[6][16][17] This is due to the essential role of SMARCA2 in maintaining chromatin accessibility at the enhancers of these genes.
References
- 1. portlandpress.com [portlandpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. preludetx.com [preludetx.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 14. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria. [repository.cam.ac.uk]
- 17. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin, a key E3 ligase ligand-linker conjugate. The advice provided is rooted in established principles of palladium-catalyzed borylation and coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an E3 Ligase Ligand-Linker Conjugate.[1][2][3] It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as SMARCA2/4-degrader-22.[1]
Q2: My Miyaura borylation reaction to form the cyclohexene-Bpin intermediate is showing low yield. What are the common causes?
Low yields in Miyaura borylation are frequently due to suboptimal reaction conditions or reagent degradation.[4][5] Key factors to investigate include:
-
Catalyst Activity: Ensure the palladium catalyst is fresh and active.[6]
-
Base Selection: The choice and quality of the base are critical. Consider screening different bases, as their effectiveness can be solvent and substrate-dependent.[4][7]
-
Solvent Purity: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[4]
-
Reaction Temperature: The reaction may require heating, but excessive temperatures can lead to catalyst decomposition.[4]
Q3: I'm observing significant homocoupling of my boronic ester starting material. How can this be minimized?
Homocoupling is a common side reaction, often caused by the presence of oxygen.[6][8] To mitigate this:
-
Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[4][6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts.[4]
-
Control Stoichiometry: Avoid using a large excess of the boronic acid or its precursor.[6]
Q4: The purification of the final chiral product is challenging, leading to significant product loss. Are there any tips for improving this?
Purification of polar, chiral boronic esters can be problematic.[5][9] Consider the following:
-
Chromatography Conditions: Use a shorter silica (B1680970) gel column to minimize streaking and product retention.[5]
-
Alternative Purification: If chromatography is challenging, consider recrystallization if the product is a solid.
-
Protecting Groups: The use of more stable boronic ester derivatives, like MIDA boronates, can sometimes facilitate purification and handling.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and similar complex molecules.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a more active precatalyst system.[6] |
| Improper base selection | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4][6] For sterically hindered substrates, a stronger base may be required.[6] | |
| Insufficient degassing | Thoroughly degas the solvent and reaction mixture before adding the catalyst.[4][6] | |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for decomposition.[4] | |
| Significant Byproduct Formation (e.g., Homocoupling) | Presence of oxygen | Improve degassing procedures. Maintain a positive pressure of an inert gas throughout the reaction.[6] |
| Excess boronic acid/ester | Reduce the equivalents of the boron reagent to 1.1-1.2 equivalents.[6] | |
| Use of Pd(II) precatalyst | Consider using a Pd(0) catalyst source directly.[4] | |
| Protodeboronation (Loss of Bpin group) | Presence of water or protic solvents | Use anhydrous solvents and reagents. Boronic acids are susceptible to protodeboronation.[4] |
| Unstable boronic ester | Consider converting the boronic acid to a more stable pinacol (B44631) ester or MIDA boronate.[4] | |
| Incomplete Reaction | Insufficient reaction time | Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. |
| Inadequate mixing | Ensure efficient stirring, especially in heterogeneous mixtures.[4] | |
| Insufficient base | Use at least 1.5-3.0 equivalents of base relative to the limiting reagent.[4] |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a template for summarizing quantitative data from optimization experiments.
Table 1: Optimization of Base for Miyaura Borylation
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOAc | 2.0 | 1,4-Dioxane (B91453) | 80 | 12 | 45 |
| 2 | K₃PO₄ | 2.0 | 1,4-Dioxane | 80 | 12 | 65 |
| 3 | Cs₂CO₃ | 2.0 | 1,4-Dioxane | 80 | 12 | 78 |
| 4 | K₂CO₃ | 2.0 | Toluene | 100 | 12 | 55 |
Table 2: Optimization of Palladium Catalyst and Ligand
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Toluene | 100 | 12 | 60 |
| 2 | PdCl₂(dppf) (2) | - | 1,4-Dioxane | 80 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | 2-MeTHF | 80 | 10 | 92 |
| 4 | Pd(PPh₃)₄ (3) | - | DME | 90 | 12 | 75 |
Experimental Protocols
A representative, generalized protocol for a key step in the synthesis is provided below. This is an illustrative protocol and may require optimization for the specific substrate.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of a Cyclohexenyl Halide
-
Reaction Setup: To an oven-dried flask, add the cyclohexenyl halide (1.0 eq), bis(pinacolato)diboron (B136004) (1.1 eq), and potassium acetate (B1210297) (KOAc, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane via cannula.
-
Catalyst Addition: Add PdCl₂(dppf) (0.03 eq) to the stirred mixture under a positive flow of argon.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Hypothetical Synthetic Workflow
A potential synthetic route to the target molecule.
Diagram 2: Troubleshooting Logic Flow
A flowchart for diagnosing low-yield reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
Common side reactions in the synthesis of cyclohexene boronic esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of cyclohexene (B86901) boronic esters. The content is tailored for researchers, scientists, and drug development professionals.
General Troubleshooting and FAQs
Q1: What are the primary methods for synthesizing cyclohexene boronic esters?
A1: The three main synthetic routes to cyclohexene boronic esters are the Diels-Alder reaction, Miyaura borylation, and hydroboration of cyclohexadienes. Each method has its own set of advantages and potential side reactions that need to be carefully managed.
Q2: How can I purify my cyclohexene boronic ester from common byproducts?
A2: Purification strategies depend on the nature of the impurities. Common techniques include:
-
Column Chromatography: Silica (B1680970) gel or neutral alumina (B75360) can be effective. For compounds sensitive to silica, neutral alumina is a good alternative. Eluent systems typically involve mixtures of hexane (B92381) and ethyl acetate (B1210297).
-
Recrystallization: This is a viable option if the desired boronic ester is a solid and a suitable solvent system can be found.
-
Distillation: For thermally stable and volatile boronic esters, distillation under reduced pressure can be an effective purification method.
-
Acid/Base Extraction: To remove acidic or basic impurities, a liquid-liquid extraction with a dilute aqueous acid or base can be employed.
Q3: My cyclohexene boronic ester appears to be degrading during purification or storage. What could be the cause?
A3: Boronic esters, particularly pinacol (B44631) esters, are generally stable. However, they can be susceptible to hydrolysis in the presence of strong acids or bases, especially at elevated temperatures. Protodeboronation, the cleavage of the C-B bond, can also occur under harsh acidic or basic conditions. For long-term storage, it is advisable to keep the product under an inert atmosphere and refrigerated.
Diels-Alder Reaction Route
The Diels-Alder reaction provides a powerful method for constructing the cyclohexene ring with a boronic ester functionality already in place, typically by reacting a diene with a vinyl boronic ester dienophile.
Troubleshooting Guide: Diels-Alder Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Low reactivity of the diene or dienophile.2. Reaction temperature is too low.3. Dienophile polymerization. | 1. Use a more electron-rich diene or a more electron-deficient dienophile.2. Increase the reaction temperature or use microwave irradiation to accelerate the reaction.[1][2]3. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. |
| Formation of multiple isomers (regio- or stereoisomers) | 1. Poor regioselectivity of the reaction.2. Lack of stereocontrol (endo/exo selectivity). | 1. Employ a diene with substituents that strongly direct the regioselectivity.2. Use a Lewis acid catalyst to enhance endo selectivity. Lowering the reaction temperature can also improve stereoselectivity. |
| Product decomposes upon heating (Retro-Diels-Alder) | The reaction is reversible at high temperatures.[3][4] | 1. Conduct the reaction at the lowest effective temperature.2. Use a diene/dienophile pair that forms a thermodynamically stable adduct.3. Trap the product in situ with a subsequent reaction if possible. |
FAQs: Diels-Alder Reaction
Q1: How can I control the regioselectivity of the Diels-Alder reaction when using an unsymmetrical diene?
A1: The regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile.[3] Generally, the "ortho" and "para" products are favored. To predict the major regioisomer, consider the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).[3] Using a diene with a strong electron-donating group at C1 or C4 can significantly improve regioselectivity.
Q2: What is the typical endo/exo selectivity for Diels-Alder reactions involving vinyl boronate esters?
A2: The endo product is often the kinetically favored product due to secondary orbital interactions.[3] However, the exo product may be thermodynamically more stable. The selectivity can be influenced by reaction temperature, solvent, and the presence of Lewis acid catalysts.
Experimental Protocol: Diels-Alder Synthesis of a Cyclohexene Boronic Ester
Reaction: Cyclopentadiene (B3395910) with Pinacol Vinylboronate
-
In a pressure tube, dissolve pinacol vinylboronate (1.0 eq) in toluene (B28343) (0.5 M).
-
Add freshly cracked cyclopentadiene (2.0 eq).
-
Seal the tube and heat the mixture at 170 °C for 24 hours.[5]
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., 95:5 hexane/ethyl acetate) to afford the desired cyclohexene boronic ester.
Workflow for Troubleshooting Diels-Alder Reactions
Miyaura Borylation Route
Miyaura borylation is a palladium-catalyzed cross-coupling reaction used to install a boronic ester group onto a cyclohexenyl halide or triflate.
Troubleshooting Guide: Miyaura Borylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | 1. Inactive catalyst.2. Impure or wet solvent/reagents.3. Inappropriate base. | 1. Use a fresh batch of palladium catalyst and ligand.2. Ensure all solvents and reagents are anhydrous.3. Screen different bases; potassium acetate (KOAc) is a common choice.[6][7] |
| Formation of dehalogenated byproduct | Reductive dehalogenation of the starting material. This is a known side reaction with palladium catalysts.[8][9][10] | 1. Use a milder base.2. Optimize the reaction temperature and time.3. Consider a different palladium catalyst or ligand system. |
| Formation of homocoupled byproduct | Homocoupling of the starting material or the boronic ester product. | 1. Lower the catalyst loading.2. Ensure slow addition of the base. |
| Competing Suzuki coupling | The newly formed boronic ester reacts with the starting halide. This is more likely with stronger bases.[6][7] | 1. Use a weaker base like KOAc instead of stronger bases like alkoxides.2. Perform the reaction at a lower temperature. |
FAQs: Miyaura Borylation
Q1: Which is a better substrate for Miyaura borylation, a cyclohexenyl bromide or a cyclohexenyl triflate?
A1: Both can be effective substrates.[11] Cyclohexenyl triflates are often more reactive than bromides, which can lead to shorter reaction times or allow for lower reaction temperatures. However, they are also more expensive and less stable. The choice often depends on the availability of the starting material and the overall cost-effectiveness of the synthesis.
Q2: Can I use a one-pot borylation/Suzuki coupling procedure?
A2: Yes, one-pot procedures where the Miyaura borylation is immediately followed by a Suzuki coupling without isolation of the boronic ester are common in process chemistry.[12][13] This approach can be more efficient but requires careful optimization to minimize side reactions in both steps.
Experimental Protocol: Miyaura Borylation of 1-Cyclohexenyl Triflone
-
To a dried Schlenk flask, add 1-cyclohexenyl triflate (1.0 eq), bis(pinacolato)diboron (B136004) (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf) (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by GC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter through a pad of celite and wash the celite with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Reaction Pathway for Miyaura Borylation and Side Reactions
Hydroboration of Cyclohexadienes Route
This method involves the addition of a borane (B79455) reagent across one of the double bonds of a cyclohexadiene to yield a cyclohexene boronic ester.
Troubleshooting Guide: Hydroboration of Cyclohexadienes
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of dihydroborated and polymeric byproducts | The borane reagent reacts with both double bonds of the diene, leading to cross-linked polymeric materials.[14] | 1. Use a stoichiometric amount (or slight excess) of a sterically hindered borane (e.g., disiamylborane (B86530) or dicyclohexylborane) to favor monohydroboration.2. Control the reaction temperature carefully, as higher temperatures can promote dihydroboration. |
| Mixture of regioisomers | Hydroboration can occur at different positions of the double bond. | 1. The regioselectivity is generally anti-Markovnikov. For substituted cyclohexadienes, the boron will add to the less sterically hindered carbon.2. The choice of borane reagent can influence regioselectivity. |
| Low yield of the desired boronic ester | 1. Incomplete reaction.2. Loss of product during workup. | 1. Ensure the borane reagent is active and used in the correct stoichiometry.2. The workup procedure, often involving an oxidative step to convert the borane to a boronic acid followed by esterification, should be performed carefully to avoid product loss. |
FAQs: Hydroboration of Cyclohexadienes
Q1: What is the best borane reagent to use for the selective monohydroboration of 1,3-cyclohexadiene (B119728)?
A1: Sterically hindered boranes are preferred to prevent dihydroboration. Disiamylborane and dicyclohexylborane (B74569) are excellent choices for achieving high selectivity for monohydroboration.[15] Pinacolborane (HBpin) can also be used, but reaction conditions need to be carefully controlled.
Q2: How can I avoid the formation of polymeric materials?
A2: The formation of boron-containing polymers is a result of dihydroboration.[14] To avoid this, use a 1:1 stoichiometry of the diene to a sterically hindered borane reagent and maintain a low reaction temperature.
Experimental Protocol: Hydroboration of 1,3-Cyclohexadiene
-
In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an argon atmosphere, place a solution of 1,3-cyclohexadiene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a sterically hindered borane (e.g., disiamylborane, 1.0 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature for an additional 2 hours.
-
To form the pinacol ester, add pinacol (1.1 eq) and stir the mixture overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on neutral alumina.
Logical Flowchart for Optimizing Hydroboration
References
- 1. researchgate.net [researchgate.net]
- 2. A facile microwave-assisted Diels–Alder reaction of vinylboronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 11. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 12. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Solubility of AHPC-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S, R, S)-AHPC-based PROTACs. The following information addresses common solubility challenges and offers strategies to improve experimental outcomes.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| PROTAC precipitates out of solution when switching from a high-solubility solvent (e.g., DMSO) to an aqueous buffer. | 1. Rapid solvent change: Drastic changes in solvent polarity can cause the PROTAC to crash out of solution. 2. Low aqueous solubility: The intrinsic properties of the PROTAC may lead to poor solubility in aqueous buffers. 3. Buffer composition: The pH or salt concentration of the aqueous buffer may not be optimal for PROTAC solubility. | 1. Gradual solvent exchange: Perform a stepwise dialysis or buffer exchange, gradually increasing the proportion of the aqueous buffer. 2. Use of co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol (B145695) in your final aqueous buffer. 3. Optimize buffer conditions: Screen a range of pH values and salt concentrations to identify the optimal buffer for your specific PROTAC. |
| Inconsistent results in cell-based assays. | 1. Poor solubility in cell culture media: The PROTAC may not be fully dissolved in the media, leading to variable effective concentrations. 2. Precipitation in media: The PROTAC may precipitate over the course of the experiment, reducing its availability to the cells. | 1. Prepare a concentrated stock in DMSO: Dissolve the PROTAC in 100% DMSO at a high concentration. 2. Serial dilution: Serially dilute the DMSO stock in your cell culture media to the final desired concentration, ensuring the final DMSO concentration is low (typically <0.5%) to avoid cell toxicity. 3. Visually inspect for precipitation: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. |
| Low oral bioavailability in animal studies. | 1. Poor aqueous solubility: Low solubility in gastrointestinal fluids limits absorption. 2. High lipophilicity: While aiding cell permeability to an extent, very high lipophilicity can lead to poor aqueous solubility. | 1. Formulation Strategies: Consider formulating the PROTAC as an amorphous solid dispersion (ASD) or in a lipid-based delivery system to enhance its dissolution and absorption. 2. Medicinal Chemistry Approaches: If formulation strategies are insufficient, consider chemical modification of the PROTAC to improve its physicochemical properties. This could involve optimizing the linker or modifying the VHL ligand. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of AHPC-based PROTACs?
A1: AHPC-based PROTACs, which recruit the VHL E3 ligase, often exhibit poor solubility due to their high molecular weight, large and flexible structures, and often high lipophilicity. These characteristics are "beyond the rule of 5" (bRo5) properties, which can lead to challenges in achieving adequate solubility for biological assays and in vivo studies.[1]
Q2: How can I improve the solubility of my AHPC-based PROTAC through medicinal chemistry?
A2: Several medicinal chemistry strategies can be employed:
-
Linker Optimization: The linker plays a crucial role in the physicochemical properties of a PROTAC. Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, can significantly enhance aqueous solubility.[2] The length and composition of the linker should be carefully optimized to balance solubility with the ability to form a stable ternary complex.
-
Modification of the VHL Ligand (AHPC): Structural modifications to the AHPC ligand itself can improve solubility. For instance, introducing solubilizing groups like a dibasic piperazine (B1678402) has been shown to dramatically increase aqueous solubility without compromising degradation performance.[3][4]
-
Warhead Modification: While the primary role of the warhead is to bind to the target protein, its properties also contribute to the overall solubility of the PROTAC. In some cases, modifications to the warhead that increase its polarity can be beneficial, provided they do not significantly impair target engagement.
Q3: What formulation strategies can be used to enhance the solubility of AHPC-based PROTACs?
A3: Formulation strategies are a powerful tool for improving the solubility and bioavailability of poorly soluble compounds like PROTACs. Key approaches include:
-
Amorphous Solid Dispersions (ASDs): This is a common and effective technique where the crystalline PROTAC is converted into a higher-energy amorphous form and dispersed within a polymer matrix.[5][6] This can significantly increase the apparent solubility and dissolution rate. Polymers like HPMCAS and Eudragit have been successfully used for PROTAC ASDs.[3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to formulate highly lipophilic PROTACs. These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which can enhance solubilization and absorption.
-
Co-amorphous Formulations: In this approach, the PROTAC is combined with a low-molecular-weight excipient to form a co-amorphous system. However, studies have shown that this may not always provide a dissolution advantage for PROTACs.[5]
Q4: How do I choose the right strategy to improve the solubility of my specific AHPC-based PROTAC?
A4: The choice of strategy depends on several factors, including the stage of your research, the specific properties of your PROTAC, and the intended application.
-
Early-Stage Research (In Vitro Assays): Simple methods like using co-solvents (e.g., DMSO) in your assay buffer are often sufficient.
-
Lead Optimization (In Vivo Studies): If poor solubility is limiting in vivo efficacy, a combination of medicinal chemistry and formulation approaches may be necessary. It is often beneficial to first explore formulation strategies with the existing molecule. If these are not successful, or if further improvements are needed, medicinal chemistry modifications can be pursued.
-
Physicochemical Properties: A thorough characterization of your PROTAC's physicochemical properties (e.g., lipophilicity, pKa) can help guide the selection of the most appropriate solubility enhancement strategy.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on improving the solubility of VHL-recruiting PROTACs.
| PROTAC | Modification/Formulation | Solubility Enhancement | Reference |
| USP7 Degrader | Addition of a dibasic piperazine to the VHL ligand | 170-fold increase in aqueous solubility | [3][4] |
| ARCC-4 | Amorphous Solid Dispersion (ASD) with HPMCAS or Eudragit L 100-55 | Pronounced supersaturation without precipitation | [3][4] |
| AZ1 | Amorphous Solid Dispersion (ASD) with HPMCAS | Up to a 2-fold increase in drug supersaturation | [5] |
Experimental Protocols
Experimental Protocol 1: Shake-Flask Method for Thermodynamic Solubility Assessment
This protocol outlines a standard procedure for determining the thermodynamic solubility of an AHPC-based PROTAC.
Materials:
-
AHPC-based PROTAC (solid powder)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Add an excess amount of the solid PROTAC to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.
-
Prepare a standard curve of the PROTAC in the same buffer, starting from a known concentration of a DMSO stock solution.
-
Quantify the concentration of the PROTAC in the supernatant using a validated HPLC or LC-MS/MS method and the prepared standard curve.
Experimental Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD of an AHPC-based PROTAC.
Materials:
-
AHPC-based PROTAC
-
Polymer (e.g., HPMCAS, PVPVA)
-
Volatile organic solvent (e.g., dichloromethane, methanol, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of the PROTAC and the polymer to achieve the target drug loading (e.g., 10%, 20% w/w).
-
Dissolve both the PROTAC and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature (Tg) of the dispersion for 24-48 hours to remove any residual solvent.
-
Scrape the dried ASD film from the flask and store it in a desiccator.
Experimental Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol provides a general outline for preparing an ASD using a lab-scale spray dryer.
Materials:
-
AHPC-based PROTAC
-
Polymer (e.g., Soluplus®, Eudragit®)
-
Solvent system in which both the PROTAC and polymer are soluble (e.g., methanol, ethanol, acetone)
-
Lab-scale spray dryer
Procedure:
-
Prepare a feed solution by dissolving the PROTAC and the polymer in the chosen solvent system at the desired drug-to-polymer ratio.
-
Set up the spray dryer with the appropriate nozzle and cyclone.
-
Optimize the spray drying parameters, including:
-
Inlet temperature
-
Aspirator rate
-
Feed rate
-
-
Pump the feed solution through the nozzle, which atomizes the solution into fine droplets.
-
The hot drying gas (typically nitrogen) evaporates the solvent from the droplets, resulting in the formation of solid particles of the ASD.
-
The solid particles are then separated from the gas stream by a cyclone and collected.
-
Further dry the collected powder under vacuum to remove any residual solvent.
Visualizations
Caption: A workflow for troubleshooting poor solubility of AHPC-based PROTACs.
Caption: The role of the AHPC ligand and linker in ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Overcoming stability issues with (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin. Our aim is to help you overcome common stability issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate. The (S,R,S)-AHPC (Aryl Hydroxy Proline-based Cereblon ligand) moiety recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's natural protein degradation machinery. The cyclohexene-Bpin (boronic acid pinacol (B44631) ester) serves as a reactive handle, allowing for covalent conjugation to a ligand that targets a specific protein of interest. By linking the target protein to the VHL E3 ligase, the resulting PROTAC induces the ubiquitination and subsequent degradation of the target protein.
Q2: What are the primary stability concerns with this compound?
A2: The main stability concern with this molecule is the hydrolysis of the boronic acid pinacol ester (Bpin). Boronic esters are susceptible to hydrolysis, especially in the presence of water or protic solvents, which can lead to the formation of the corresponding boronic acid. This can affect the molecule's reactivity and its ability to conjugate with your target ligand. Additionally, like many complex organic molecules, it can be sensitive to strong acids, bases, and oxidizing/reducing agents. The (S,R,S)-AHPC component may also be subject to metabolic degradation in cellular or in vivo experiments.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Storage of Solid Compound: Store the solid compound at -20°C for long-term stability. For short-term storage, 4°C is acceptable. It is important to keep the compound in a tightly sealed container to protect it from moisture.
-
Storage of Stock Solutions: Prepare stock solutions in an anhydrous aprotic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).
-
Handling: When preparing solutions, use anhydrous solvents and handle the compound in a dry environment (e.g., under an inert atmosphere like argon or nitrogen) to minimize exposure to moisture.
Q4: How can I assess the stability of my final PROTAC in biological media?
A4: A common method to assess the stability of your PROTAC is to incubate it in the relevant biological medium (e.g., cell culture medium, plasma) at 37°C. At various time points, aliquots are taken, and the concentration of the intact PROTAC is quantified using a suitable analytical method, typically LC-MS/MS. This allows you to determine the half-life of your compound under experimental conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and the resulting PROTACs.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conjugation with target ligand | Hydrolysis of the Bpin ester: The boronic acid pinacol ester may have hydrolyzed to the less reactive boronic acid due to exposure to moisture or protic solvents. | 1. Ensure that all solvents and reagents used for the conjugation reaction are anhydrous. 2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Consider using a freshly opened vial of this compound for the reaction. 4. Confirm the integrity of your starting material using analytical techniques like NMR or LC-MS. |
| Inconsistent or poor target protein degradation | PROTAC Instability: The final PROTAC molecule may be unstable in the experimental medium, leading to reduced effective concentrations. | 1. Perform a stability assay of your final PROTAC in the relevant biological medium (e.g., cell culture medium with serum, plasma) to determine its half-life. 2. If the PROTAC is found to be unstable, consider optimizing the linker to improve stability or reduce the incubation time of your degradation experiment. |
| Inefficient Ternary Complex Formation: The geometry of the PROTAC may not be optimal for the formation of a stable ternary complex between the target protein and the VHL E3 ligase. | 1. Confirm target engagement and VHL binding of your PROTAC independently. 2. Perform a co-immunoprecipitation (Co-IP) or a similar assay to verify the formation of the ternary complex in cells. 3. If ternary complex formation is weak, consider synthesizing analogs with different linker lengths or attachment points. | |
| Low VHL Expression: The cell line used may have low endogenous expression of the VHL E3 ligase. | 1. Check the expression level of VHL in your chosen cell line using Western blot or qPCR. 2. If VHL expression is low, consider using a different cell line with higher VHL expression. | |
| "Hook Effect" observed in dose-response curve | Formation of non-productive binary complexes: At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex. | 1. Perform a full dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal concentration for degradation. 2. The presence of a "hook effect" is a good indication that your PROTAC is functioning as intended, but at supra-optimal concentrations. |
| Off-target effects | Lack of selectivity of the target ligand: The ligand used to target your protein of interest may have off-target interactions. | 1. Test the target ligand alone to assess its binding profile and cellular effects. 2. Use a structurally related but inactive analog of your target ligand as a negative control. |
| Off-target E3 ligase recruitment: While less common with VHL-based PROTACs, off-target effects can still occur. | 1. Use a control PROTAC with a modification that abolishes VHL binding to confirm that the observed degradation is VHL-dependent. |
Experimental Protocols
Protocol 1: General Procedure for Assessing PROTAC Stability in Plasma
This protocol outlines a general method to determine the stability of a PROTAC derived from this compound in plasma.
Materials:
-
PROTAC stock solution (10 mM in DMSO)
-
Pre-warmed (37°C) plasma (human, mouse, or rat)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: Dilute the 10 mM PROTAC stock solution to a final concentration of 1 µM in pre-warmed (37°C) plasma.
-
Time Points: Aliquot the mixture into several tubes. Incubate at 37°C and collect samples at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Sample Quenching: At each time point, quench the reaction by adding 4 volumes of cold acetonitrile containing an internal standard to one volume of the plasma sample.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining PROTAC using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time and calculate the half-life (t½) of the compound in plasma.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol provides a general workflow to assess the formation of the Target Protein-PROTAC-VHL ternary complex in cells.
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC molecule
-
Non-denaturing lysis buffer (e.g., Triton X-100 based)
-
Antibodies against the target protein and VHL
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration and for the optimal time to induce ternary complex formation (often a shorter time point than for degradation).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to release protein complexes.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G magnetic beads.
-
Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads by boiling in sample buffer.
-
Western Blot Analysis:
-
Run the eluate on an SDS-PAGE gel and transfer to a membrane.
-
Probe the Western blot with antibodies against both the target protein and VHL to confirm their co-immunoprecipitation.
-
Visualizations
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Caption: Troubleshooting workflow for failed PROTAC-mediated degradation.
Technical Support Center: Optimizing PROTAC Linker Length with AHPC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ligase.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds to the target Protein of Interest (POI) to the ligand that recruits an E3 ubiquitin ligase (in this case, AHPC for VHL).[][2][3] Its primary function is to span the distance between the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[][4] This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[4]
Q2: Is there a universal optimal linker length for all AHPC-based PROTACs?
A2: No, there is no single optimal linker length. The ideal length is highly dependent on the specific target protein and the E3 ligase pair.[4][5] While many successful PROTACs feature linkers ranging from 7 to 29 atoms, empirical testing is necessary to identify the most potent degrader for a given system.[2][5] For example, in the degradation of the Estrogen Receptor (ER), a 16-atom linker was found to be optimal.[][3][6][7]
Q3: What are the consequences of a suboptimal linker length?
A3: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[][4] Conversely, a linker that is too long can lead to an overly flexible and unstable ternary complex, resulting in inefficient ubiquitination.[4] Both scenarios lead to reduced degradation efficacy.
Q4: What are common chemical compositions for PROTAC linkers?
A4: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[3][8][9] PEG linkers are often used to improve the solubility and cell permeability of the PROTAC molecule.[][3] More rigid linkers incorporating elements like piperazine (B1678402) or phenyl groups are also being explored to better control the geometry of the ternary complex.[2][5]
Q5: How does the linker attachment point affect PROTAC activity?
A5: The points at which the linker connects to the target protein ligand and the E3 ligase ligand are critical.[5][10] The attachment sites should be at solvent-exposed positions on the ligands to minimize interference with their binding to their respective proteins.[10] Computational modeling can aid in identifying suitable attachment points.[5]
Troubleshooting Guide
Issue 1: Minimal or no target protein degradation observed after PROTAC treatment.
| Potential Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal length.[2] 2. Modify linker composition to alter flexibility. Experiment with both flexible (alkyl chains) and more rigid (phenyl, piperazine) linkers.[2][5] 3. Perform biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[5] |
| Poor Cell Permeability | 1. Alter linker properties to balance hydrophilicity and lipophilicity. Incorporating PEG units can enhance solubility and permeability.[5] 2. Conduct cellular target engagement assays such as the Cellular Thermal Shift Assay (CETSA) to confirm the PROTAC is reaching its intracellular target.[5] |
| Incorrect Stereochemistry of AHPC | 1. Verify the stereochemistry of the AHPC ligand. The (S,R,S) epimer is the active VHL binder; other stereoisomers will be inactive.[11] 2. Synthesize a control PROTAC with an inactive epimer. This control should not induce degradation and helps rule out off-target effects.[11] |
Issue 2: A "hook effect" is observed, where degradation efficiency decreases at higher PROTAC concentrations.
| Potential Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC can form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase), reducing the formation of the productive ternary complex. |
| Suboptimal Linker Design | 1. Enhance Ternary Complex Cooperativity . A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect.[5] 2. Systematically modify the linker . Varying the length and composition can identify a linker that better pre-organizes the ligands for ternary complex formation, thereby increasing cooperativity.[5] 3. Quantify cooperativity using biophysical methods like SPR.[5] |
Quantitative Data Summary
The optimal linker length is system-dependent. The following tables provide examples from the literature illustrating the impact of linker length on degradation efficacy for different targets.
Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Linker Type |
| 12 | >1000 | <20 | Alkyl/PEG |
| 16 | 10 - 50 | >90 | Alkyl/PEG |
| 20 | >500 | ~40 | Alkyl/PEG |
Note: Data synthesized from findings indicating a 16-atom linker is optimal for ERα degradation.[][6]
Table 2: Impact of Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Linker Type |
| <12 | No degradation | <10 | Alkyl/Ether |
| 12 | Sub-micromolar | >80 | Alkyl/Ether |
| 21 | 3 | >95 | Alkyl/Ether |
| 29 | 292 | ~75 | Alkyl/Ether |
Note: Data adapted from a study on TBK1 degradation.[2]
Experimental Protocols
Protocol 1: Synthesis of an AHPC-PEG-Acid Linker
This protocol outlines a general method for synthesizing an AHPC-linker conjugate ready for coupling to a target protein ligand.
-
Materials :
-
Procedure :
-
Coupling : Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF. Add HATU, HOBt, and DIPEA. Stir at room temperature for 12-24 hours. Monitor reaction progress by LC-MS.[12]
-
Purification : Upon completion, quench the reaction and purify the product by flash column chromatography.[12]
-
Deprotection : Dissolve the purified product in a solution of TFA in DCM. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.[12]
-
Confirmation : Confirm product identity and purity by NMR and LC-MS.[12]
-
Protocol 2: Western Blotting to Assess Protein Degradation
This is the primary cellular assay to quantify PROTAC-induced protein degradation.[5]
-
Cell Treatment : Seed cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[11][12]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11][12]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[11][12]
-
SDS-PAGE and Western Blotting :
-
Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.[11][12]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[12]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[12]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash again and detect the signal using a chemiluminescent substrate.[12]
-
-
Analysis : Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control and calculate the percentage of protein remaining relative to the vehicle-treated control.[11]
Visualizations
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker properties.
Caption: Logical relationship between linker length and PROTAC efficacy.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to prevent protodeboronation of cyclohexene-Bpin linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexene-Bpin linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address the common issue of protodeboronation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for cyclohexene-Bpin linkers?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the cyclohexene-Bpin linker is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of a cyclohexene (B86901) byproduct instead of the desired coupled product, reducing the yield and purity of your target molecule. In the context of drug development, such impurities can be difficult to remove and can impact the safety and efficacy of the final compound.
Q2: What are the main factors that cause protodeboronation of cyclohexene-Bpin linkers?
Several factors can contribute to the protodeboronation of boronic esters, including those derived from cyclohexene:
-
Presence of Protic Solvents: Water and alcohols can act as proton sources, facilitating the cleavage of the C-B bond.[1]
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze protodeboronation.[1] Basic conditions, often required for cross-coupling reactions like the Suzuki-Miyaura coupling, can be particularly problematic.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Palladium Catalyst and Ligands: Certain palladium-phosphine complexes, especially those with bulky ligands, can accelerate protodeboronation.[3][4][5]
-
Extended Reaction Times: Longer exposure to reaction conditions that promote protodeboronation will naturally lead to a greater extent of this side reaction.
Q3: How can I minimize protodeboronation during a Suzuki-Miyaura coupling reaction with a cyclohexene-Bpin linker?
Minimizing protodeboronation requires careful optimization of your reaction conditions. Here are several strategies:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are dry to minimize the presence of water.
-
Choose the Right Base: Opt for milder bases. The choice of base can significantly impact the rate of protodeboronation.
-
Optimize the Catalyst System: Use a highly active palladium catalyst to ensure the desired cross-coupling reaction proceeds much faster than the undesired protodeboronation.[1]
-
Control the Temperature: Run the reaction at the lowest temperature that still allows for an efficient coupling reaction.
-
Minimize Reaction Time: Monitor your reaction closely and work it up as soon as the starting materials are consumed to avoid prolonged exposure to conditions that favor protodeboronation.
-
Consider Alternative Boron Reagents: In some cases, using more stable boron derivatives like MIDA (N-methyliminodiacetic acid) boronates or trifluoroborate salts can be beneficial.[1] These reagents often exhibit a "slow release" of the boronic acid, keeping its concentration low and thus minimizing side reactions.[1][2]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the protodeboronation of cyclohexene-Bpin linkers.
| Problem | Potential Cause | Suggested Solution(s) |
| Significant amount of cyclohexene byproduct observed by GC/MS or NMR. | Presence of water in the reaction. | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use. |
| Reaction temperature is too high. | - Lower the reaction temperature in increments of 10°C.- Screen for a more active catalyst that works at lower temperatures. | |
| The base is too strong or is promoting hydrolysis of the boronic ester. | - Switch to a milder base.- Use a base that is less soluble in the reaction medium to control its effective concentration. | |
| The palladium catalyst/ligand system is promoting protodeboronation. | - Screen different phosphine (B1218219) ligands; less bulky ligands may be preferable.[5]- Consider using a palladium precatalyst that is known for high activity and short reaction times. | |
| Low yield of the desired coupled product, with starting materials still present. | The rate of protodeboronation is competitive with the rate of cross-coupling. | - Increase the catalyst loading to accelerate the desired reaction.[6]- Use a more concentrated reaction setup to favor the bimolecular coupling reaction. |
| Inconsistent results between batches. | Variable water content in reagents or solvents. | - Standardize the procedure for drying solvents and handling reagents.- Use freshly opened bottles of anhydrous solvents. |
| Degradation of the cyclohexene-Bpin linker during storage. | - Store the linker under an inert atmosphere (argon or nitrogen) and in a refrigerator or freezer.- Check the purity of the linker by NMR before use. Pinacol esters generally have a good shelf life but should be handled with care.[7] |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at preventing protodeboronation.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Cyclohexene-Bpin Linker under Anhydrous Conditions
This protocol emphasizes the exclusion of water to minimize protodeboronation.
Materials:
-
Cyclohexene-Bpin linker
-
Aryl halide (or triflate) coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous base
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF[6])
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To the Schlenk flask, add the cyclohexene-Bpin linker (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the anhydrous base (2.0-3.0 eq) under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and stir. Monitor the reaction progress by TLC, GC/MS, or LC/MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Mechanism of Base-Catalyzed Protodeboronation
References
Purification strategies for (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
Technical Support Center: (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
Troubleshooting Purification Issues
This section addresses common challenges encountered during the purification of this compound and related analogues.
1. Poor Resolution of Diastereomers
-
Question: My HPLC or TLC analysis shows co-eluting peaks or poor separation between my desired (S,R,S) product and other diastereomers. How can I improve resolution?
-
Answer: Separating diastereomers is a common challenge due to their similar physical properties.[1]
-
Chromatographic Method Optimization: Standard silica (B1680970) gel chromatography may be insufficient.[2] A systematic approach is required:
-
Stationary Phase: If normal phase silica fails, consider alternative stationary phases. Neutral alumina (B75360) can be effective for boronic esters that may degrade on acidic silica.[3] For HPLC, consider columns with different selectivities, such as pentafluorophenyl (PFP) or cyano phases, which can offer unique interactions.[2]
-
Mobile Phase: A thorough screen of solvent systems is critical.[1][4] If a standard hexane/ethyl acetate (B1210297) system is ineffective, try incorporating solvents that can engage in different intermolecular interactions, such as dichloromethane, toluene (B28343), or small amounts of an alcohol (e.g., isopropanol), which can sometimes sharpen peaks and improve separation.[1]
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) is often necessary for separating closely related diastereomers.[5] Both normal-phase and reversed-phase HPLC should be explored.
-
-
2. Low Yield or Product Degradation During Chromatography
-
Question: My yield is significantly lower after silica gel chromatography, and I suspect the compound is degrading on the column. What can I do?
-
Answer: Boronic esters can be sensitive to hydrolysis on acidic silica gel.[6]
-
Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in the column solvent containing a small amount of a base, like triethylamine (B128534) (~0.1-1%), to neutralize acidic sites.
-
Use Alternative Adsorbents: As mentioned, neutral alumina is a good alternative to silica gel for purifying boronic esters.[3]
-
Change Purification Strategy: Avoid chromatography if possible. If the crude product is of reasonable purity (~90%), direct crystallization may be a better option to avoid degradation and yield loss.[7]
-
3. Product is an Oil and Fails to Crystallize
-
Question: My purified product is a thick oil and I cannot get it to crystallize. How can I induce crystallization?
-
Answer: Obtaining a crystalline solid from a purified oil requires a systematic screening of conditions.[3]
-
Solvent Screening: Test the solubility of your compound in a wide range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol (B129727), toluene, acetonitrile). The ideal crystallization system is a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but fully soluble when heated.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this vial inside a larger, sealed chamber containing a "poor" solvent (an anti-solvent). The anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.
-
Trituration: Add a poor solvent to the oil and vigorously scratch the side of the flask with a glass rod to induce nucleation.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store this compound?
-
A1: Boronic esters are susceptible to hydrolysis. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage) to minimize degradation.
-
-
Q2: How can I confirm the stereochemical purity of my final product?
-
A2: While standard HPLC can separate diastereomers, confirming the specific (S,R,S) configuration requires more advanced techniques. Chiral HPLC or comparison to a known analytical standard is often necessary. If diastereomers are inseparable, NMR analysis using chiral shift reagents may help resolve key signals.
-
-
Q3: My boronic ester appears to be hydrolyzing to the boronic acid. Can I reverse this?
-
A3: It is often possible to convert the boronic acid back to the pinacol (B44631) ester. A common method is to heat the boronic acid with pinacol in a solvent like toluene or dioxane with a Dean-Stark trap to remove water.
-
-
Q4: Can I use the crude product directly in the next reaction step?
-
A4: If the crude product is of high purity (as determined by NMR or LCMS) and the impurities (like excess B2pin2) are known to not interfere with the subsequent reaction, it may be possible to use it without purification.[7] However, this is risky and purification is generally recommended for reliable and reproducible results.
-
Illustrative Purification Strategies & Data
The following table presents hypothetical data for common purification strategies, illustrating the trade-offs between yield, purity, and complexity.
| Purification Method | Purity (by HPLC, %) | Diastereomeric Excess (%) | Typical Yield (%) | Notes |
| Flash Chromatography (Silica Gel) | 85 - 95% | 70 - 90% | 60 - 80% | Good for initial cleanup and removing major impurities. May not fully separate diastereomers. |
| Flash Chromatography (Neutral Alumina) | 85 - 95% | 70 - 90% | 70 - 90% | Reduces risk of hydrolysis compared to silica, potentially improving yield. |
| Preparative HPLC (Reversed-Phase) | >98% | >98% | 40 - 60% | Excellent for achieving high diastereomeric purity, but often results in lower yields due to losses on the column and handling of larger solvent volumes. |
| Crystallization | >99% | >99% | 30 - 70% | Can provide the highest purity material if successful, but yield is highly dependent on the compound's properties and the success of the screening process.[8] |
Detailed Experimental Protocols
Protocol 1: Flash Chromatography on Neutral Alumina
-
Preparation: Prepare a slurry of neutral alumina (Brockmann activity I, standard grade, ~150 mesh) in the starting mobile phase (e.g., 100% Hexane or Hexane/DCM mixture). Pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane. Pre-adsorb the sample onto a small amount of alumina, dry it under vacuum, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). A typical gradient might be from 0% to 30% Ethyl Acetate in Hexane.
-
Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative Reversed-Phase HPLC (Prep-HPLC)
-
System Setup: Use a C18 column suitable for preparative scale.
-
Method Development: First, develop an analytical method using an analytical C18 column. A good starting point for a mobile phase is a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Scaling Up: Scale the analytical method to the preparative column. Dissolve the sample (partially purified by flash chromatography) in a minimal amount of a strong solvent like methanol or DMF.
-
Injection & Fractionation: Inject the solution onto the column and begin the run. Collect fractions corresponding to the desired product peak using a fraction collector.
-
Product Isolation: Combine the pure fractions. Most of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution is typically frozen and lyophilized (freeze-dried) to yield the final product.
Visualized Workflows
Caption: A typical multi-step workflow for purifying the target compound to high purity.
Caption: Decision tree for troubleshooting low recovery of boronic ester compounds.
References
- 1. reddit.com [reddit.com]
- 2. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Addressing off-target effects of AHPC-derived PROTACs
Welcome to the technical support center for AHPC-derived PROTACs. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on addressing the off-target effects associated with (S, R, S)-AHPC-based PROTACs. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with AHPC-derived PROTACs?
Off-target effects with AHPC-derived PROTACs, which utilize a von Hippel-Lindau (VHL) E3 ligase ligand, can arise from several factors:
-
Degradation-Independent Off-Targets: The pharmacological activity of the PROTAC molecule itself, independent of its degradation function, can cause off-target effects. This can be due to the warhead (target-binding ligand) or the AHPC moiety having effects on their own.[1]
-
Pathway-Related Effects: The intended degradation of the target protein can lead to downstream effects on various signaling pathways that may be misinterpreted as off-target effects.[1]
-
Off-Target Protein Degradation: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the warhead has affinity for other proteins or if the ternary complex (Target-PROTAC-E3 Ligase) forms with unintended proteins.[2][3][4]
Q2: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Here are several strategies you can employ:
-
Titrate the PROTAC Concentration: Use the lowest effective concentration of your AHPC-derived PROTAC that achieves robust degradation of the target protein. A dose-response experiment is essential to determine this optimal concentration.[1]
-
Use Appropriate Controls:
-
Inactive Stereoisomer Control: Synthesize and test a control PROTAC using an inactive epimer of the AHPC ligand. This control should bind to the target protein but not to VHL, and therefore should not induce degradation. This is a critical control to differentiate degradation-dependent effects from other pharmacological effects.[5]
-
Negative Control PROTAC: A PROTAC with an inactive warhead that does not bind the target protein can help identify off-target effects mediated by the AHPC-linker moiety.[6]
-
-
Perform Washout Experiments: To confirm that the observed phenotype is due to the degradation of the target protein, remove the PROTAC from the cell culture and monitor the recovery of the target protein levels and the reversal of the phenotype.[1]
-
Global Proteomics Analysis: Employ techniques like mass spectrometry to identify any unintended protein degradation across the entire proteome.[1][2]
Q3: I am observing the "hook effect" with my AHPC-derived PROTAC. What is it and how can I avoid it?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[1][5] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-VHL) rather than the productive ternary complex required for degradation.[5][7]
To avoid the hook effect:
-
Perform a Wide Dose-Response Curve: This will help you identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[7]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in cells. | Off-target degradation of essential proteins. | 1. Perform global proteomics to identify off-target proteins.[2] 2. Use CRISPR-Cas9 to knock out the intended target protein. If toxicity persists with the PROTAC in knockout cells, it confirms an off-target mechanism.[6] 3. Redesign the PROTAC with a more selective warhead or by modifying the linker.[6] |
| Phenotype does not correlate with target degradation. | 1. Downstream effects of on-target degradation. 2. Degradation-independent pharmacology of the PROTAC molecule.[1] | 1. Perform washout experiments to see if the phenotype reverses with the recovery of the target protein.[1] 2. Use a non-degrading control (e.g., inactive AHPC epimer) to see if the phenotype persists.[1] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Instability of the PROTAC compound. | 1. Maintain consistent cell passage numbers, confluency, and serum lots.[8] 2. Assess the stability of your PROTAC in the culture medium using methods like LC-MS and prepare fresh stock solutions.[1][8] |
| No target degradation observed. | 1. Poor cell permeability of the PROTAC.[7][9] 2. Low expression of VHL E3 ligase in the cell line.[1] 3. Inefficient ternary complex formation.[5][7] | 1. Assess cell permeability using assays like PAMPA or Caco-2.[9] Consider redesigning the linker to improve physicochemical properties.[10] 2. Confirm VHL expression using Western blot or qPCR.[1] 3. Evaluate ternary complex formation using biophysical assays like SPR or ITC.[11][12] The linker length and composition are critical for stable ternary complex formation.[5] |
Experimental Protocols
Global Proteomics by Mass Spectrometry
This protocol provides a general workflow to identify off-target protein degradation.
-
Sample Preparation: Treat cells with the optimal concentration of your AHPC-derived PROTAC, a vehicle control, and an inactive epimer control for a duration determined by a time-course experiment (e.g., 6-24 hours).[1]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein content and digest the proteins into peptides using an enzyme like trypsin.[1][2]
-
Isobaric Labeling (Optional but Recommended): Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed and accurate relative quantification.[2]
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1][2]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[2]
Western Blotting for Target and Off-Target Validation
This is a standard method to confirm the degradation of specific proteins identified from global proteomics or to quantify on-target degradation.
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of the PROTAC and controls. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein or potential off-target protein, along with a loading control antibody (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with a secondary antibody and detect using a chemiluminescent substrate. Quantify band intensities using densitometry software and normalize to the loading control.[5][7]
Quantitative Data Summary
The efficacy of a PROTAC is often described by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation). The following table provides representative data for a well-characterized VHL-based BRD4 PROTAC, which can serve as a benchmark for your experiments.
| Parameter | Value | Description |
| DC₅₀ | < 100 nM | Concentration of PROTAC required to degrade 50% of the target protein. A value > 1 µM may indicate poor binding, inefficient ternary complex formation, or low permeability.[5] |
| Dₘₐₓ | > 90% | Maximum percentage of target protein degradation observed. |
Binding affinities (Kd) of the PROTAC and its inactive control to the target protein and VHL are also critical parameters.
| Compound | Binding to Target Protein (Kd) | Binding to VHL (Kd) |
| Active PROTAC | Potent (e.g., nM range) | Potent (e.g., nM to low µM range) |
| Inactive AHPC Control | Potent (e.g., nM range) | Significantly weaker or no binding |
Visualizations
Caption: Catalytic cycle of protein degradation mediated by an AHPC-derived PROTAC.
Caption: A logical workflow for troubleshooting off-target effects of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
PROTAC Permeability Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource is specifically designed to address challenges related to the cell permeability of PROTACs that incorporate the (S,R,S)-AHPC (von Hippel-Lindau E3 ligase ligand) scaffold, particularly those with a CO-C-Cyclohexene-Bpin linker moiety. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the development and evaluation of PROTACs, with a focus on enhancing cell permeability.
Q1: My (S,R,S)-AHPC-based PROTAC is highly potent in biochemical assays but shows weak activity in cell-based assays. Is cell permeability the likely culprit?
A: Yes, a significant drop in potency from a biochemical to a cellular context is a strong indicator of poor cell permeability. PROTACs, due to their high molecular weight and often large polar surface area, frequently face challenges in crossing the cell membrane to reach their intracellular targets.[1] It is crucial to experimentally determine the permeability of your PROTAC using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay to confirm this hypothesis.[1]
Q2: What are the key physicochemical properties of my PROTAC that I should focus on to improve cell permeability?
A: Several key properties govern a PROTAC's ability to permeate cells:
-
Molecular Weight (MW): Most PROTACs are "beyond the Rule of 5," with molecular weights often exceeding 800 Da, which can negatively impact passive diffusion.[1][2]
-
Topological Polar Surface Area (TPSA): A large TPSA is a primary contributor to poor permeability. Minimizing the number of exposed polar functional groups is a key strategy for improvement.[1]
-
Hydrogen Bond Donors (HBDs): A high count of HBDs increases the molecule's polarity, making it less favorable for partitioning into the lipid bilayer of the cell membrane.[2] Strategies like replacing amides with esters can reduce HBD count and improve permeability.[2][3]
-
Linker Composition and Rigidity: The linker is not just a spacer; its length, flexibility, and chemical makeup are critical.[4][5] Rigid linkers, such as those containing cyclohexene (B86901), can pre-organize the PROTAC into a conformation that is more favorable for cell entry.[5]
Q3: How can I leverage the "chameleon effect" to enhance the permeability of my PROTAC?
A: The "chameleon effect" describes the ability of some PROTACs to adopt different conformations in aqueous versus lipid environments. In the aqueous environment of the extracellular space, the PROTAC may expose its polar groups to maintain solubility. Upon approaching the cell membrane, it can fold into a more compact, less polar conformation, shielding its polar functionalities to facilitate passage through the lipid bilayer.[6][7][8] This can be encouraged by designing linkers that can form intramolecular hydrogen bonds.
Q4: What practical chemical modifications can I make to my (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin PROTAC to improve its permeability?
A: Consider the following modifications:
-
Linker Optimization: While maintaining the core (S,R,S)-AHPC and warhead, systematically modify the linker. Experiment with shorter or more rigid linkers to reduce molecular weight and TPSA. The cyclohexene moiety already provides some rigidity, which is advantageous.[5]
-
Reduce Hydrogen Bond Donors: Where possible, without compromising target engagement, cap or replace HBDs. For instance, substituting an amide bond in the linker with an ester can lead to a significant increase in permeability.[2][9]
-
Prodrug Strategy: Temporarily mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.
Data Presentation: Comparative Permeability of VHL-Based PROTACs
The following tables summarize permeability data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications on permeability. While data for the specific this compound linker is not publicly available, the trends observed in these related compounds can guide your optimization efforts.
Table 1: PAMPA Permeability Data for Representative VHL-Based PROTACs
| PROTAC ID | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| MZ1 | PEG-based | 0.6 | [2][3] |
| AT1 | PEG-based | 0.03 | [2][3] |
| PROTAC with Alkyl Linker | Alkyl Chain | 0.002 | [2][3] |
| Ester-modified PROTAC | Ester-containing Linker | Increased permeability by 1.5 to 10-fold compared to amide counterpart | [10] |
Table 2: Caco-2 Permeability Data for Representative VHL-Based PROTACs
| PROTAC ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| VHL-PROTAC 1 | <1.0 | Not Reported | Not Reported | [11] |
| VHL-PROTAC 2 | 0.35 | 0.24 | ~0.7 | [11] |
| VHL-PROTAC 3 | <1.0 | 8.6 | >12 | [11] |
Papp (A-B): Apparent permeability from the apical (intestinal lumen) to the basolateral (blood) side. Papp (B-A): Apparent permeability from the basolateral to the apical side. An efflux ratio greater than 2 is indicative of active efflux.[1][12][13]
Experimental Protocols
Here are detailed methodologies for two key permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane, providing a good initial screen for permeability.[14][15]
Materials:
-
96-well filter plates (Donor plate)
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane (B42187) (or other suitable lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC stock solution in DMSO
-
UV/Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the Acceptor Plate: Add PBS to the wells of the 96-well acceptor plate.
-
Prepare the Donor Plate: Carefully coat the filter membrane of each well in the donor plate with the lipid solution and allow the solvent to evaporate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (ensure final DMSO concentration is <1%).
-
Assay Assembly: Add the donor solution to the wells of the coated donor plate. Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[1]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability Coefficient (Papp): Calculate the Papp value using the appropriate formula, which takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.[1]
Protocol 2: Caco-2 Permeability Assay
Principle: The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters, thus modeling both passive and active transport across the intestinal epithelium.[12][13]
Materials:
-
Caco-2 cells
-
Transwell inserts (24- or 96-well)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of Lucifer yellow.[1]
-
Assay Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both chambers and determine the PROTAC concentration using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: Calculate the Papp for both directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).[1][12]
Visualizations
The following diagrams illustrate key concepts and workflows related to PROTAC permeability.
Caption: Troubleshooting workflow for poor PROTAC cellular activity.
Caption: Experimental workflow for the PAMPA assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
Debugging failed conjugation reactions with (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing failed conjugation reactions with (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin.
Troubleshooting Failed Conjugation Reactions
Failed or low-yield conjugation reactions with this compound can arise from a variety of factors related to reagent stability, reaction conditions, and purification methods. This guide is designed to help you identify and resolve common issues.
FAQ 1: My conjugation reaction with the boronate ester (Bpin) moiety is failing. What are the common causes?
Failure of conjugation reactions involving the boronate ester, such as Suzuki-Miyaura cross-coupling, can be attributed to several factors. The primary issues to investigate are the integrity of the Bpin group, the reaction conditions, and the purity of your reactants.
Troubleshooting Steps:
-
Verify the Integrity of the Bpin Moiety: The boronate ester can be susceptible to hydrolysis and protodeboronation (replacement of the Bpin group with a hydrogen atom).
-
Recommendation: Before starting your conjugation, confirm the presence of the Bpin group using analytical techniques like ¹H NMR or Mass Spectrometry. Look for the characteristic signals of the pinacol (B44631) group.
-
-
Optimize Reaction Conditions: Suzuki-Miyaura reactions are sensitive to oxygen, water, and the choice of catalyst, base, and solvent.
-
Recommendation: Ensure all solvents are anhydrous and degassed. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen). Screen different palladium catalysts, bases, and solvent systems.
-
-
Address Purification Challenges: Boronic esters and their derivatives can sometimes be challenging to purify, and residual impurities from previous steps can inhibit the reaction.
-
Recommendation: If you are synthesizing or modifying the this compound, ensure it is rigorously purified before use. Techniques like chromatography on deactivated silica (B1680970) gel or recrystallization may be necessary.
-
Quantitative Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%) | Catalyst choice can be substrate-dependent. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | The choice of base can significantly impact yield. |
| Solvent | Anhydrous and degassed 1,4-Dioxane, Toluene, or DMF | Solvent should be chosen based on the solubility of reactants. |
| Temperature | 80-110 °C | Monitor the reaction for thermal degradation of starting materials. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and protodeboronation. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent), your aryl halide coupling partner (1.2 equivalents), the palladium catalyst (0.1 equivalents), and the base (3 equivalents).
-
Add anhydrous, degassed solvent via cannula or syringe.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
FAQ 2: I am attempting a conjugation reaction involving the cyclohexene (B86901) moiety, but it is not working. What should I investigate?
The cyclohexene group can participate in several types of reactions, including cycloadditions (like Diels-Alder reactions) or reactions with electrophiles. Failure at this stage often points to issues with the reactivity of the cyclohexene or steric hindrance.
Troubleshooting Steps:
-
Assess the Reactivity of the Cyclohexene: The electron density of the double bond can be influenced by the rest of the molecule.
-
Recommendation: Consider the electronic nature of your reaction partner. If you are attempting a reaction that requires an electron-rich or electron-poor cyclohexene, this molecule may not be suitable without modification.
-
-
Consider Steric Hindrance: The bulky Bpin and AHPC groups may sterically hinder the approach of your reactant to the cyclohexene double bond.
-
Recommendation: If possible, try using a smaller, more reactive partner. Alternatively, you may need to reconsider your synthetic strategy to add the cyclohexene moiety at a later stage.
-
-
Evaluate Reaction Conditions: Ensure your reaction conditions are appropriate for the specific transformation you are attempting with the cyclohexene.
-
Recommendation: Review the literature for similar reactions on substituted cyclohexenes to find optimal conditions for temperature, pressure, and catalysts.
-
FAQ 3: My conjugation reaction targeting the AHPC ester is failing. What are the likely causes?
The this compound itself does not have a free carboxylic acid or a highly reactive ester for direct conjugation. The "CO" in the name likely refers to a carbonyl group within the AHPC linker structure that is part of a stable amide bond. To perform a conjugation at this part of the molecule, you would typically need to use a derivative with a reactive group, such as an NHS ester or a carboxylic acid. If you are using such a derivative and the reaction is failing, consider the following:
Troubleshooting Steps:
-
Hydrolysis of the Active Ester: If you are using an activated form (e.g., NHS ester), it is highly susceptible to hydrolysis, especially at neutral to basic pH.
-
Recommendation: Prepare the activated ester immediately before use and perform the conjugation in anhydrous organic solvents if your biomolecule is stable under these conditions. If an aqueous buffer is required, use a pH between 7.2 and 8.5 and be aware that the half-life of the NHS ester can be short.
-
-
Purity of the Amine-Containing Reactant: The primary amine you are trying to conjugate must be pure and in its free base form.
-
Recommendation: If your amine is a salt (e.g., hydrochloride), it must be neutralized with a non-nucleophilic base before the reaction. Ensure the amine is free of other nucleophilic impurities.
-
-
Solvent Choice: The solubility of both reactants is crucial.
-
Recommendation: Use a solvent such as DMF or DMSO to dissolve the this compound derivative before adding it to your amine-containing reactant, which may be in an aqueous buffer.
-
Quantitative Data Summary: Recommended Conditions for NHS Ester Conjugation to Primary Amines
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of reaction but also the rate of hydrolysis. |
| Solvent | DMF or DMSO for the NHS ester; aqueous buffer for the biomolecule | Ensure the final concentration of organic solvent is compatible with your biomolecule. |
| Temperature | 4 - 25 °C | Lower temperatures can help to minimize hydrolysis of the NHS ester. |
| Reactant Ratio | 5-20 fold molar excess of the NHS ester | The optimal ratio should be determined empirically. |
Experimental Protocol: NHS Ester Conjugation to a Protein
-
Dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Prepare the protein solution in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Add the NHS ester solution to the protein solution dropwise while gently stirring. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4 °C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Remove the unreacted labeling reagent and byproducts by dialysis or size-exclusion chromatography.
Visualizing Workflows and Relationships
Troubleshooting Logic for Failed Conjugation Reactions
Caption: A flowchart for troubleshooting failed conjugation reactions.
General Experimental Workflow for Bioconjugation
Caption: A general workflow for a typical bioconjugation experiment.
Technical Support Center: Navigating the Hook Effect with High-Affinity AHPC PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively mitigate the hook effect in assays involving high-affinity (S, R, S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where increasing the concentration of a PROTAC beyond an optimal point leads to a paradoxical decrease in the degradation of the target protein. This results in a characteristic bell-shaped or hooked curve when plotting protein degradation against PROTAC concentration, instead of a typical sigmoidal curve.[1][2][3]
Q2: What is the underlying cause of the hook effect with high-affinity AHPC PROTACs?
A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[1][2] An AHPC-based PROTAC's efficacy relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and the VHL E3 ligase.[2][4] At excessive concentrations, the PROTAC can independently bind to either the target protein or the VHL E3 ligase, forming binary complexes (Target-PROTAC or VHL-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2][3]
Q3: What are the experimental consequences of the hook effect?
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the prominence of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a significant role.[5]
-
Cooperativity: The degree of positive or negative cooperativity in the formation of the ternary complex. PROTACs that induce positive cooperativity, where the binding of one protein partner increases the affinity for the other, tend to have a less pronounced hook effect.[6]
-
Cell Permeability: Poor cell permeability can lead to lower intracellular PROTAC concentrations, potentially masking the hook effect or shifting it to higher nominal concentrations.[1][5]
-
Linker Length and Composition: The linker connecting the target binder and the E3 ligase ligand is crucial for optimal ternary complex formation and can influence the hook effect.[6]
Troubleshooting Guides
Issue 1: My dose-response curve for protein degradation is bell-shaped.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular concentration range of the PROTAC, especially at higher concentrations, to fully delineate the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like AlphaLISA, Co-Immunoprecipitation (Co-IP), or NanoBRET to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help correlate the loss of degradation with the reduction in ternary complex formation.[1][5]
-
Issue 2: My AHPC PROTAC shows weak or no degradation at expected active concentrations.
-
Likely Cause: The tested concentrations might be entirely within the hook effect region, or other experimental factors could be at play.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: Expand your dose-response curve to include significantly lower concentrations (e.g., picomolar to nanomolar range) and higher concentrations (e.g., up to 100 µM). The optimal degradation concentration might be much lower than initially anticipated.[1]
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of both the target protein and the VHL E3 ligase using Western blotting or qPCR.
-
Optimize Incubation Time: Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.
-
Assess Cell Permeability: If degradation remains low, consider evaluating the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Mitigation Strategies:
-
Rational PROTAC Design:
-
Enhance Cooperativity: Modify the PROTAC linker to promote favorable protein-protein interactions between the target and the VHL E3 ligase, which can stabilize the ternary complex over the binary ones.[6]
-
Optimize Linker: Systematically vary the length and chemical properties of the linker to identify a design that minimizes the hook effect.
-
-
Advanced PROTAC Formulations:
-
Nano-PROTACs: Encapsulating PROTACs in nanoparticles can help control their release and local concentrations, potentially mitigating the hook effect and improving in vivo performance.[5]
-
-
Quantitative Data Summary
The following tables provide illustrative quantitative data from hypothetical PROTAC experiments to demonstrate the hook effect.
Table 1: Dose-Response Data for a High-Affinity AHPC PROTAC Exhibiting a Pronounced Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation | Observation |
| 0.1 | 10% | Low degradation |
| 1 | 40% | Increasing degradation |
| 10 | 90% | Dmax (Maximum Degradation) |
| 100 | 65% | Onset of Hook Effect |
| 1000 | 30% | Pronounced Hook Effect |
| 10000 | 15% | Significant loss of efficacy |
Table 2: Comparison of Key Degradation Parameters for PROTACs with and without a Significant Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A (High Hook Effect) | 8 | 92 | Pronounced decrease in degradation above 50 nM |
| PROTAC-B (Minimal Hook Effect) | 15 | 95 | Maintains high degradation at concentrations up to 10 µM |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol details the quantification of target protein degradation following treatment with an AHPC PROTAC.
-
Cell Seeding: Plate cells at a suitable density in multi-well plates to ensure they are in the logarithmic growth phase at the time of harvest.
-
PROTAC Treatment:
-
Prepare serial dilutions of the AHPC PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.
-
Include a vehicle-only control (e.g., DMSO).
-
Treat cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for verifying the formation of the Target-PROTAC-VHL ternary complex.
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
To better capture the transient ternary complex, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.
-
Treat cells with the AHPC PROTAC at the desired concentration (and a vehicle control) for 4-6 hours.
-
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing Lysate: Incubate the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the VHL E3 ligase (or the target protein) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis:
Protocol 3: HiBiT Assay for Kinetic Degradation Analysis
This protocol provides a quantitative, real-time method to measure target protein degradation kinetics.
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the target protein with the 11-amino-acid HiBiT tag in a cell line that stably expresses the LgBiT protein.
-
Cell Plating: Seed the HiBiT-tagged cell line in a white, opaque 96-well or 384-well plate.
-
Assay Preparation:
-
Prepare a 1X solution of Endurazine™ live-cell substrate in the appropriate assay medium.
-
Replace the cell culture medium with the Endurazine™ solution and incubate for at least 2.5 hours at 37°C to allow the luminescent signal to equilibrate.[8]
-
-
PROTAC Addition: Prepare serial dilutions of the AHPC PROTAC and add them to the wells.
-
Kinetic Measurement: Immediately begin measuring luminescence kinetically using a plate reader pre-equilibrated to 37°C. Collect data over a desired time course (e.g., 0-48 hours).[8]
-
Data Analysis: Calculate degradation parameters such as the rate of degradation, Dmax, and DC50 from the kinetic data.[1][8]
Visualizations
Caption: Mechanism of action for an AHPC PROTAC and the inhibitory hook effect pathway.
Caption: Troubleshooting workflow for addressing the hook effect in PROTAC experiments.
Caption: Integrated experimental workflow for characterizing AHPC PROTACs.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Degradation [promega.sg]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
Technical Support Center: Optimizing Coupling Reactions with (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your coupling reactions and overcome common experimental challenges.
This compound is a key building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a linker conjugated to a von Hippel-Lindau (VHL) E3 ligase ligand. The boronic acid pinacol (B44631) ester (Bpin) moiety allows for carbon-carbon bond formation, typically through Suzuki-Miyaura cross-coupling reactions. However, the molecule's complex and sterically hindered nature can present challenges in achieving high reaction yields and purity.
This guide is designed to provide practical, actionable solutions to common problems encountered during the coupling of this reagent.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the most likely causes?
A1: Low or no yield in the Suzuki-Miyaura coupling of this complex boronic ester is a common issue. The primary factors to investigate are:
-
Inefficient Catalyst Activation: The palladium catalyst, especially if starting from a Pd(II) source, may not be efficiently reduced to the active Pd(0) species.
-
Steric Hindrance: The bulky nature of the AHPC moiety and the cyclohexene (B86901) ring can impede the approach of the coupling partners to the palladium center.
-
Catalyst Deactivation: The presence of impurities, oxygen, or coordinating functional groups on your coupling partner can deactivate the palladium catalyst.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly specific to the substrates being coupled.
-
Protodeboronation: The Bpin group can be cleaved and replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of protic solvents.
Q2: I am observing significant amounts of a byproduct with a mass corresponding to the homocoupling of my aryl halide. How can I minimize this?
A2: Homocoupling of the aryl halide is often promoted by the presence of oxygen. It can also occur during the in-situ reduction of a Pd(II) precatalyst, where the aryl halide itself can act as a reducing agent. To mitigate this:
-
Thoroughly Degas Your Reaction Mixture: Employ techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period to remove dissolved oxygen.
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the problematic in-situ reduction step.
-
Optimize Ligand and Base: Certain ligands can suppress homocoupling. Screening different bases may also be beneficial.
Q3: Protodeboronation of this compound is a major side reaction in my experiments. What conditions favor this side reaction and how can I avoid it?
A3: Protodeboronation is the undesired cleavage of the C-B bond and its replacement with a C-H bond. This is often exacerbated by:
-
Strong Bases and Protic Solvents: The combination of strong bases (like NaOH or KOH) with protic solvents (like water or methanol) can accelerate this side reaction.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Electron-Rich Heterocyclic Coupling Partners: Coupling with certain electron-rich heterocycles can be more prone to this issue.
To minimize protodeboronation:
-
Use Milder Bases: Consider using bases like K₃PO₄, Cs₂CO₃, or organic bases.
-
Employ Anhydrous Solvents: Ensure your solvents are thoroughly dried. If aqueous conditions are necessary, consider using a biphasic system with a phase-transfer catalyst.
-
Use More Stable Boron Reagents: While you are starting with a Bpin ester, for particularly challenging couplings, conversion to a more robust trifluoroborate salt might be considered.
Troubleshooting Guides
Problem 1: Low Conversion of Starting Materials
If you are observing a significant amount of unreacted this compound and/or your coupling partner, consider the following optimization strategies. The table below summarizes a typical screening process for identifying optimal conditions.
Table 1: Optimization of Reaction Conditions for Improved Conversion
| Parameter | Condition A (Initial) | Condition B | Condition C | Condition D | Expected Outcome/Rationale |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd(0) sources like Pd₂(dba)₃ can improve initiation. |
| Ligand | PPh₃ (4 mol%) | PPh₃ (4 mol%) | XPhos (4 mol%) | PPh₃ (4 mol%) | Buchwald ligands like XPhos are excellent for sterically hindered substrates. |
| Base | K₂CO₃ (2 eq) | K₂CO₃ (2 eq) | K₂CO₃ (2 eq) | K₃PO₄ (2 eq) | A stronger, non-nucleophilic base can enhance transmetalation. |
| Solvent | Toluene | Toluene | Toluene | Dioxane/H₂O (4:1) | A more polar solvent system can improve solubility and reaction rates. |
| Temperature | 80 °C | 80 °C | 80 °C | 100 °C | Increased temperature can overcome activation energy barriers. |
| Yield (%) | <10% | 15% | 45% | 75% | Illustrative yields showing the impact of systematic optimization. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 eq), the aryl/heteroaryl halide (1.2 eq), and the base (2.0 eq).
-
Seal the vial with a septum and purge with argon for 15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in the degassed solvent.
-
Add the catalyst solution to the reaction vial via syringe.
-
Place the reaction vial in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) indicates catalyst decomposition, which will halt the reaction.
Table 2: Troubleshooting Catalyst Decomposition
| Potential Cause | Recommended Action | Rationale |
| Insufficient Ligand | Increase ligand:palladium ratio (e.g., from 2:1 to 4:1). | Excess ligand can stabilize the palladium center and prevent aggregation. |
| High Temperature | Decrease the reaction temperature and monitor for longer reaction times. | High temperatures can accelerate catalyst decomposition pathways. |
| Impure Reagents | Ensure all reagents, especially the solvent and base, are pure and anhydrous. | Impurities can poison the catalyst. |
| Inadequate Mixing | Increase the stirring rate. | Poor mixing can lead to localized high concentrations of reagents, causing catalyst precipitation. |
Visualizing Experimental Workflows and Concepts
To aid in understanding the experimental and logical processes involved in troubleshooting, the following diagrams are provided.
Technical Support Center: Refinement of Analytical Techniques for AHPC-Linker Conjugates
Welcome to the technical support center for the analytical characterization of Antibody-Drug Conjugates (ADCs) and other bioconjugates utilizing (S,R,S)-AHPC-linker technology. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common analytical challenges and to offer answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the analysis of AHPC-linker conjugates using common analytical techniques.
Hydrophobic Interaction Chromatography (HIC)
Issue 1: Unexpected Peaks or Poor Resolution in HIC Profile
-
Symptom: The HIC chromatogram shows unexpected peaks, peak broadening, or poor separation between different drug-to-antibody ratio (DAR) species.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| AHPC-Linker Related Hydrophobicity: The inherent hydrophobicity of the AHPC-linker, combined with the payload, can lead to strong interactions with the HIC column, causing peak tailing or broadening.[1] | - Optimize Salt Concentration: Adjust the concentration of the salt in the mobile phase (e.g., ammonium (B1175870) sulfate (B86663) or ammonium tartrate). A higher starting salt concentration can enhance binding and may improve separation.[2][3] - Modify Gradient Slope: A shallower gradient can improve the resolution between species with small differences in hydrophobicity.[3] - Organic Modifier: Introduce a low concentration of a mild organic solvent (e.g., isopropanol) in the mobile phase to reduce strong hydrophobic interactions.[4] |
| On-Column Aggregation: The high salt concentrations used in HIC can sometimes promote the aggregation of ADCs, leading to spurious peaks.[4] | - Lower Sample Concentration: Inject a more dilute sample to minimize concentration-dependent aggregation. - Add Arginine to Mobile Phase: Arginine can act as an aggregation suppressor and may improve peak shape.[5] |
| Linker-Payload Instability: The AHPC-linker or the payload may be degrading under the analytical conditions, generating new species. | - Assess Linker Stability: Perform forced degradation studies (e.g., pH stress, thermal stress) and analyze the samples by LC-MS to identify potential degradation products.[6][7] - Use MS-Compatible HIC: Employ a HIC method coupled with mass spectrometry (HIC-MS) using a volatile salt like ammonium tartrate to identify the species in each peak.[4][8] |
| Disulfide Scrambling: For cysteine-linked conjugates, disulfide bonds may be rearranging, leading to new isoforms. | - Control Sample Preparation: Ensure that sample preparation steps do not induce disulfide bond reduction and reformation. - Use Orthogonal Techniques: Confirm heterogeneity with techniques like non-reducing CE-SDS and peptide mapping.[9][10] |
Experimental Workflow for HIC Analysis
Caption: A typical experimental workflow for HIC analysis of AHPC-linker conjugates.
Size Exclusion Chromatography (SEC)
Issue 2: Increased Aggregation or Fragmentation Detected by SEC
-
Symptom: SEC analysis reveals a higher than expected percentage of high molecular weight species (HMWS) or low molecular weight species (LMWS).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobicity-Induced Aggregation: The hydrophobic nature of the AHPC-linker and payload can increase the propensity for aggregation.[1][11] | - Optimize Formulation Buffer: Ensure the buffer composition (pH, ionic strength) is optimal for the stability of the conjugate.[12] - Include Mobile Phase Modifiers: The addition of arginine or other excipients to the SEC mobile phase can help mitigate non-specific interactions and aggregation.[5][13] |
| Linker Instability Leading to Fragmentation: The AHPC-linker may be susceptible to cleavage under certain storage or analytical conditions, resulting in fragments. | - Evaluate Linker Stability: Conduct stability studies under various conditions (pH, temperature) and analyze by SEC and LC-MS to correlate fragmentation with specific stressors.[6][7] |
| Non-specific Interactions with SEC Column: The conjugate may be interacting with the stationary phase, leading to peak tailing and inaccurate quantification.[5][11] | - Select Appropriate SEC Column: Use a column with a hydrophilic coating designed to minimize secondary interactions with proteins.[11] - Optimize Mobile Phase Composition: Adjust the ionic strength and pH of the mobile phase to minimize interactions. Using a mobile phase with a higher salt concentration (e.g., 150-200 mM) can often reduce electrostatic interactions.[13] |
| Freeze-Thaw Stress: Repeated freeze-thaw cycles can induce aggregation. | - Aliquot Samples: Store the conjugate in single-use aliquots to avoid multiple freeze-thaw cycles. |
Logical Diagram for Investigating Aggregation
Caption: A decision tree for troubleshooting high aggregation in AHPC-linker conjugates.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue 3: Poor Ionization or Fragmented Spectra in MS Analysis
-
Symptom: Low signal intensity, poor quality mass spectra, or unexpected fragmentation of the AHPC-linker conjugate during MS analysis.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| In-source Fragmentation/Degradation: The AHPC-linker may be labile under certain ESI source conditions, leading to fragmentation before detection. | - Optimize MS Source Parameters: Lower the cone voltage and use milder source conditions to minimize in-source fragmentation. - Use Native MS Conditions: Analyze the intact conjugate under non-denaturing conditions (e.g., using ammonium acetate (B1210297) buffer) to preserve the native structure.[4] |
| Linker Instability in Mobile Phase: Acidic mobile phases (e.g., with formic acid) commonly used in reversed-phase LC can potentially cleave certain linkers. | - Test Different Mobile Phase Additives: Evaluate the stability of the conjugate in different mobile phases (e.g., with formic acid vs. acetic acid, or at a slightly higher pH). - Perform Stability Studies: Incubate the conjugate in the mobile phase for varying times before analysis to assess stability.[6][7] |
| Hydrophobicity Affecting Desolvation: The hydrophobic nature of the conjugate can lead to inefficient desolvation in the ESI source, resulting in poor ionization. | - Optimize Nebulizer Gas Flow and Temperature: Adjust these parameters to improve the desolvation process. |
| Sample Complexity: The heterogeneity of the sample can complicate spectral interpretation. | - Deglycosylation: For ADCs, enzymatic removal of N-glycans can simplify the mass spectrum and improve data quality.[4] - Subunit Analysis: Reduce the ADC to separate light and heavy chains for a "middle-down" analysis, which provides more detailed information with higher sensitivity.[6] |
Experimental Protocol: Peptide Mapping of AHPC-Linker Conjugates
This protocol is adapted for hydrophobic conjugates and aims to identify the specific sites of linker attachment.[14][15]
-
Denaturation, Reduction, and Alkylation:
-
Dilute the AHPC-linker conjugate to 1 mg/mL in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 7.8).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteines.
-
-
Buffer Exchange and Digestion:
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8) using a spin desalting column.
-
To maintain the solubility of hydrophobic drug-loaded peptides, add acetonitrile (B52724) to the sample to a final concentration of 10% before digestion.[15]
-
Add trypsin at an enzyme-to-substrate ratio of 1:20 and incubate at 37°C for 4 hours or overnight.
-
After digestion, add isopropanol (B130326) to a final concentration of 40% to keep hydrophobic peptides in solution.[15]
-
-
LC-MS/MS Analysis:
-
Separate the peptides using a C18 reversed-phase column with a gradient of acetonitrile in water containing 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode.
-
Set the MS/MS method to include collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the peptides.
-
-
Data Analysis:
-
Use protein sequencing software to search the MS/MS data against the antibody sequence.
-
Define a variable modification corresponding to the mass of the AHPC-linker-payload on potential conjugation sites (e.g., lysine (B10760008) or cysteine).
-
Manually verify the MS/MS spectra of identified conjugated peptides, looking for characteristic fragment ions of the linker and payload.[14]
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
Issue 4: Abnormal Peaks or Poor Resolution in CE-SDS
-
Symptom: The electropherogram shows peak broadening, splitting, or unexpected migration times for the AHPC-linker conjugate.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Denaturation/SDS Binding: The bulky and/or hydrophobic nature of the AHPC-linker-payload may hinder complete protein unfolding or uniform SDS binding, leading to aberrant migration.[16] | - Optimize Denaturation Conditions: Increase the denaturation temperature or time. Be cautious not to induce degradation.[16] - Adjust SDS Concentration: Ensure sufficient SDS is present in the sample buffer for complete protein saturation. |
| Conjugate Heterogeneity: The positional isomers of the conjugated linker-payload can sometimes lead to peak broadening or the appearance of shoulders on the main peak.[10] | - Use High-Resolution Gel Matrix: Employ a gel matrix that provides higher resolving power. - Optimize Separation Voltage and Temperature: Fine-tuning these parameters can improve the resolution of closely migrating species.[16][17] |
| Linker-Induced Fragmentation: The sample preparation for CE-SDS (heating in the presence of a reducing agent for reduced CE-SDS) might cause degradation of a labile AHPC-linker. | - Optimize Sample Preparation for Reduced CE-SDS: Use the mildest effective reduction and heating conditions.[18] - Compare with Non-Reduced CE-SDS: Analyze the sample under non-reducing conditions to see if the fragmentation is dependent on the presence of the reducing agent. |
| Interaction with Capillary Wall: Residual charge on the conjugate could lead to interaction with the capillary wall, causing peak tailing. | - Ensure Capillary is Properly Coated: Use a capillary with a neutral coating and ensure it is well-maintained. - Optimize Buffer pH: Adjusting the pH of the running buffer can sometimes minimize wall interactions. |
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Information Provided for AHPC-Linker Conjugates | Common Issues |
| HIC | Average DAR, drug load distribution, hydrophobicity profile.[2][4] | Poor resolution, peak tailing, on-column aggregation.[3] |
| SEC | Aggregation, fragmentation, purity.[11] | Non-specific interactions, hydrophobicity-induced aggregation.[13] |
| LC-MS (Intact/Subunit) | Accurate mass, DAR distribution, identification of modifications.[4][6] | Poor ionization, in-source fragmentation, spectral complexity. |
| LC-MS/MS (Peptide Map) | Site of conjugation, confirmation of linker attachment.[14][15] | Low recovery of hydrophobic peptides, incomplete digestion.[15] |
| CE-SDS | Purity, size heterogeneity, fragmentation.[18] | Incomplete denaturation, peak broadening due to isomers.[10][16] |
Frequently Asked Questions (FAQs)
Q1: How does the AHPC-linker affect the hydrophobicity of an ADC, and how does this impact analysis?
A1: The AHPC component, being a small molecule ligand, along with the often hydrophobic payloads, generally increases the overall hydrophobicity of the resulting conjugate.[1] This increased hydrophobicity is a key factor in many analytical challenges. In HIC, it can lead to stronger retention and potential peak tailing, requiring optimization of the mobile phase.[3] In SEC, it can increase the propensity for aggregation and non-specific interactions with the column matrix.[11]
Q2: What is the best method to determine the precise location of AHPC-linker conjugation?
A2: The gold-standard method for determining the site of conjugation is peptide mapping by LC-MS/MS.[14][15] This "bottom-up" approach involves enzymatically digesting the conjugate into smaller peptides. The conjugated peptides will have a mass increase corresponding to the AHPC-linker-payload. Fragmentation of these peptides in the mass spectrometer (MS/MS) allows for the confirmation of the peptide sequence and the specific amino acid to which the linker is attached.[14]
Q3: My AHPC-based PROTAC shows off-target effects. How can I use analytical techniques to investigate this?
A3: Off-target effects can be due to the warhead, the VHL ligand (AHPC), or the entire PROTAC molecule.[8] Mass spectrometry-based proteomics is the most powerful tool to identify which proteins are being degraded in an unbiased manner. To dissect the cause, you should use controls such as the warhead molecule alone and an inactive version of the PROTAC (e.g., with an epimerized AHPC that doesn't bind VHL). By comparing the degradation profiles, you can attribute off-target effects to specific components of your PROTAC.[8]
Q4: How can I assess the stability of the AHPC-linker in my conjugate?
A4: Linker stability can be assessed through forced degradation studies.[6][7] This involves incubating the conjugate under various stress conditions (e.g., different pH values, elevated temperatures, in plasma). The samples are then analyzed over time using a combination of techniques. LC-MS is used to monitor for the appearance of free payload, linker-payload fragments, or modifications to the conjugate.[6][7] SEC can be used to monitor for aggregation and fragmentation, while HIC can track changes in the DAR profile, which would indicate deconjugation.[4][11]
Q5: What are the critical considerations for developing a robust CE-SDS method for an AHPC-linker conjugate?
A5: The key is to ensure complete and uniform denaturation and SDS coating, which can be challenging with bulky, hydrophobic conjugates.[16] Method development should focus on optimizing the sample preparation step, including the concentration of SDS, the reducing agent (for reduced CE-SDS), and the temperature and duration of heating.[18] It is also important to select a high-resolution gel matrix and optimize the separation voltage and temperature to achieve the best possible resolution of different species, including potential positional isomers.[16][17]
References
- 1. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Optimization of Capillary Electrophoresis Methods for Quality Control of Biologics [healthtech.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 15. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 16. youtube.com [youtube.com]
- 17. Method optimization of CE-SDS for the next generation of protein biologics [labroots.com]
- 18. sciex.com [sciex.com]
Strategies to reduce non-specific binding of AHPC-based degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AHPC-based degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to non-specific binding and optimize your experiments for clean, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of non-specific binding for AHPC-based degraders?
Non-specific binding of AHPC-based degraders, a type of Proteolysis Targeting Chimera (PROTAC), can be attributed to several factors. These molecules are composed of a ligand for the target protein (warhead), a ligand for an E3 ligase (in this case, an AHPC-based ligand for Von Hippel-Lindau or VHL), and a chemical linker.[1][2] Non-specific binding can arise from the inherent properties of any of these components, leading to off-target effects and complicating data interpretation. Key contributors include:
-
Hydrophobicity: PROTACs are often large, hydrophobic molecules that can non-specifically adsorb to labware surfaces like plastics (polystyrene, polypropylene) and glassware. This can lead to inaccurate concentration assessments and high background signals in assays.[3]
-
Warhead Promiscuity: The ligand targeting your protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.[4]
-
E3 Ligase Ligand Off-Targets: While AHPC is designed for VHL, the possibility of it interacting with other cellular components cannot be entirely dismissed.
-
Linker Properties: The length and composition of the linker can influence the overall physicochemical properties of the PROTAC, affecting its solubility and potential for non-specific interactions.[1][5]
Q2: What are the initial steps to take if I suspect high non-specific binding in my experiments?
If you observe unexpected results, such as degradation of off-target proteins or high background in your assays, a systematic troubleshooting approach is recommended. The following workflow can help you diagnose and address the issue.
Caption: Initial troubleshooting workflow for high non-specific binding.
Q3: How can I improve the selectivity of my AHPC-based degrader?
Enhancing the selectivity of your degrader is crucial for minimizing off-target effects. Here are several strategies:
-
Optimize the Target-Binding Warhead: Employ a warhead with higher intrinsic selectivity for your protein of interest. Even a promiscuous warhead can sometimes lead to selective degradation due to the formation of a stable ternary complex, but starting with a more selective binder is a strong strategy.[4][5]
-
Modify the Linker: Systematically alter the linker's length, composition, and attachment points. The linker plays a critical role in the geometry of the ternary complex (POI-PROTAC-E3 ligase), which can significantly impact degradation selectivity.[1][5][6]
-
Change the E3 Ligase: While this guide focuses on AHPC-based (VHL) degraders, it's worth noting that different E3 ligases have distinct cellular expression levels and substrate specificities. If VHL-recruiting PROTACs are not providing the desired selectivity, exploring other E3 ligases like CRBN could be a viable option.[5][7][8]
Troubleshooting Guides
Issue 1: High Background in Western Blots
Symptoms:
-
Multiple non-specific bands appear on the Western blot.
-
The background of the membrane is dark, obscuring the bands of interest.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Inadequate Washing Steps | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Consider adding a surfactant like Tween 20 to the wash buffer.[9] |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., Bovine Serum Albumin (BSA) instead of non-fat milk). |
| Contaminated Buffers | Prepare fresh buffers and ensure they are filtered to remove any particulate matter. |
Issue 2: Inconsistent Degradation Potency (DC50 Values)
Symptoms:
-
Wide variability in DC50 values across replicate experiments.
-
The classic "hook effect" is observed, where degradation decreases at higher PROTAC concentrations.[5]
Possible Causes & Solutions:
| Cause | Solution |
| Poor Compound Solubility | Ensure the degrader is fully dissolved in the vehicle (e.g., DMSO) before adding to the cell culture media. The inclusion of PEG moieties in the linker can enhance aqueous solubility.[1] |
| "Hook Effect" | At high concentrations, the PROTAC can form more binary complexes (PROTAC-POI or PROTAC-E3 ligase) than the productive ternary complex. Perform a wide dose-response curve to identify the optimal concentration range and confirm the bell-shaped curve.[5] |
| PROTAC Instability | Assess the stability of your degrader in the cell culture medium over the time course of your experiment.[5] |
| Non-Specific Binding to Labware | Use low-binding plates and pipette tips to minimize the loss of compound due to adsorption.[3] |
Issue 3: Off-Target Protein Degradation
Symptoms:
-
Proteomic analysis reveals the degradation of proteins other than the intended target.
-
Unexpected cellular phenotypes are observed.
Possible Causes & Solutions:
| Cause | Solution |
| Promiscuous Warhead | Use a more selective warhead for your protein of interest.[5] |
| Unfavorable Ternary Complex Geometry | Modify the linker to alter the orientation of the POI and E3 ligase, which can improve selectivity.[6] |
| Formation of Off-Target Ternary Complexes | Even with a selective warhead, the PROTAC might induce the formation of stable ternary complexes with other proteins. Changing the E3 ligase can sometimes mitigate this.[5] |
| Neo-substrate Degradation | Some E3 ligases, when recruited by a PROTAC, can degrade their natural substrates or new "neo-substrates." This is a known phenomenon, particularly with CRBN-based degraders. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex within the cell.
Caption: Workflow for Co-Immunoprecipitation.
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with the AHPC-based degrader or vehicle control (e.g., DMSO) for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against your POI or VHL overnight at 4°C.
-
Add fresh Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins. Increasing the salt and/or detergent concentration in the wash buffer can help reduce non-specific interactions.[9]
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluates by Western blotting, probing for the POI, VHL, and other components of the E3 ligase complex (e.g., Elongin B/C).
Protocol 2: Surface Plasmon Resonance (SPR) for In Vitro Binding Analysis
SPR can be used to quantitatively measure the binding affinities of the degrader to the POI and the E3 ligase, as well as to assess the formation and stability of the ternary complex.
Methodology:
-
Immobilization: Immobilize the purified VHL E3 ligase complex onto an SPR sensor chip.
-
Binary Binding: Inject the AHPC-based degrader at various concentrations over the chip surface to determine its binary binding affinity (KD) to VHL.
-
Ternary Complex Formation: To measure the ternary complex formation, inject a solution containing a fixed concentration of the degrader mixed with varying concentrations of the purified POI over the VHL-immobilized surface.
-
Data Analysis: Analyze the resulting sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both the binary and ternary interactions.
Data Interpretation for SPR:
| Parameter | Description | Implication for Non-Specific Binding |
| Binary KD (PROTAC to POI) | Affinity of the degrader for the target protein. | A very low KD for off-targets indicates potential for non-specific degradation. |
| Binary KD (PROTAC to VHL) | Affinity of the degrader for the E3 ligase. | Weakened affinity due to linker or warhead modifications can impact ternary complex formation. |
| Ternary Complex Cooperativity (α) | The factor by which the affinity of one protein for the PROTAC is altered by the presence of the other protein. | Positive cooperativity (α > 1) indicates a more stable ternary complex, which can enhance degradation selectivity. |
Protocol 3: LC-MS/MS for Quantifying Intracellular Degrader Concentration
This method allows for the accurate measurement of the amount of degrader that enters the cells, which is crucial for interpreting degradation data.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the degrader, then wash thoroughly to remove extracellular compound before lysing.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the cell lysate to isolate the degrader from the cellular matrix.
-
LC-MS/MS Analysis: Use a tandem quadrupole mass spectrometer with a reversed-phase liquid chromatography gradient to separate and quantify the degrader.[10]
-
Quantification: Generate a calibration curve using a standard of the degrader in a control cell lysate to accurately determine the intracellular concentration.
Troubleshooting Non-Specific Binding in LC-MS/MS:
| Issue | Solution |
| Compound Loss During Sample Prep | Use low-binding labware. Optimize extraction methods to ensure high recovery. |
| Poor Peak Shape/Splitting | PROTACs can have multiple chiral centers, leading to peak splitting. Adjust the liquid chromatography method (e.g., column, mobile phase) to optimize the peak shape.[11] |
| Adsorption to LC System Components | Add a small amount of a non-ionic surfactant (e.g., Triton X-100) to the mobile phase to reduce non-specific binding within the LC system.[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Analysis of (S,R,S)-AHPC and its Inactive Epimer (S,S,S)-AHPC for VHL-Mediated Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the rigorous validation of targeted protein degradation pathways. This guide provides an objective comparison of (S,R,S)-AHPC, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, and its diastereomer, (S,S,S)-AHPC, which serves as a critical negative control.
(S,R,S)-AHPC, also known as VH032, is a key component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The interaction between the PROTAC and the E3 ligase is a crucial initiating step in this process. (S,R,S)-AHPC effectively mimics the endogenous substrate of VHL, Hypoxia-Inducible Factor 1α (HIF-1α), thereby enabling the recruitment of the VHL E3 ligase complex.[3]
Conversely, (S,S,S)-AHPC is the inactive epimer of (S,R,S)-AHPC and is utilized as a negative control in experiments.[4] Due to its stereochemical configuration, (S,S,S)-AHPC does not exhibit significant binding to VHL. This property makes it an indispensable tool for verifying that the observed biological effects of an (S,R,S)-AHPC-containing PROTAC are indeed due to its specific interaction with VHL and the subsequent protein degradation cascade, rather than off-target effects.
Quantitative Comparison of VHL Binding Affinity
The differential binding of (S,R,S)-AHPC and (S,S,S)-AHPC to the VHL E3 ligase complex is the basis for their respective roles as an active ligand and a negative control. This difference in binding affinity can be quantified using various biophysical techniques, such as fluorescence polarization (FP) assays.
| Compound | Stereochemistry | Role | VHL Binding Affinity (IC50) |
| (S,R,S)-AHPC Analog | Active Epimer | VHL Ligand | ~1.6 µM |
| (S,S,S)-AHPC Analog | Inactive Epimer | Negative Control | >1000 µM |
Note: The IC50 values are based on data from a competitive fluorescence polarization assay for closely related analogs, demonstrating the principle of stereospecific binding.
Experimental Protocols
A fluorescence polarization (FP) competition assay is a common method to determine the binding affinity of unlabeled ligands by measuring their ability to displace a fluorescently labeled probe from the target protein.
Fluorescence Polarization (FP) Competition Assay for VHL Binding
Objective: To quantify the binding affinity of (S,R,S)-AHPC and (S,S,S)-AHPC to the VHL E3 ligase complex by measuring the displacement of a fluorescently labeled VHL ligand.
Materials:
-
Recombinant VHL protein complex (VHL/Elongin B/Elongin C)
-
Fluorescently labeled VHL ligand (tracer), e.g., FAM-labeled HIF-1α peptide or a fluorescent derivative of a known VHL ligand.
-
(S,R,S)-AHPC and (S,S,S)-AHPC test compounds
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of (S,R,S)-AHPC and (S,S,S)-AHPC in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
VHL and Tracer Addition: Add a pre-incubated mixture of the VHL protein complex and the fluorescently labeled tracer to each well. The concentrations of VHL and tracer should be optimized to yield a stable and robust FP signal.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The IC50 values are determined by plotting the decrease in fluorescence polarization against the concentration of the test compound and fitting the data to a suitable dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: The catalytic cycle of PROTAC-mediated protein degradation initiated by (S,R,S)-AHPC.
Caption: (S,S,S)-AHPC-based PROTAC fails to form a ternary complex, serving as a negative control.
Caption: A generalized workflow for the fluorescence polarization competition assay.
References
A Comparative Guide to VHL Ligands: Benchmarking (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin and its Congeners in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is a frequently exploited component of the cellular ubiquitin-proteasome system for targeted protein degradation. This guide provides an objective comparison of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin and other prominent VHL ligands, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological and experimental workflows.
This compound is a derivative of the well-established VHL ligand (S,R,S)-AHPC (also known as VH032-NH2), featuring a linker with a boronate ester (Bpin) group, primed for further chemical modification in the synthesis of PROTACs.[1][2] Due to its nature as a synthetic intermediate, direct biological data for this compound is limited. Therefore, this guide will focus on the performance of its parent ligand, (S,R,S)-AHPC/VH032, and compare it with other widely used VHL ligands such as VH298.
Quantitative Comparison of VHL Ligands
The binding affinity of a ligand for VHL is a key parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein degradation. The following table summarizes the binding affinities of common VHL ligands.
| Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference |
| (S,R,S)-AHPC (VH032) | 185 nM | Not Specified | [3] |
| VH101 | 44 nM | Not Specified | [4] |
| VH298 | 80-90 nM | ITC and FP | [5] |
| Compound 134a | 29 nM | SPR | [4] |
| VL285 | 340 nM (IC50) | Not Specified | [3] |
Performance of VHL Ligands in PROTACs
The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. The following table presents data on the degradation efficiency (DC50 and Dmax) and ternary complex cooperativity (α) of PROTACs utilizing different VHL ligands. Lower DC50 values indicate higher potency, while higher Dmax values represent more complete degradation. The cooperativity factor (α) indicates the extent to which the binding of the PROTAC to one protein (either VHL or the target) influences its affinity for the other. An α value greater than 1 signifies positive cooperativity, which is often desirable for potent degraders.
| PROTAC | VHL Ligand | Target Protein | DC50 | Dmax | Cooperativity (α) | Reference |
| ARV-771 | (S,R,S)-AHPC-Me | BET Proteins | <1 nM | >90% | Not Specified | [3] |
| MZ1 | VH032 | BRD4 | 8-23 nM | Not Specified | ~20 (with Brd4BD2) | [6] |
| Compound 139 | Heterocyclic Ligand | BRD4 | 0.87-3.3 nM | 96-97% | Not Specified | [4] |
| ARD-266 | VHL Ligand 8 | Androgen Receptor | 0.2-1 nM | >90% | Not Specified | [3] |
| SIM1 | VHL-based | BET Proteins | 0.7-9.5 nM | Not Specified | 3.5 | [7] |
Signaling Pathways and Experimental Workflows
To understand the context in which these ligands operate, it is crucial to visualize the relevant biological pathways and experimental procedures.
VHL-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a VHL-recruiting PROTAC. The PROTAC simultaneously binds to the target protein and the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Workflow for VHL Ligand and PROTAC Characterization
The diagram below outlines a typical workflow for evaluating the binding and degradation performance of a novel VHL ligand-based PROTAC.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for VHL Binding Affinity
This assay is used to determine the binding affinity (Kd) of a VHL ligand in a high-throughput format.
-
Principle: The assay measures the FRET between a terbium-labeled anti-GST antibody (donor) bound to a GST-tagged VHL-ElonginB-ElonginC (VCB) complex and a fluorescently labeled VHL ligand (acceptor). A test compound that binds to VHL will displace the fluorescent ligand, leading to a decrease in the FRET signal.
-
Materials:
-
GST-tagged VCB complex
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)
-
Test VHL ligand (e.g., (S,R,S)-AHPC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 200 mM NaCl, 1 mM TCEP, 0.01% BSA)
-
384-well microplates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test ligand in assay buffer.
-
In a 384-well plate, add the GST-VCB complex, terbium-labeled anti-GST antibody, and the fluorescently labeled VHL ligand to each well.
-
Add the serially diluted test ligand to the wells. Include controls with no test ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the logarithm of the test ligand concentration and fit the data to a suitable binding model to determine the IC50, from which the Kd can be calculated.[8][9]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics and Cooperativity
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (kon and koff), affinity (Kd), and cooperativity (α).[10][11]
-
Principle: One binding partner (e.g., VHL) is immobilized on a sensor chip. The binding of an analyte (e.g., a PROTAC alone or in complex with the target protein) to the immobilized ligand is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or streptavidin-coated chip)
-
Immobilization buffer and running buffer
-
Purified VCB complex (biotinylated for streptavidin chip)
-
Purified target protein
-
PROTAC
-
-
Procedure:
-
Binary Interaction (PROTAC-VHL):
-
Immobilize the VCB complex on the sensor chip.
-
Inject a series of concentrations of the PROTAC over the sensor surface and record the binding response.
-
Fit the sensorgram data to a kinetic model to determine the association rate (kon), dissociation rate (koff), and the binary dissociation constant (Kd_binary = koff/kon).
-
-
Ternary Interaction (Target-PROTAC-VHL):
-
Pre-incubate the PROTAC with a saturating concentration of the target protein.
-
Inject a series of concentrations of the pre-formed Target-PROTAC complex over the VCB-immobilized sensor surface.
-
Fit the data to determine the ternary dissociation constant (Kd_ternary).
-
-
Cooperativity Calculation:
-
Western Blot for Protein Degradation
Western blotting is a standard technique to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and the target protein is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction. The intensity of the light signal is proportional to the amount of the target protein.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[12]
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Western Blot for SMARCA2/4 Degradation: A Comparative Validation Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Western blot analysis for validating the degradation of SMARCA2 and SMARCA4 proteins against alternative methodologies. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visual diagrams to clarify complex processes.
The targeted degradation of proteins, particularly through technologies like Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic strategy. SMARCA2 and SMARCA4, the two mutually exclusive ATPases of the SWI/SNF chromatin remodeling complex, are significant targets in cancer biology. Specifically, inducing the degradation of SMARCA2 has shown promise as a synthetic lethal approach in cancers with mutations in SMARCA4.[1][2][3] Validating the selective and efficient degradation of these target proteins is a critical step in the development of novel therapeutics.
Western blotting has traditionally been the gold-standard for confirming protein degradation.[4] However, newer techniques offer advantages in throughput, quantification, and automation.[4][5] This guide will compare Western blot with other relevant techniques, providing the necessary information to select the most appropriate method for your research needs.
Comparative Analysis of Validation Techniques
While Western blot is a widely accessible and reliable method for qualitatively and semi-quantitatively assessing protein levels, other techniques can offer higher throughput, more precise quantification, and reduced hands-on time.[4][6] The choice of technique often depends on the stage of research, the number of samples, and the specific data required.
| Technique | Principle | Advantages | Disadvantages | Throughput | Quantification |
| Western Blot | Size-based protein separation via gel electrophoresis followed by antibody-based detection on a membrane. | - Widely accessible and established.[6] - Provides a visual confirmation of protein size and degradation. - Relatively inexpensive. | - Low throughput. - Semi-quantitative nature can be affected by antibody affinity and experimental variability. - Labor-intensive and time-consuming. | Low | Semi-quantitative |
| In-Cell Western™ (ICW) / Capillary Western (Jess) | Immunofluorescent detection of proteins directly in microplates (ICW) or automated capillary-based electrophoresis and immunodetection (Jess). | - Higher throughput than traditional Westerns.[6] - More quantitative and reproducible.[4] - Reduces hands-on time and sample consumption.[4] | - Requires specialized equipment. - May have higher initial setup costs. | Medium to High | Quantitative |
| HiBiT-Based Detection | A bioluminescent assay where a small peptide tag (HiBiT) on the target protein is detected by a complementary larger protein (LgBiT), producing light. | - No antibodies required.[4] - High sensitivity and broad dynamic range.[4] - Amenable to live-cell and real-time measurements.[4] | - Requires genetic modification of the target protein. - Indirect measurement of protein levels. | High | Quantitative |
| Mass Spectrometry (Proteomics) | Digestion of proteins into peptides, followed by mass analysis to identify and quantify proteins. | - Provides a global and unbiased view of the proteome. - Can identify off-target effects.[7] - Highly sensitive and quantitative. | - Requires specialized expertise and expensive instrumentation. - Complex data analysis. | Low to Medium | Quantitative |
Experimental Protocols
A detailed and robust protocol is essential for reproducible and reliable results. Below is a standard protocol for the validation of SMARCA2/4 degradation using Western blot.
Western Blot Protocol for SMARCA2/4 Degradation
This protocol outlines the key steps to quantify the reduction in SMARCA2 and SMARCA4 protein levels following treatment with a degrader molecule.
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., SW1573 for SMARCA2/4 expression) in 6-well plates.
-
Allow cells to adhere and grow to an appropriate confluency.
-
Treat cells with various concentrations of the SMARCA2/4 degrader and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 18-24 hours).[7]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[8][9]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific for SMARCA2 or SMARCA4 overnight at 4°C.[8]
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[9]
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin, or HDAC1) to determine the extent of protein degradation.[7][8]
-
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz can help to visualize the experimental workflow and the underlying biological mechanism of PROTAC-mediated degradation.
Caption: A simplified workflow for the Western blot protocol.
Caption: Mechanism of PROTAC-induced SMARCA2/4 degradation.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. selvita.com [selvita.com]
- 5. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Mass Spectrometry Analysis of Proteins Following AHPC PROTAC Treatment
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a promising therapeutic modality for previously "undruggable" targets. Among the various classes of PROTACs, those utilizing the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ligase have gained significant prominence. Verifying the efficacy and specificity of these AHPC-based PROTACs is paramount, and mass spectrometry has emerged as the gold standard for in-depth analysis of protein degradation.
This guide provides an objective comparison of mass spectrometry-based proteomics with alternative methods for analyzing protein dynamics after treatment with AHPC PROTACs, supported by experimental data and detailed protocols.
Unveiling the Proteome: Mass Spectrometry vs. Traditional Methods
While traditional methods like Western blotting provide valuable insights into the degradation of a specific target protein, mass spectrometry offers a comprehensive, unbiased view of the entire proteome. This global perspective is crucial for understanding the full impact of an AHPC PROTAC, including its on-target efficacy, potential off-target effects, and downstream pathway modulations.
Key Advantages of Mass Spectrometry:
-
Comprehensive Profiling: Mass spectrometry can identify and quantify thousands of proteins simultaneously, providing a holistic view of cellular changes in response to PROTAC treatment.[1][2][3]
-
Unbiased Discovery: It allows for the identification of unexpected off-target effects, which is critical for safety and efficacy assessment.[2][4]
-
High Sensitivity and Specificity: Advanced mass spectrometry techniques offer high sensitivity for detecting low-abundance proteins and can distinguish between different protein isoforms and post-translational modifications.
-
Quantitative Accuracy: Methods like Tandem Mass Tag (TMT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) enable precise relative quantification of protein abundance across different treatment conditions.[1][5]
Comparison with Western Blotting:
While Western blotting is a widely used and accessible technique, it has several limitations compared to mass spectrometry for PROTAC analysis. Western blotting is a targeted approach that relies on the availability of specific antibodies and can be semi-quantitative at best.[6][7][8][9] It is also low-throughput and cannot provide the global proteome view necessary for comprehensive off-target analysis.[9]
Quantitative Data Presentation
The efficacy of AHPC PROTACs is typically evaluated by determining the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for representative AHPC-based PROTACs, showcasing the utility of mass spectrometry in these assessments.
Table 1: Degradation Efficiency of VHL-Recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG-based | [10][11] |
| GP262 | PI3K/mTOR | MDA-MB-231 | 42.23–227.4 (PI3K), 45.4 (mTOR) | >90 | Not Specified | [12] |
| Representative BRD4 Degrader | BRD4 | Human cancer cell line | <100 | >90 | (S,R,S)-AHPC-PEG8-acid | [13] |
Table 2: Comparison of Mass Spectrometry and Western Blot for Protein Quantification
| Method | Throughput | Quantitation | Off-Target Analysis | Primary Requirement |
| Mass Spectrometry | High (thousands of proteins) | Absolute or Relative | Comprehensive | Mass Spectrometer |
| Western Blot | Low (one protein per blot) | Semi-quantitative | Limited to known targets | Specific primary antibody |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data in PROTAC research.
Protocol 1: Quantitative Proteomics Analysis of AHPC PROTAC-Treated Cells
This protocol outlines a standard workflow for quantitative proteomics using TMT labeling to assess on- and off-target effects of AHPC PROTACs.[1]
1. Cell Culture and Treatment:
- Culture cells of interest to 70-80% confluency.
- Treat cells with the AHPC PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) and for different time points (e.g., 4, 8, 16, 24 hours).
- Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Digestion:
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
- Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
- Digest proteins into peptides using trypsin.
3. TMT Labeling and Sample Fractionation:
- Label peptides from each condition with a specific TMT reagent.
- Combine the labeled peptide samples and fractionate using basic pH reversed-phase chromatography.
4. LC-MS/MS Analysis:
- Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system.
5. Data Analysis:
- Process the raw data using software such as Proteome Discoverer or MaxQuant.
- Identify and quantify proteins based on the TMT reporter ion intensities.
- Perform statistical analysis to determine significantly regulated proteins.
Protocol 2: Ubiquitination Analysis of Target Proteins
This protocol is designed to confirm that the AHPC PROTAC induces ubiquitination of the target protein, a key step in the degradation process.[13]
1. Cell Treatment and Lysis:
- Treat cells with the AHPC PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
- Lyse cells as described in Protocol 1.
2. Immunoprecipitation:
- Incubate cell lysates with an antibody specific for the target protein to immunoprecipitate the protein and its ubiquitinated forms.
3. Western Blot Analysis:
- Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
- Perform a Western blot using an anti-ubiquitin antibody to detect the presence of polyubiquitinated target protein.
Alternatively, a mass spectrometry-based approach can be employed to identify specific ubiquitination sites on the target protein.[5][14][15] This involves enrichment of ubiquitinated peptides (often using an antibody that recognizes the di-glycine remnant left after tryptic digest) followed by LC-MS/MS analysis.[5][15]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key processes in the analysis of AHPC PROTACs.
Caption: Mechanism of action for an AHPC PROTAC, recruiting the VHL E3 ligase to the protein of interest for ubiquitination and subsequent proteasomal degradation.
Caption: Experimental workflow for quantitative proteomics analysis of AHPC PROTAC-treated cells using mass spectrometry.
Caption: Signaling pathway impacted by an AHPC-based BRD4 PROTAC, leading to the downregulation of c-MYC and inhibition of cancer cell proliferation.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Linker Selection for AHPC-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker connecting the target protein-binding ligand to the E3 ligase recruiter. For PROTACs utilizing the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to engage the von Hippel-Lindau (VHL) E3 ligase, the choice of linker is a key determinant of degradation efficiency, selectivity, and overall pharmacological properties. This guide provides a comparative analysis of different linker types for AHPC-based PROTACs, supported by experimental data and detailed protocols to aid in the rational design of potent and selective protein degraders.
The Pivotal Role of the Linker in PROTAC Function
A PROTAC's linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] The linker's length, composition, and attachment points dictate the geometry of this complex, which in turn affects the efficiency of ubiquitin transfer to the target protein and its subsequent degradation by the proteasome.[1][2][3]
Commonly employed linker motifs in PROTAC design include flexible alkyl chains and polyethylene (B3416737) glycol (PEG) units, as well as more rigid structures.[3][] Alkyl and PEG linkers offer synthetic tractability and allow for systematic variation of length to optimize degradation.[][5] The inclusion of PEG moieties can also enhance the aqueous solubility and cell permeability of the PROTAC molecule.[1][2]
Comparative Analysis of Linker Performance
The selection of an optimal linker is often an empirical process requiring the synthesis and evaluation of a library of compounds.[1][][6] The following tables summarize quantitative data from various studies, illustrating the impact of different linker types on the degradation of specific target proteins by AHPC-based PROTACs. The key performance indicators are the half-maximal degradation concentration (DC50), representing the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).
Table 1: Comparison of Alkyl and PEG Linkers for Bruton's Tyrosine Kinase (BTK) Degradation
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chain | BTK | VHL | 1 - 40 | >95 | [6] |
| PEG Chain | BTK | VHL | 8 | >90 | [6] |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| 12 | ERα | VHL | ~1000 | ~50 | [7] |
| 16 | ERα | VHL | ~100 | >80 | [7] |
| 20 | ERα | VHL | ~500 | ~60 | [7] |
Table 3: Comparison of Different Linkers for Various Target Proteins
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | RIPK2 | VHL | 1.8 | >95 | [8] |
| PEG | SMARCA2 | VHL | 9.8 | 94 | [9] |
| Alkyl | BRD4 | VHL | 23 | >90 | [10] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the mechanism of action for AHPC-based PROTACs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for an AHPC-based PROTAC.
Caption: A generalized experimental workflow for evaluating AHPC-based PROTACs.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of an AHPC-linker conjugate and the evaluation of target protein degradation.
Protocol 1: Synthesis of an AHPC-PEG-Acid Linker
This protocol outlines a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can subsequently be coupled to a target-binding ligand.[1]
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a Boc-protected carboxylic acid
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
-
Deprotection of the carboxylic acid:
-
Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.
-
Confirm the product identity and purity by NMR and LC-MS.[1]
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol describes a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The rational design of the linker is a critical step in the development of effective AHPC-based PROTACs. The length, flexibility, and chemical nature of the linker significantly influence the formation of a productive ternary complex, which is essential for efficient protein degradation.[3][5] While flexible linkers like alkyl chains and PEG are widely used, the exploration of more rigid or functionalized linkers may lead to PROTACs with improved potency and selectivity.[3] The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel AHPC-based PROTACs, facilitating the optimization of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23 - American Chemical Society [acs.digitellinc.com]
In Vivo Efficacy of (S,R,S)-AHPC-Derived PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins. Among the various classes of PROTACs, those derived from the (S,R,S)-AHPC scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase have shown significant promise in preclinical in vivo models. This guide provides a comparative analysis of the in vivo efficacy of these VHL-recruiting PROTACs, with a focus on experimental data and methodologies to inform researchers and drug development professionals.
While many clinically advanced PROTACs, such as the androgen receptor (AR) degrader Bavdegalutamide (ARV-110) and the estrogen receptor (ER) degrader Vepdegestrant (ARV-471), utilize the Cereblon (CRBN) E3 ligase, the (S,R,S)-AHPC-VHL platform represents a distinct and potent approach to targeted protein degradation. This guide will delve into specific examples of (S,R,S)-AHPC-VHL PROTACs with demonstrated in vivo activity.
Comparative Efficacy Data
The following tables summarize the in vivo performance of representative (S,R,S)-AHPC-derived, VHL-recruiting PROTACs against their respective targets and compares them with alternative therapeutic agents.
Table 1: In Vivo Efficacy of a VHL-Based p38α PROTAC (NR-11c)
| Compound/Treatment | Target | Cancer Model | Dosing Regimen | Key Efficacy Readout | Reference |
| NR-11c (VHL-based PROTAC) | p38α | Mammary Tumor Xenograft | Local administration | Significant p38α degradation in tumors | [1][2] |
| Vehicle Control | p38α | Mammary Tumor Xenograft | Local administration | No significant change in p38α levels | [1][2] |
Note: While systemic administration of NR-11c led to p38α degradation primarily in the liver, local administration demonstrated efficacy directly within the tumor microenvironment.[1][2]
Table 2: In Vivo Efficacy of a VHL-Based SMARCA2 Degrader (ACBI2)
| Compound/Treatment | Target | Cancer Model | Dosing Regimen | Key Efficacy Readout | Reference |
| ACBI2 (VHL-based PROTAC) | SMARCA2 | SMARCA4-deficient Cancer Model | Oral administration | Selective degradation of SMARCA2 and in vivo efficacy | [3][4][5] |
| Vehicle Control | SMARCA2 | SMARCA4-deficient Cancer Model | Oral administration | Uninhibited tumor growth | [3][4][5] |
Note: ACBI2 is a significant example of an orally bioavailable VHL-recruiting PROTAC, demonstrating the feasibility of this class of degraders for systemic administration.[3]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Xenograft Mouse Model for Efficacy Studies
A common method to assess the in vivo efficacy of PROTACs is through the use of xenograft mouse models.
-
Cell Line Implantation:
-
Cancer cells (e.g., human breast cancer lines for p38α studies or SMARCA4-deficient lines for SMARCA2 studies) are cultured and harvested.
-
A specific number of cells (typically 1 x 10⁶ to 5 x 10⁶) suspended in a suitable medium (e.g., a mixture of serum-free media and Matrigel) are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or NOD-SCID mice).
-
-
Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and the volume is calculated using the formula: (Length x Width²)/2.
-
-
PROTAC Administration:
-
The PROTAC is formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, or local injection).
-
Animals are randomized into treatment and vehicle control groups.
-
The PROTAC is administered according to the specified dosing regimen (e.g., daily, twice daily).
-
-
Efficacy and Toxicity Assessment:
-
Tumor growth inhibition is the primary efficacy endpoint.
-
Animal body weight is monitored regularly as a general indicator of toxicity.
-
At the end of the study, tumors and major organs may be harvested for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation) and histological analysis to assess for any treatment-related toxicities.
-
Pharmacodynamic Analysis
To confirm the mechanism of action of the PROTAC in vivo, pharmacodynamic studies are essential.
-
Tissue Collection: At specified time points after PROTAC administration, tumors and other relevant tissues are collected from a subset of animals.
-
Protein Extraction: Proteins are extracted from the collected tissues.
-
Western Blotting: The levels of the target protein and relevant downstream signaling molecules are assessed by Western blot to confirm degradation and pathway modulation.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological pathways and experimental processes.
Mechanism of Action of an (S,R,S)-AHPC-VHL PROTAC.
Experimental Workflow for In Vivo Xenograft Studies.
p38 MAPK Signaling Pathway and the Point of Intervention by a p38α PROTAC.
Conclusion
PROTACs utilizing the (S,R,S)-AHPC scaffold to recruit the VHL E3 ligase represent a promising class of targeted protein degraders with demonstrated in vivo efficacy. The examples of a p38α-targeting PROTAC (NR-11c) and a SMARCA2-targeting PROTAC (ACBI2) highlight the potential of this platform to achieve significant target degradation in preclinical tumor models, with ACBI2 showcasing the feasibility of oral bioavailability. As research in this area continues, the development of more (S,R,S)-AHPC-VHL PROTACs with favorable in vivo properties is anticipated, offering new therapeutic opportunities for a range of diseases. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing this innovative therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [diposit.ub.edu]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of VHL and CRBN-Based PROTACs: A Guide for Researchers
A deep dive into the two most utilized E3 ligases for Proteolysis Targeting Chimeras (PROTACs), this guide offers a comprehensive comparison of Von Hippel-Lindau (VHL) and Cereblon (CRBN)-based degraders. We present a synthesis of experimental data, detailed protocols for key assays, and visual aids to empower researchers in the strategic design and development of next-generation targeted protein degraders.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. These heterobifunctional molecules act by recruiting an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase is a critical design parameter that significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While over 600 E3 ligases exist in the human proteome, the vast majority of PROTACs in development leverage either the Von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[1]
This guide provides an objective, data-driven comparison of VHL and CRBN-based PROTACs to aid researchers in making informed decisions for their drug discovery programs.
Key Performance Metrics: A Quantitative Comparison
The decision between developing a VHL or CRBN-based PROTAC is multifaceted and often target-dependent. While one ligase may offer superior degradation for a particular protein, the other might provide advantages in terms of physicochemical properties or tissue distribution. The following table summarizes key quantitative data from head-to-head or comparative studies of VHL and CRBN-based PROTACs targeting various proteins.
| Target Protein | PROTAC Type | Cell Line | DC50 (nM) | Dmax (%) | Key Findings & Reference |
| KRAS G12D | VHL-based | Multiple | Potent (nM range reported) | High | VHL-recruiting PROTACs are generally more efficient at degrading KRAS mutants.[2] |
| CRBN-based | Multiple | Less effective | Lower | Development of effective CRBN-based degraders for KRAS G12D has been more challenging.[2] | |
| EGFR | VHL-based (MS39) | HCC827 | More potent | High | Gefitinib-based VHL-recruiting PROTAC demonstrated more potent degradation of EGFR mutants.[3] |
| CRBN-based | HCC827 | Less potent | High | CRBN-based degraders can achieve excellent potency and in vivo efficacy.[3] | |
| BTK | VHL-based (SJF678) | N/A | Weaker degradation | N/A | CRBN-recruited BTK PROTACs showed significantly better degradation efficiency.[4] |
| CRBN-based (MT-802) | N/A | 14.6 (WT), 14.9 (C481S) | High | MT-802 induced efficient degradation of both wild-type and mutant BTK.[4] | |
| BRD4 | VHL-based (MZ1) | N/A | N/A | N/A | The choice of ligase can alter the degradation profile of PROTACs.[5] |
| CRBN-based (dBET1) | N/A | N/A | N/A | Potency can be affected by linker length in a ligase-dependent manner.[5] | |
| p38α | VHL-based (NR-11c) | Osteosarcoma cell lines | Potent (nM range) | High | VHL-based PROTACs induced p38α degradation in a wider range of cell lines compared to CRBN-based counterparts.[6] |
| CRBN-based (NR-7h) | Osteosarcoma cell lines | Poorly induced degradation | Low |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC efficacy.[7][8] A direct head-to-head comparison of VHL and CRBN-based PROTACs in the same study is not always available; therefore, the data presented is compiled from different studies and should be interpreted with this consideration.[2]
Deciphering the Differences: VHL vs. CRBN
The choice between VHL and CRBN extends beyond simple degradation efficiency. Several intrinsic properties of these E3 ligases and their respective ligands contribute to the overall performance of the resulting PROTAC.
VHL (Von Hippel-Lindau):
-
Ligands: VHL ligands are typically larger and more peptidic, which can present challenges for cell permeability and oral bioavailability.[3] They recognize a hydroxyproline (B1673980) pharmacophore.[]
-
Ternary Complex: Tends to form more rigid and stable ternary complexes.[]
-
Selectivity: The more buried binding pocket of VHL ligands often leads to better selectivity.[]
-
Expression: VHL is expressed in both the cytoplasm and the nucleus.[3] However, its expression can be low in certain solid tumors and is regulated by oxygen levels, with hypoxic conditions leading to downregulation.[]
-
Off-Target Effects: Generally considered to have a smaller promiscuity window, leading to fewer off-target effects.[]
CRBN (Cereblon):
-
Ligands: CRBN-based PROTACs utilize smaller, more "drug-like" ligands, such as derivatives of thalidomide, which can result in better overall physicochemical properties and oral bioavailability.[3][]
-
Ternary Complex: CRBN forms complexes with faster turnover rates, which may be advantageous for rapid protein degradation.[] The binding surface is considered more "soft and compliant."[]
-
Selectivity: The broad substrate promiscuity of CRBN can lead to the degradation of off-target proteins, particularly zinc-finger transcription factors, which can cause immunological side effects.[][]
-
Expression: CRBN is ubiquitously expressed in various tissues, including hematopoietic, neural, and epithelial tissues.[] It is primarily located in the nucleus but can shuttle to the cytoplasm.[3][]
-
Clinical Experience: A majority of the PROTACs that have entered clinical trials are based on CRBN ligands.[4][]
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing VHL and CRBN-based PROTACs.
Caption: PROTACs recruit either VHL or CRBN to a target protein, forming a ternary complex that leads to ubiquitination and degradation.
References
- 1. Targeted protein degradation bypassing cereblon and von Hippel-Lindau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
Confirming Target Engagement of (S,R,S)-AHPC-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of targeting proteins for degradation. Among the various E3 ligase recruiters, the (S,R,S)-AHPC scaffold, which binds to the von Hippel-Lindau (VHL) E3 ligase, has gained significant traction. Confirming that an (S,R,S)-AHPC-based PROTAC effectively engages its intended target is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key experimental methods to validate target engagement, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a comparative overview of the performance of (S,R,S)-AHPC-based PROTACs against other PROTAC classes and non-covalent inhibitors.
Table 1: Comparison of a VHL-Recruiting PROTAC with a Non-Covalent Inhibitor for Bruton's Tyrosine Kinase (BTK)
| Compound | Type | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| NC-1 | Non-covalent PROTAC | BTK | VHL | 2.2 | 97 | Mino |
| Ibrutinib | Covalent Inhibitor | BTK | N/A | N/A (IC50) | N/A | Various |
This table illustrates the potent degradation activity of a VHL-based PROTAC compared to a traditional inhibitor, which only blocks the target's function.
Table 2: Performance of Representative (S,R,S)-AHPC-Based PROTACs Targeting Different Proteins
| PROTAC | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 7 | HDAC1 / HDAC3 | VHL | 910 / 640 | >50 | HCT116 |
| Compound 9 | HDAC1 / HDAC3 | VHL | 550 / 530 | >50 | HCT116 |
| ARV-771 | BRD4 | VHL | <10 | >90 | Jurkat |
This table showcases the application of (S,R,S)-AHPC-based PROTACs against various targets, with data derived from quantitative Western blotting.[1]
Comparison of Key Methodologies for Confirming Target Engagement
Several techniques can be employed to confirm the target engagement of (S,R,S)-AHPC-based PROTACs. Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the type of information it provides.
Table 3: Comparison of Target Engagement Confirmation Methods
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Immunodetection of target protein levels in cell lysates. | Widely accessible, relatively low cost, provides direct evidence of protein degradation.[2] | Low throughput, semi-quantitative, requires specific antibodies, can be time-consuming and labor-intensive.[2][3] |
| Quantitative Proteomics (MS-based) | Mass spectrometry-based quantification of the entire proteome to assess on- and off-target effects. | Unbiased, global view of protein level changes, highly sensitive and quantitative, does not require specific antibodies.[4] | High cost, complex data analysis, requires specialized instrumentation and expertise.[5] |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer (BRET) to measure protein proximity in live cells. | Real-time, quantitative measurement of ternary complex formation in live cells, high throughput.[6][7][8] | Requires genetic modification of cells to express tagged proteins, potential for artifacts from overexpression.[9] |
| HiBiT Lytic Detection Assay | Complementation assay to quantify the amount of a HiBiT-tagged target protein. | Highly sensitive and quantitative, high throughput, does not require antibodies.[3][10] | Requires CRISPR/Cas9-mediated tagging of the endogenous protein. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. | Label-free, can be performed in live cells or cell lysates.[9] | Not all ligand binding events result in a significant thermal shift, lower throughput compared to BRET assays.[9][11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.
Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with an (S,R,S)-AHPC-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
(S,R,S)-AHPC-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or DMSO for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Quantitative Proteomics for On- and Off-Target Analysis
This protocol provides a general workflow for tandem mass tag (TMT)-based quantitative proteomics to assess the global effects of a PROTAC.
Materials:
-
Cultured cells
-
(S,R,S)-AHPC-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
DTT and iodoacetamide
-
Trypsin
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC or DMSO.
-
Protein Extraction and Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides with trypsin.[4]
-
TMT Labeling: Label the peptide digests from each condition with a specific TMT isobaric tag.[4]
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using HPLC.[4]
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.[4]
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify peptides and proteins.[4]
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.[4][12]
-
Calculate the percentage of protein degradation relative to the DMSO control to determine on-target efficacy and identify any off-target degradation.
-
NanoBRET™ Assay for Ternary Complex Formation
This protocol describes how to monitor the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-tagged target protein and HaloTag-tagged VHL
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
(S,R,S)-AHPC-based PROTAC
-
Luminometer with BRET-compatible filters
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc-target protein and HaloTag-VHL expression vectors.
-
Cell Plating: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the cells and incubate.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to each well.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to confirming the target engagement of (S,R,S)-AHPC-based PROTACs.
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
Caption: General experimental workflow for confirming target engagement.
Caption: Effect of an (S,R,S)-AHPC-based PROTAC on the KRAS signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencing.com [sciencing.com]
- 3. selvita.com [selvita.com]
- 4. benchchem.com [benchchem.com]
- 5. Advantages and Disadvantages of Far-Western Blot in Protein-Protein Interaction Studies | MtoZ Biolabs [mtoz-biolabs.com]
- 6. biorxiv.org [biorxiv.org]
- 7. selvita.com [selvita.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chapter 8 Quantitative proteomics data analysis | Omics Data Analysis [uclouvain-cbio.github.io]
A Comparative Guide to Orthogonal Methods for Validating Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), which encompasses modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, robust and multifaceted validation of protein degradation is paramount.[1][2] Relying on a single analytical method is insufficient to fully characterize the efficacy, selectivity, and mechanism of action of a potential therapeutic agent.[1] This guide provides a comprehensive comparison of key orthogonal methods for validating protein degradation, complete with experimental protocols, quantitative data summaries, and visual workflows to aid researchers, scientists, and drug development professionals in designing and interpreting their experiments.
The core principle of many targeted protein degraders is the formation of a ternary complex between the target protein (Protein of Interest or POI), the degrader molecule, and an E3 ubiquitin ligase.[1][3] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] Validating this sequence of events requires a suite of independent methods that interrogate different stages of this pathway.
Quantitative Comparison of Orthogonal Validation Methods
The efficacy of a protein degrader is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes key quantitative parameters for commonly used orthogonal methods.
| Method | Key Parameters | Typical Values for Potent Degraders | Advantages | Limitations |
| Immunoblotting (Western Blot) | DC50, Dmax | DC50: 1-100 nM, Dmax: >80% | Widely accessible, provides visual confirmation of protein size, semi-quantitative.[4] | Lower throughput, semi-quantitative nature can have variability.[4][5] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | DC50, Dmax | DC50: 1-100 nM, Dmax: >80% | High throughput, more quantitative than Western Blot, greater sensitivity.[6][7] | Can be susceptible to antibody cross-reactivity, does not provide information on protein size.[8] |
| Mass Spectrometry (Proteomics) | % Degradation, Fold Change | >80% degradation | Unbiased, global proteome coverage, can identify off-target effects, highly quantitative.[9][10] | Lower throughput, requires specialized equipment and expertise, data analysis can be complex.[11][12] |
| Flow Cytometry | % of Positive Cells, Mean Fluorescence Intensity (MFI) | Significant decrease in MFI | High throughput, single-cell analysis, can distinguish between cell populations.[1][5] | Indirect measurement of protein levels, requires cell-surface or intracellular staining protocols.[1] |
| Reporter Assays (e.g., HiBiT/NanoBRET) | DC50, Dmax, Kinetic Parameters | DC50: 1-100 nM, Dmax: >80% | Real-time kinetics in live cells, high throughput, highly sensitive.[2] | Requires genetic engineering of cell lines, potential for artifacts from the reporter tag. |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Visual reduction in fluorescence | Qualitative to semi-quantitative | Provides spatial information within the cell/tissue, visual confirmation of degradation.[1][5] | Generally not high-throughput, quantification can be challenging.[5] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental processes is crucial for a comprehensive understanding. The following diagrams illustrate the targeted protein degradation pathway and a general workflow for its validation.
Caption: Targeted protein degradation via a degrader molecule.
Caption: General workflow for orthogonal validation of protein degradation.
Detailed Experimental Protocols
Reproducible and reliable results are contingent on detailed and consistent methodologies.[1] Below are protocols for key orthogonal validation methods.
Immunoblotting (Western Blot)
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[1][13]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of the degrader molecule for a specified time course. Include a vehicle control (e.g., DMSO).[4][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method.[3][14]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and denature by heating at 95-100°C for 5 minutes.[3][14]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel until the dye front reaches the bottom.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe with a loading control primary antibody (e.g., GAPDH, β-actin).[14] Wash the membrane with TBST.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Quantification: Use densitometry to quantify the protein bands, normalizing the POI band intensity to the loading control.[14]
Mass Spectrometry-Based Proteomics
Principle: This unbiased approach identifies and quantifies thousands of proteins in a sample, allowing for the precise measurement of changes in the abundance of the target protein and potential off-target effects.[9][10]
Protocol:
-
Sample Preparation: Treat cells with the degrader or vehicle control. Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[14]
-
Peptide Labeling (Optional but Recommended for Quantification): Label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Liquid Chromatography (LC): Separate the labeled peptides by liquid chromatography.[1]
-
Mass Spectrometry (MS): Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantify their relative abundance across the different samples.[1][9]
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following degrader treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This plate-based assay uses antibodies to capture and detect a specific protein in a sample, with the signal being generated by an enzyme-linked antibody.[17]
Protocol:
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific for the POI. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add cell lysates (prepared similarly to Western blotting) at various dilutions to the wells. Include a standard curve with known concentrations of the recombinant POI. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a detection antibody that binds to a different epitope on the POI. This antibody is typically biotinylated. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Quantification: Calculate the concentration of the POI in the samples based on the standard curve.
HiBiT/NanoBRET Reporter Assay
Principle: This live-cell assay utilizes a small peptide tag (HiBiT) engineered onto the target protein. In the presence of a larger, complementary subunit (LgBiT), a bright luminescent signal is produced by the reconstituted NanoLuc luciferase. Degradation of the HiBiT-tagged protein results in a loss of luminescence.
Protocol:
-
Cell Line Generation: Engineer a cell line to express the POI endogenously tagged with the HiBiT peptide.
-
Cell Plating: Seed the engineered cells into a white, opaque 96- or 384-well assay plate.[2]
-
Degrader Treatment: Add the degrader at various concentrations to the wells.[2]
-
Lysis and Detection: At the desired time points, add a lytic reagent containing the LgBiT protein and the Nano-Glo substrate.
-
Luminescence Reading: Measure the luminescent signal using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged POI.
By employing a combination of these orthogonal methods, researchers can confidently validate on-target protein degradation, understand the mechanism of action, and identify potential off-target effects, thereby building a robust data package for their drug discovery and development programs.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 10. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degraders | Bruker [bruker.com]
- 12. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Western blot - Wikipedia [en.wikipedia.org]
- 17. Protein assay ELISA [qiagen.com]
A Comparative Guide to Cellular Thermal Shift Assays for AHPC-PROTAC Target Binding
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, confirming the direct engagement of a Proteolysis Targeting Chimera (PROTAC) with its intended target protein within the cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free method to verify such interactions. This guide provides an objective comparison of CETSA with alternative technologies for assessing the target binding of (S,R,S)-AHPC-based PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate assay for your research needs.
Comparison of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the specific research question, the properties of the target protein and PROTAC, and the available instrumentation. Below is a summary of key quantitative parameters for CETSA and its alternatives.
| Assay | Principle | Throughput | Quantitative Output | Key Advantages | Key Disadvantages |
| CETSA | Ligand binding alters the thermal stability of the target protein. | Low to high (with automation) | ΔTm, EC50 | Label-free, applicable to endogenous proteins in live cells or lysates.[1][2] | Not all protein-ligand interactions result in a significant thermal shift; requires specific antibodies for Western blot detection. |
| NanoBRET™/HiBiT | Bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer is competed by the PROTAC. | High | IC50, Kd | Highly sensitive and quantitative, real-time measurements in live cells.[1][3] | Requires genetic modification of the target protein and a specific fluorescent tracer.[1] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte (PROTAC and target) to a ligand (E3 ligase) immobilized on a sensor chip. | Medium | KD, kon, koff | Real-time kinetic and affinity data for binary and ternary complexes.[4] | In vitro assay requiring purified proteins; can be complex to optimize. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand (PROTAC) to a macromolecule (target protein or E3 ligase). | Low | KD, ΔH, ΔS, n | Provides a complete thermodynamic profile of the binding interaction. | Requires large amounts of purified protein and is low-throughput. |
| Mass Spectrometry (MS)-based Proteomics | Quantifies the abundance of the target protein after various treatments (e.g., thermal challenge in CETSA-MS). | High (with automation) | Relative protein abundance, ΔTm | Unbiased, proteome-wide analysis of target engagement and off-target effects.[5][6] | Requires sophisticated instrumentation and complex data analysis. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are representative protocols for CETSA and other key techniques.
Cellular Thermal Shift Assay (CETSA) Protocol for AHPC-PROTAC Target Engagement
This protocol outlines the general steps for a Western blot-based CETSA to determine the target engagement of an AHPC-PROTAC.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of the AHPC-PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Heating Step:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[8]
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[7]
-
-
Protein Quantification and Western Blotting:
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for the target protein and a suitable secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the intensity of the unheated control.
-
Plot the normalized intensity against the temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) in the presence of the PROTAC indicates target engagement.
-
NanoBRET™ Target Engagement Assay Protocol
This protocol provides a general workflow for a NanoBRET™ assay to measure PROTAC target engagement in live cells.
-
Cell Preparation:
-
Co-transfect cells with a NanoLuc® fusion vector of the target protein and a HaloTag®-E3 ligase fusion vector.
-
Plate the cells in a white, 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for 2 hours at 37°C.
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Data Acquisition and Analysis:
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
This protocol outlines the steps to analyze the formation of the Target-PROTAC-E3 Ligase ternary complex using SPR.
-
Chip Preparation:
-
Immobilize the VHL E3 ligase complex onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject the AHPC-PROTAC at various concentrations over the chip surface to determine the binding affinity and kinetics to the E3 ligase.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine the binary binding parameters to the target.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the target protein at various concentrations over the E3 ligase-immobilized surface.
-
The increase in response compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD) for both binary and ternary interactions.
-
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental procedures.
Caption: AHPC-PROTAC Mechanism of Action.
Caption: CETSA Experimental Workflow.
Caption: Comparison of Target Engagement Assays.
References
- 1. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. pelagobio.com [pelagobio.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Quantitative Proteomics: A Comparative Guide to Assessing the Selectivity of AHPC-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Among the various classes of PROTACs, those based on the (S,R,S)-α-hydroxy-γ-aminobutyric acid-phenylalanine-proline-N-caproic acid (AHPC) scaffold for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase are of significant interest. A critical aspect of developing safe and effective AHPC-based degraders is the rigorous assessment of their selectivity. This guide provides a comparative overview of key quantitative proteomics techniques used to profile the on-target and off-target effects of these molecules, complete with representative data, detailed experimental protocols, and workflow visualizations.
Comparing Quantitative Proteomics Strategies for Selectivity Profiling
Mass spectrometry-based quantitative proteomics stands as the gold standard for the unbiased and comprehensive assessment of a degrader's impact on the entire proteome.[1] Three prominent techniques are widely employed: Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Label-Free Quantification (LFQ). The choice of method depends on experimental goals, sample availability, and desired throughput.
| Technique | Principle | Advantages | Limitations |
| Tandem Mass Tag (TMT) | Chemical labeling of peptides with isobaric tags, allowing for multiplexed analysis of up to 18 samples simultaneously.[2] | High throughput, reduced experimental variability due to sample pooling, and excellent precision. | Can be costly, potential for ratio compression, and requires careful experimental design to avoid batch effects. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic incorporation of "heavy" and "light" stable isotope-labeled amino acids into proteins in living cells.[3] | High accuracy as samples are mixed early in the workflow, and it is well-suited for studying protein turnover.[3] | Limited to cell lines that can be metabolically labeled, lower throughput compared to TMT, and can be expensive. |
| Label-Free Quantification (LFQ) | Direct comparison of peptide signal intensities or spectral counts across different samples without the use of isotopic labels.[4] | Cost-effective, simple sample preparation, and no limit to the number of samples that can be compared.[4] | Can be less precise than labeling methods, more susceptible to run-to-run variation, and may have more missing data points. |
Data Presentation: On-Target and Off-Target Degradation
Clear and concise presentation of quantitative proteomics data is crucial for interpreting the selectivity of an AHPC-based degrader. The following tables provide examples of how to summarize on-target potency and off-target effects.
Table 1: On-Target Degradation Efficiency of an AHPC-Based Degrader
This table illustrates the dose-dependent degradation of a target protein of interest (POI) by a hypothetical AHPC-based degrader.
| Concentration | Average % Degradation of POI | Standard Deviation |
| 1 µM | 92% | 3.5% |
| 100 nM | 85% | 4.2% |
| 10 nM | 68% | 5.1% |
| 1 nM | 35% | 6.3% |
| Vehicle Control | 0% | 2.8% |
Table 2: Off-Target Profile of an AHPC-Based Degrader at 100 nM (24h Treatment)
This table summarizes potential off-target proteins identified through global proteomics. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.[5]
| Protein | Gene Name | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Potential Off-Target? |
| Protein of Interest | POI | -3.85 | < 0.001 | No (On-Target) |
| Off-Target Candidate 1 | OT1 | -2.54 | < 0.01 | Yes |
| Off-Target Candidate 2 | OT2 | -1.98 | < 0.05 | Yes |
| Housekeeping Protein | HKP1 | 0.05 | > 0.05 | No |
Visualizing the Mechanism and Workflows
Diagrams are invaluable for illustrating the complex biological processes and experimental procedures involved in assessing degrader selectivity.
Mechanism of action for an AHPC-based PROTAC degrader.
General experimental workflow for quantitative proteomics.
Impact of a kinase degrader on a signaling pathway.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results. Below are outlines for the three major quantitative proteomics workflows.
Tandem Mass Tag (TMT) Proteomics Protocol
This protocol details the key steps for a TMT-based experiment to assess the selectivity of an AHPC-based degrader.
-
Cell Culture and Treatment:
-
Culture human cell lines that endogenously express the protein of interest and VHL.
-
Treat cells with the AHPC-based degrader at various concentrations and time points. Include vehicle-treated controls and a negative control (e.g., a structurally related but inactive compound).
-
-
Protein Extraction and Digestion:
-
Lyse the cells in a urea-based buffer (e.g., 8 M urea (B33335) in 100 mM TEAB) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
TMT Labeling and Sample Pooling:
-
Desalt the peptide samples using C18 solid-phase extraction.
-
Label the peptides from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.[6]
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples in a 1:1 ratio into a single tube.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze the peptide fractions by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap instrument).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.
-
Identify and quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated following degrader treatment.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol
This protocol outlines the workflow for a SILAC experiment to evaluate degrader selectivity.
-
Cell Culture and Labeling:
-
Culture cells for at least five passages in SILAC medium containing either "light" (e.g., ¹²C₆-lysine and ¹²C₆-arginine) or "heavy" (e.g., ¹³C₆-lysine and ¹³C₆-arginine) amino acids to ensure complete incorporation.[7]
-
-
Experimental Treatment:
-
Treat the "heavy" labeled cells with the AHPC-based degrader and the "light" labeled cells with a vehicle control.
-
-
Sample Preparation and Mixing:
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion and LC-MS/MS Analysis:
-
Digest the mixed protein sample into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Process the data using software capable of SILAC analysis (e.g., MaxQuant).
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.
-
Identify proteins with significantly altered heavy/light ratios as potential targets or off-targets of the degrader.
-
Label-Free Quantification (LFQ) Proteomics Protocol
This protocol provides a general workflow for an LFQ experiment.
-
Sample Preparation:
-
Culture and treat cells as described in the TMT protocol.
-
Lyse cells, extract proteins, and digest them into peptides. Each sample is processed individually.
-
-
LC-MS/MS Analysis:
-
Analyze each peptide sample separately by LC-MS/MS. It is crucial to use a highly reproducible chromatography setup to minimize retention time shifts between runs.
-
-
Data Analysis:
-
Process the raw data using software that can perform LFQ analysis (e.g., MaxQuant, Spectronaut).
-
The software will align the chromatograms from all runs and compare the area under the curve for each peptide ion across the different samples.[8]
-
Normalize the data and perform statistical analysis to determine the relative abundance of each protein and identify significant changes upon degrader treatment.
-
By employing these rigorous quantitative proteomics strategies, researchers can build a comprehensive selectivity profile for novel AHPC-based degraders, a critical step in their preclinical evaluation and a key determinant of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 3. SILAC Service For Evaluating Protein Degrader Efficacy - Creative Proteomics [creative-proteomics.com]
- 4. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to E3 Ligase Linkers: Benchmarking (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. A critical determinant of a PROTAC's efficacy is the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of E3 ligase linkers, with a special focus on the structural characteristics of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin , benchmarking it against other commonly employed linker classes.
The (S,R,S)-AHPC component of this molecule is a derivative of VH032, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The linker itself is characterized by a cyclohexene (B86901) moiety, suggesting a degree of rigidity, and a boronate pinacol (B44631) ester (Bpin) group, which likely serves as a versatile synthetic handle for further chemical elaboration. Due to the limited availability of direct experimental data for this specific linker in the public domain, this guide will focus on a comparative analysis of linker classes with similar structural features.
The Crucial Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a passive spacer; it plays a pivotal role in several key aspects of the molecule's function:
-
Ternary Complex Formation and Stability: The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[4][5][6]
-
Physicochemical Properties: The linker significantly influences the PROTAC's solubility, permeability, and metabolic stability.[][8] For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance hydrophilicity and solubility, while more hydrophobic alkyl linkers may improve cell penetration.[5][9]
-
Selectivity and Potency: The linker's structure can impact the selectivity of the PROTAC for its intended target and influence its degradation potency, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5][10]
The general mechanism of PROTAC action is depicted in the signaling pathway diagram below.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Comparative Analysis of Linker Classes
The performance of a PROTAC is intimately linked to the characteristics of its linker. Here, we compare different linker classes to provide a framework for understanding the potential properties of a linker like that in this compound.
| Linker Class | Representative Structure | Key Characteristics | Impact on PROTAC Performance | Representative DC50 Range (Target: BRD4, E3: VHL) |
| Flexible Alkyl/Ether | Straight-chain alkanes, PEG chains | High conformational flexibility, can improve solubility (PEG). | Can adapt to various ternary complex geometries but may have an entropic penalty upon binding. PEG linkers enhance solubility.[4][] | 1-55 nM[12][13] |
| Rigid Cyclic | Piperidine, Piperazine, Cyclohexane | Reduced number of rotatable bonds, pre-organizes the PROTAC conformation. | Can enhance binding affinity and selectivity by reducing the entropic penalty. May improve cell permeability.[14][15] | Data for direct comparison is sparse, but rigidity is a key optimization parameter. |
| Hydrophobic | Long alkyl chains | Increased lipophilicity. | Can improve cell permeability but may decrease aqueous solubility and lead to non-specific binding.[][9] | Highly variable depending on the overall molecule. |
| Hydrophilic | PEG chains, ethers | Increased polarity and water solubility. | Improves solubility and can reduce non-specific binding, but may decrease cell permeability if excessively polar.[5][14] | 15-55 nM[12] |
Given its cyclohexene component, the linker of This compound falls into the category of rigid cyclic linkers. The introduction of such a rigid element can be advantageous for optimizing the geometry of the ternary complex. However, the overall performance will also depend on the linker's length and the nature of the warhead it is attached to. The Bpin group is a versatile functional group for chemical synthesis, allowing for the facile introduction of various aryl or vinyl groups via Suzuki coupling, thus enabling the rapid generation of a library of PROTACs with diverse linker modifications.
Experimental Protocols for Linker Evaluation
To empirically determine the optimal linker for a given target and E3 ligase, a series of well-defined experiments are necessary. The following are key assays for benchmarking PROTAC performance.
Ternary Complex Formation Assay
This assay is crucial for confirming that the PROTAC can effectively bridge the target protein and the E3 ligase.
Caption: A typical workflow for assessing ternary complex formation.
Protocol:
-
Reagents: Purified recombinant target protein and E3 ligase complex (e.g., VHL-ElonginB-ElonginC). A fluorescently labeled tracer ligand for either the target or E3 ligase may be required for certain detection methods.
-
Assay Setup: In a suitable microplate, combine the target protein, E3 ligase complex, and serially diluted PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.
-
Detection: Measure the formation of the ternary complex using a suitable biophysical method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).
-
Data Analysis: Analyze the data to determine the concentration of PROTAC required to induce half-maximal ternary complex formation (TC50) and the maximum signal, which are indicators of the efficiency and stability of the complex.
In Vitro Ubiquitination Assay
This assay confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, ubiquitin, ATP, and the purified target protein in an appropriate reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the target protein to visualize the appearance of higher molecular weight bands corresponding to ubiquitinated protein.
Cellular Protein Degradation Assay
This is the definitive assay to measure the ability of a PROTAC to induce the degradation of the target protein in a cellular context.
Caption: A standard workflow for determining PROTAC-mediated protein degradation.
Protocol:
-
Cell Culture: Plate cells expressing the target protein in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for the subsequent analysis.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[16]
Conclusion
The linker is a critical component in the design of effective PROTACs, influencing everything from ternary complex formation to the overall pharmacokinetic properties of the molecule. While direct comparative data for this compound is not extensively available, its structural features—a VHL ligand coupled to a rigid cyclohexene-containing linker with a versatile synthetic handle—suggest a rational design approach aimed at optimizing ternary complex geometry and enabling further chemical diversification. The ultimate performance of any PROTAC, however, must be determined empirically through rigorous experimental evaluation as outlined in this guide. Researchers are encouraged to synthesize and test a variety of linkers, varying in length, rigidity, and hydrophilicity, to identify the optimal degrader for their specific target of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chempep.com [chempep.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of VHL-Based PROTACs
For researchers, scientists, and drug development professionals, ensuring the selective degradation of a target protein is a critical hurdle in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the cross-reactivity of PROTACs based on the (S,R,S)-AHPC ligand, a common recruiter of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We delve into the experimental data that underpins our understanding of their selectivity and outline the methodologies essential for these assessments.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] A typical VHL-based PROTAC consists of a ligand that binds to the target protein, a linker, and a ligand, such as (S,R,S)-AHPC or its derivatives, that recruits the VHL E3 ligase.[2] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target and its subsequent degradation by the proteasome.[3] However, the potential for off-target degradation, where the PROTAC induces the degradation of proteins other than the intended target, remains a significant concern.
Understanding the Origins of Cross-Reactivity
Off-target effects in VHL-based PROTACs can stem from several factors:
-
Promiscuous Warhead Binding: The ligand targeting the protein of interest may have an affinity for other proteins with similar binding domains.[4]
-
E3 Ligase-Mediated Off-Targets: The VHL ligand itself could potentially mediate interactions with unintended proteins.[4]
-
High PROTAC Concentrations: Excessive concentrations can lead to non-specific interactions and the degradation of proteins other than the intended target.[4]
-
Cellular Context: The relative expression levels of the target protein, VHL, and off-target proteins in a specific cell line can influence the selectivity of the PROTAC.[4]
Visualizing the PROTAC Mechanism and Assessment Workflow
To better understand the process, the following diagrams illustrate the general mechanism of a VHL-based PROTAC and the typical experimental workflow for assessing its cross-reactivity.
Quantitative Analysis of Cross-Reactivity: A Case Study
To illustrate the assessment of cross-reactivity, we present data from a study on a VHL-based PROTAC, NR-11c, designed to degrade p38α, a mitogen-activated protein kinase (MAPK).[5][6] The selectivity of NR-11c was evaluated against other p38 MAPK family members and other MAPKs.
Table 1: Degradation Profile of p38α-Targeting PROTACs
| Compound | Target | Cell Line | Concentration | Treatment Time | % Degradation of p38α | % Degradation of p38β |
| NR-11c | p38α | MDA-MB-231 | 1 µM | 24 h | Significant | Not Degraded |
| T47D | 1 µM | 24 h | Significant | Not Degraded | ||
| NR-7h (CRBN-based) | p38α/β | MDA-MB-231 | 1 µM | 24 h | Significant | Significant |
| T47D | 1 µM | 24 h | Significant | Significant |
Data is synthesized from figures in the cited literature and represents qualitative outcomes observed in Western Blots.[6]
The results demonstrate that while both the VHL-based PROTAC (NR-11c) and a Cereblon (CRBN)-based PROTAC (NR-7h) effectively degrade the intended target p38α, NR-11c exhibits superior selectivity by not degrading the closely related isoform p38β.[6] This highlights that the choice of E3 ligase recruiter can be a crucial determinant of PROTAC specificity.[5] Further analysis confirmed that other MAPKs, such as JNK and ERK1/2, were also unaffected by treatment with NR-11c.[6]
Experimental Protocols for Cross-Reactivity Assessment
The gold standard for identifying off-target effects is unbiased, quantitative mass spectrometry-based proteomics.[4] This is often followed by orthogonal validation methods like Western blotting.
Global Proteomic Profiling by Mass Spectrometry
This protocol provides a general workflow for identifying off-target effects of a VHL-based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS, MDA-MB-231) at an appropriate density.
-
Treat cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) and for a predetermined time (e.g., 24 hours) sufficient to achieve maximal on-target degradation.[4]
-
Include essential controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., with a mutated VHL ligand).[3]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[4]
-
-
LC-MS/MS Analysis:
-
Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Separate peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
-
Identify and quantify proteins using appropriate software (e.g., Proteome Discoverer, MaxQuant).
-
-
Data Analysis:
-
Compare the proteome of PROTAC-treated cells to the control groups.
-
Identify proteins that are significantly downregulated as potential off-targets.
-
Validation by Western Blotting
This method is used to confirm the degradation of the target protein and potential off-targets identified by mass spectrometry.
-
Cell Treatment and Lysis:
-
Treat cells as described for the proteomics experiment.
-
Lyse cells and quantify protein concentration.
-
-
SDS-PAGE and Immunoblotting:
-
Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target protein and suspected off-targets. A loading control antibody (e.g., GAPDH, β-actin) is also used.
-
Wash the membrane and incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP, fluorescent dye).
-
Detect the signal using an appropriate imaging system.
-
-
Quantification:
-
Quantify the band intensities using software such as ImageJ.[5]
-
Normalize the protein levels to the loading control to determine the extent of degradation.
-
Conclusion
The selectivity of (S,R,S)-AHPC-based and other VHL-recruiting PROTACs is a multifaceted issue that requires rigorous experimental evaluation. While the warhead's intrinsic affinity is a primary driver of selectivity, the choice of E3 ligase, linker design, and treatment conditions all play crucial roles. The combination of global proteomic screening with targeted validation methods provides a robust framework for characterizing the cross-reactivity profile of these powerful molecules, ultimately guiding the development of safer and more effective protein degraders.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Toxicology of (S,R,S)-AHPC-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues in drug discovery, with Proteolysis Targeting Chimeras (PROTACs) and molecular glues at the forefront of this therapeutic modality. The (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin linker represents a key component in the design of novel degraders, particularly those recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding the in vivo toxicological profile of degraders incorporating this and similar linkers is paramount for their clinical translation. This guide provides a comparative overview of the preclinical safety and toxicology of representative VHL-recruiting SMARCA2 degraders, offering insights into their tolerability and potential liabilities.
Comparative In Vivo Toxicology of SMARCA2 Degraders
While specific in vivo toxicology data for degraders containing the exact this compound linker are not publicly available, we can draw valuable comparisons from studies on structurally related VHL-recruiting SMARCA2 degraders. The following tables summarize the available safety and tolerability data for three such compounds: ACBI2, PRT3789, and YDR1.
Table 1: Summary of In Vivo Safety and Tolerability of Comparator SMARCA2 Degraders
| Compound | Animal Model | Dosing Regimen | Observed Tolerability | Citation(s) |
| ACBI2 | A549 Xenograft Mice | 80 mg/kg, p.o., once daily | Well tolerated. | [1][2][3] |
| PRT3789 | Human Lung NCI-1793 Cancer Xenografts | 100 mg/kg, s.c., q3d for 4 weeks | Well tolerated with slight changes in body weight. | [4] |
| YDR1 | Mice | Up to 80 mg/kg, daily for 21 days | Well tolerated with minimal body weight loss and no obvious signs of toxicity or morbidity. | [5] |
Table 2: Available Pharmacokinetic and Safety-Related Parameters of Comparator SMARCA2 Degraders
| Compound | Parameter | Value | Species | Citation(s) |
| ACBI2 | Oral Bioavailability | 22% | Mouse | [1][3] |
| Safety Screen | Hit 6 out of 44 targets (<30% inhibition at 10 µM) | N/A | [1] | |
| PRT3789 | Clinical Trial (Phase 1) | Generally well-tolerated up to 376 mg once weekly. Most common AEs: nausea, decreased appetite, fatigue (mild to moderate). No DLTs observed. | Human | [6][7] |
| Pharmacokinetics (Mouse, 1 mg/kg IV) | t½=2.8 h, Vss=1.1 L/kg, CL=25 mL/min/kg | Mouse | [4] | |
| YDR1 | Tolerability | Well-tolerated up to 80 mg/kg daily for 21 days. | Mouse | [5] |
Experimental Protocols
Detailed, compound-specific in vivo toxicology protocols are often proprietary. However, the following represents a generalized workflow and methodologies for key preclinical toxicology studies based on established guidelines.
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects.[8][9]
Protocol:
-
Animal Model: Typically, healthy rodents (mice or rats) of a specific strain, age, and sex are used.
-
Dose Escalation: A starting dose is selected based on in vitro cytotoxicity or other preliminary data. Successive cohorts of animals are treated with escalating doses of the test compound.
-
Administration: The route of administration (e.g., oral, intravenous, subcutaneous) mimics the intended clinical route.
-
Observation: Animals are monitored daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels. Body weight and food/water consumption are recorded regularly.
-
Endpoint: The study is typically conducted for a short duration (e.g., 7-14 days). The MTD is identified as the dose level below which there are no signs of dose-limiting toxicity.
Repeated-Dose Toxicity Study
These studies assess the potential for cumulative toxicity with longer-term exposure.
Protocol:
-
Animal Model and Groups: Rodent and non-rodent species are typically used. Animals are divided into multiple dose groups (low, mid, high) and a vehicle control group.
-
Dosing: The test compound is administered daily for a specified duration (e.g., 28 or 90 days).
-
Monitoring: Comprehensive monitoring includes daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis to assess organ function.
-
Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist to identify any treatment-related changes.
Visualizing Key Pathways and Workflows
Signaling Pathway of SMARCA2/4 in Cancer
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression. In cancers with inactivating mutations in SMARCA4, the cells often become dependent on the paralog SMARCA2 for survival, creating a synthetic lethal vulnerability.
Caption: Synthetic lethality of SMARCA2 degradation in SMARCA4-mutant cancer.
In Vivo Toxicology Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo toxicology study.
Caption: A streamlined workflow for preclinical in vivo toxicology studies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prelude Therapeutics' PRT3789 Shows Promising Activity and Safety in Phase 1 Trial [synapse.patsnap.com]
- 7. Prelude Therapeutics’ SMARCA2 Degrader PRT3789 Demonstrated Promising Initial Clinical Activity and Safety Profile in Phase 1 Trial - BioSpace [biospace.com]
- 8. Body and organ weight data in 28-day toxicological studies in two mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
A Comparative Guide to the Reproducibility and Performance of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experiments utilizing (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin, a key building block for a von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC), in the context of targeted protein degradation. The focus is on the degradation of the chromatin remodeling protein SMARCA2, a target of significant interest in oncology. We will objectively compare the performance of PROTACs derived from this building block with alternative SMARCA2 degraders, supported by available experimental data. This guide also addresses the critical aspect of experimental reproducibility in the rapidly evolving field of targeted protein degradation.
Introduction to this compound and Its Role in PROTACs
This compound is a chemical intermediate used in the synthesis of PROTACs. Specifically, it serves as a precursor to the VHL E3 ligase ligand, incorporating a cyclohexene (B86901) linker with a boronate pinacol (B44631) ester (Bpin) group for further chemical modification. This molecule is instrumental in the creation of PROTACs designed to hijack the body's natural protein disposal system—the ubiquitin-proteasome pathway—to eliminate disease-causing proteins.
The primary application of this compound found in the public domain is in the synthesis of PROTACs targeting SMARCA2 and its close homolog SMARCA4. These proteins are the catalytic subunits of the SWI/SNF chromatin remodeling complex. In cancers with a loss-of-function mutation in SMARCA4, the cells become dependent on SMARCA2 for survival, making it an attractive therapeutic target.
Performance Comparison of SMARCA2 Degraders
The PROTAC derived from this compound, often referred to in literature and patents as a component of SMARCA2/4 degraders, is designed to recruit the VHL E3 ligase. For a comprehensive evaluation, its performance should be compared against other SMARCA2-targeting PROTACs that may recruit the same or different E3 ligases, such as Cereblon (CRBN).
Table 1: Performance of VHL-based SMARCA2 PROTACs
| PROTAC Name/Identifier | Target Protein(s) | E3 Ligase Recruited | DC50 (Degradation) | Dmax (% Degradation) | Cell Line | Selectivity | Reference |
| PROTAC from (S,R,S)-AHPC...Bpin | SMARCA2/4 | VHL | Data not publicly available | Data not publicly available | - | - | - |
| ACBI2 | SMARCA2 (preferential) | VHL | ~1 nM (SMARCA2) | >90% | RKO | ~30-fold for SMARCA2 over SMARCA4 | [1][2] |
| A947 | SMARCA2 (selective) | VHL | 39 pM (SMARCA2) | ~96% | SW1573 | ~28-fold for SMARCA2 over SMARCA4 | [3] |
| SMD-3236 | SMARCA2 (highly selective) | VHL | 0.2 nM (24h) | >90% | Hela | High | [4] |
Table 2: Performance of CRBN-based SMARCA2 PROTACs
| PROTAC Name/Identifier | Target Protein(s) | E3 Ligase Recruited | DC50 (Degradation) | Dmax (% Degradation) | Cell Line | Selectivity | Reference |
| YDR1 | SMARCA2 (selective) | CRBN | 69 nM (24h) | 87% | H1792 | Selective for SMARCA2 over SMARCA4 | [5][6] |
| YD54 | SMARCA2 (selective) | CRBN | 8.1 nM (24h) | 98.9% | H1792 | Selective for SMARCA2 over SMARCA4 | [5][6] |
| AU-24118 | SMARCA2/4, PBRM1 | CRBN | Potent | Potent | 22Rv1 | Degrades SMARCA2, SMARCA4, and PBRM1 | [7] |
Table 3: Performance of Other SMARCA2 Degraders
| PROTAC Name/Identifier | Target Protein(s) | E3 Ligase Recruited | DC50 (Degradation) | Dmax (% Degradation) | Cell Line | Selectivity | Reference |
| G-6599 (monovalent) | SMARCA2/A4 | FBXO22 | On par with A947 | High | SW1573 | Specific for SMARCA2/A4 | [8][9] |
Experimental Protocols
Reproducibility in scientific experiments is paramount. Detailed methodologies are crucial for other researchers to replicate, validate, and build upon published findings. Below are representative protocols for key experiments in the evaluation of SMARCA2 degraders.
Protocol 1: Synthesis of a PROTAC from this compound (General Procedure)
A detailed, step-by-step protocol for the synthesis of a specific SMARCA2/4 degrader from this compound is not publicly available. However, a general synthetic route would involve a Suzuki coupling reaction.
Materials:
-
This compound
-
A suitable aryl or heteroaryl halide containing the SMARCA2-binding moiety
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound, the SMARCA2-binding moiety halide, palladium catalyst, and base.
-
Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system and heat the reaction mixture to the appropriate temperature (typically 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Protocol 2: Western Blotting for SMARCA2 Degradation
This is a standard method to quantify the reduction in target protein levels following treatment with a degrader.
Materials:
-
Cell line of interest (e.g., SW1573, RKO)
-
SMARCA2 degrader compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the SMARCA2 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize the SMARCA2 signal to the loading control to determine the percentage of degradation relative to the vehicle control. The DC50 and Dmax values can then be calculated.[10]
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of protein degradation on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell line of interest
-
SMARCA2 degrader compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilizing agent (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of the degrader for a prolonged period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT solution and incubate. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo: Add the reagent directly to the wells.
-
-
Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]
Reproducibility of Experiments
The reproducibility of PROTAC-mediated degradation experiments can be influenced by several factors:
-
Cell Line Variability: Different cell lines can have varying levels of the target protein, E3 ligase, and other components of the ubiquitin-proteasome system, leading to different degradation efficiencies.[4]
-
Experimental Conditions: Treatment time, compound concentration, and cell density can all impact the observed degradation.
-
Assay Method: The choice of assay for measuring protein levels (e.g., Western blot, mass spectrometry, reporter assays) can have different sensitivities and levels of variability. In-Cell Westerns and reporter assays like HiBiT are often considered to have higher throughput and potentially lower variability than traditional Western blots.[11][12]
-
Antibody Quality: For antibody-based methods, the specificity and affinity of the primary antibody are critical for accurate quantification.
To ensure the reproducibility of experiments, it is essential to:
-
Carefully control all experimental parameters.
-
Use well-characterized and authenticated cell lines.
-
Validate antibodies for specificity.
-
Perform multiple biological replicates for each experiment.
-
When possible, use orthogonal methods to confirm key findings.[13]
Visualizing the Mechanism of Action
To better understand the process of PROTAC-mediated protein degradation, the following diagrams illustrate the key pathways and workflows.
Caption: PROTAC-mediated degradation of SMARCA2.
Caption: Experimental workflow for Western blotting.
Conclusion
This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs targeting SMARCA2. While publicly available data on the performance of its direct PROTAC derivatives is limited, the broader landscape of SMARCA2 degraders demonstrates the potential of this therapeutic strategy. The development of alternatives that recruit different E3 ligases, such as CRBN, or employ novel mechanisms, provides a rich field for comparative studies. For researchers in this area, a rigorous approach to experimental design and the use of orthogonal validation methods are crucial to ensure the generation of robust and reproducible data. This will be essential for the continued advancement of targeted protein degradation as a transformative therapeutic modality.
References
- 1. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin: A Step-by-Step Guide for Laboratory Personnel
Disclaimer: This document provides general guidance for the disposal of (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin, a boronic acid derivative. It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal protocols. Always adhere to local, state, and federal regulations regarding chemical waste management. The information herein is intended for trained laboratory professionals.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This compound, a pinacol (B44631) boronate ester, requires careful handling due to the potential hazards associated with boronic acid derivatives. This guide outlines the necessary steps for its safe disposal, from initial handling to final waste collection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Recommended if handling outside a fume hood. |
All handling and disposal steps should be performed within a certified chemical fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
This protocol details the segregation and packaging of this compound waste for collection by your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated gloves, weigh boats, and paper towels into a dedicated, sealed plastic bag.
-
Liquid Waste: If the compound is in solution, it must be segregated into the appropriate hazardous waste container. Do not mix with incompatible waste streams. Consult your lab's waste compatibility chart.
-
Sharps Waste: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.
2. Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
List all chemical constituents, including "this compound" and any solvents.
-
Indicate the approximate percentages of each component.
-
Include the date of accumulation and the principal investigator's name.
3. Storage and Collection:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Arrange for pickup by your institution's EHS department according to their schedule and procedures.
4. Emergency Spill Procedures:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: Essential Handling Protocols for (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is an E3 Ligase Ligand-Linker Conjugate, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). As such, it is imperative to handle this compound with the appropriate precautions to mitigate any potential risks. The following information outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE): A Tabulated Guide
A comprehensive approach to personal protection is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on established safety standards for similar chemical entities.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemically resistant, impervious gloves such as nitrile, inspected before use. | Prevents skin contact with the compound.[1] |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if working outside of a fume hood or when there is a risk of generating dust. | Prevents inhalation of the powdered compound, which may cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is mandatory for the safe handling of this compound.
-
Preparation:
-
Ensure a calibrated fume hood is used for all manipulations of the solid compound and its solutions.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, etc.) within the fume hood to minimize movement.
-
-
Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
-
Clean the work area to remove any residual chemical.
-
Properly doff and dispose of all contaminated PPE as hazardous waste.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Excess Chemical | Dispose of as hazardous chemical waste in a suitable, closed container.[1] Do not let the chemical enter drains.[1] |
| Contaminated Materials | All materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) must be disposed of as hazardous waste. |
| Empty Containers | Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. The cleaned container can then be disposed of according to local regulations. |
Experimental Context: PROTAC Workflow and Mechanism
This compound serves as a building block for PROTACs, which are designed to hijack the body's natural protein disposal system. The "(S,R,S)-AHPC" portion of the molecule is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The following diagrams illustrate the general experimental workflow for developing a PROTAC and the signaling pathway it manipulates.
Caption: A generalized workflow for the discovery and development of PROTAC-based therapeutics.
Caption: The PROTAC hijacks the VHL E3 ligase to induce ubiquitination and degradation of a target protein.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
